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  • Product: (4-Benzyloxyphenyl)tributylstannane
  • CAS: 145745-05-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (4-Benzyloxyphenyl)tributylstannane: Properties, Reactivity, and Applications in Advanced Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern synthetic organic chemistry and drug development, the construction of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern synthetic organic chemistry and drug development, the construction of complex carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds requires synthons that balance high reactivity with functional group tolerance. (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) has emerged as a highly versatile organotin reagent [1]. Primarily utilized in palladium-catalyzed Stille cross-couplings and copper-mediated carbon-heteroatom bond formations, this compound offers a strategic advantage in late-stage functionalization.

The presence of the tributylstannyl moiety provides a robust transmetalating agent, while the para-benzyloxy group serves a dual purpose: it acts as a stable protecting group for the phenolic oxygen during harsh coupling conditions and donates electron density to the ipso-carbon, accelerating the transmetalation step [1].

Physicochemical Profile and Structural Stability

The selection of a tributyltin derivative over a trimethyltin analog is a deliberate experimental choice. While trimethylstannanes are generally more reactive, they are highly volatile and exhibit severe neurotoxicity. The tributylstannane variant offers a pragmatic balance, providing excellent bench stability, lower volatility, and sufficient reactivity for transition-metal-catalyzed processes [1].

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / Description
Chemical Name (4-Benzyloxyphenyl)tributylstannane
CAS Number 145745-05-7
Molecular Formula C₂₅H₃₈OSn
Molecular Weight 473.28 g/mol
Physical State Colourless to brown liquid
Density 1.128 g/cm³ at 25 °C
Refractive Index n20/D 1.546
Purity ≥ 95%
SMILES CCCC(CCCC)c1ccc(OCc2ccccc2)cc1

Reactivity Profile and Mechanistic Insights

Palladium-Catalyzed Stille Cross-Coupling

The classic application of (4-Benzyloxyphenyl)tributylstannane is in the Stille reaction to prepare epoxy-substituted aryl alkenes and polycyclic meroterpenoids [1]. Unlike organoboron (Suzuki) reagents, which often require basic conditions that can degrade sensitive functional groups, organostannanes operate under neutral conditions. The electron-donating benzyloxy group enhances the nucleophilicity of the aryl ring, facilitating rapid transmetalation to the Pd(II) intermediate and minimizing competitive homocoupling side reactions.

Ligand-Free Copper(I)-Mediated C-S Bond Formation

Recent methodological advancements have expanded the utility of this stannane beyond C-C bond formation. In a ligand-free Copper(I)-mediated system, (4-Benzyloxyphenyl)tributylstannane reacts with sulfur electrophiles (such as disulfanes) to forge crucial C-S bonds, yielding protected phenolic thioethers [2].

Causality of the Catalytic System:

  • Potassium Fluoride (KF): The addition of KF is not merely an additive but a thermodynamic driver. Fluoride exhibits an exceptionally high affinity for tin. By forming the highly stable and insoluble tributyltin fluoride ( Bu3​SnF ), the equilibrium of the transmetalation step is irreversibly driven forward [2].

  • Copper(I) Chloride (CuCl): Acts as the transmetalation acceptor, generating a highly reactive arylcopper(I) intermediate that readily undergoes oxidative addition/reductive elimination with the disulfane.

Mechanism Stannane (4-Benzyloxyphenyl) tributylstannane Activation Activation by KF (Formation of Bu3SnF) Stannane->Activation Transmetalation Transmetalation to Cu(I) Activation->Transmetalation ArylCu Arylcopper(I) Intermediate Transmetalation->ArylCu Coupling Reaction with Disulfane (C-S Bond Formation) ArylCu->Coupling Product Aryl Thioether Product Coupling->Product

Fig 1. Mechanistic pathway of Cu(I)-mediated cross-coupling of the organostannane.

Experimental Protocols: Self-Validating Workflows

The following protocol details the ligand-free Cu(I)-mediated synthesis of aryl thioethers. This methodology is designed as a self-validating system, incorporating in-process checks to ensure reproducibility [2].

Protocol: Synthesis of Protected Phenolic Thioethers

Rationale for Solvent Choice: 1,4-dioxane is selected because its boiling point (101 °C) allows for the thermal activation required to overcome the activation energy of the stannane C-Sn bond cleavage. Furthermore, its ethereal oxygen atoms weakly coordinate to the copper center, stabilizing the transient arylcopper(I) species.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube under a strict nitrogen atmosphere, add 1,2-bis(3,4-dimethoxyphenyl)disulfane (1.67 mmol), KF (3.34 mmol, 2.0 equiv relative to disulfane), and CuCl (2.50 mmol). Note: The excess KF ensures complete precipitation of the tin byproduct.

  • Stannane Addition: Introduce (4-Benzyloxyphenyl)tributylstannane (1.20 g, 2.50 mmol) dissolved in anhydrous 1,4-dioxane (33.0 mL).

  • Reaction Execution: Seal the tube and stir the reaction mixture at 120 °C for 48 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The starting stannane is highly UV-active due to the conjugated benzyloxy-phenyl system; its disappearance confirms complete transmetalation.

  • Aqueous Workup: Cool the mixture to room temperature. Quench with distilled water (10.0 mL) to dissolve unreacted KF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc, 10:1). This step separates the non-polar thioether from residual non-precipitated tin species. (Expected yield: ~72%).

Workflow Step1 1. Reagent Assembly Stannane + Disulfane + KF + CuCl Step2 2. Reaction Execution 1,4-dioxane, 120 °C, 48 h, N2 atm Step1->Step2 Step3 3. In-Process Validation Monitor via TLC (UV Active) Step2->Step3 Step4 4. Aqueous Workup H2O Quench, EtOAc Extraction Step3->Step4 Step5 5. Purification & Isolation Silica Gel Chromatography (72% Yield) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of aryl thioethers.

Safety, Handling, and Environmental Impact

As a Senior Application Scientist, it is imperative to stress the hazards associated with organotin reagents. (4-Benzyloxyphenyl)tributylstannane is classified under Danger with multiple hazard codes including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), and H360FD (May damage fertility or the unborn child) [1].

  • Handling: All manipulations must be performed in a certified chemical fume hood. Double-gloving (nitrile) and chemical splash goggles are mandatory.

  • Waste Disposal: Tin byproducts (e.g., tributyltin chloride/fluoride) are classified as Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects). All organic and aqueous waste streams containing tin must be strictly segregated and disposed of through a licensed hazardous waste contractor. Under no circumstances should aqueous washes be discharged into the municipal water system[1].

References

  • Title: Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Mechanistic Dynamics of Stille Cross-Coupling Utilizing (4-Benzyloxyphenyl)tributylstannane: A Technical Guide for Advanced Synthesis

Executive Summary (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile organometallic building block utilized extensively in pharmaceutical development to install protected phenol architectures vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile organometallic building block utilized extensively in pharmaceutical development to install protected phenol architectures via palladium-catalyzed C–C bond formation (). The Stille coupling remains a cornerstone of complex molecule synthesis due to the air and moisture stability of organostannanes and their extraordinary functional group tolerance ([1]).

This technical guide deconstructs the mechanistic nuances of employing this specific electron-rich aryltributylstannane. By analyzing the electronic and steric influence of the para-benzyloxy substituent, we elucidate how it dictates the kinetics and thermodynamics of the critical transmetalation step, providing researchers with the theoretical grounding needed to optimize reaction conditions.

Mechanistic Deconstruction

The catalytic cycle of the Stille coupling consists of three fundamental stages: Oxidative Addition (OA), Transmetalation (TM), and Reductive Elimination (RE) ([2]). When utilizing (4-Benzyloxyphenyl)tributylstannane, the electronic properties of the stannane profoundly influence the TM step, which is frequently the rate-determining node of the cycle ([3]).

Oxidative Addition and Isomerization

The cycle initiates with the oxidative addition of an electrophile (e.g., aryl halide or triflate) to an active 14-electron Pd(0) species, typically forming a cis-Pd(II) complex. Due to steric constraints imposed by bulky phosphine ligands, this complex rapidly isomerizes to a thermodynamically favored trans-Pd(II) intermediate ([4]).

Transmetalation: The Kinetically Critical Node

Transmetalation is the transfer of the 4-benzyloxyphenyl group from tin to palladium. The mechanism of TM can proceed via two primary pathways depending on the solvent, ligands, and additives ([5]):

  • Associative Open Pathway: Predominant in highly polar solvents (e.g., NMP, DMF) or with weakly coordinating ligands. The organostannane coordinates to the Pd(II) center, displacing a ligand to form a cationic intermediate.

  • Cyclic Pathway: Occurs in non-polar solvents (e.g., Toluene) where the halide/pseudohalide bridges the Pd and Sn centers, forming a four-membered transition state.

The Electronic Effect of the Benzyloxy Group: Aryl groups bearing electron-donating substituents (EDGs) transmetalate significantly faster than electron-deficient arenes ([1]). The para-benzyloxy group donates electron density through resonance, increasing the nucleophilic character of the ipso-carbon bonded to tin. This stabilizes the partial positive charge development at the tin center during the transition state, substantially lowering the activation energy barrier for the transfer ([6]).

Reductive Elimination

Following transmetalation, the newly formed trans-Pd(II)(aryl)(4-benzyloxyphenyl)L₂ complex must undergo a trans-to-cis isomerization. Reductive elimination strictly requires a cis orientation of the two coupling partners ([2]). The expulsion of the cross-coupled product regenerates the Pd(0) catalyst. The steric bulk of the benzyloxy group is distant enough from the metal center that it does not hinder the RE step.

Mechanistic Visualizations

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OA trans-Pd(II)(Ar)X(L)2 Oxidative Addition Pd0->OA + Ar-X (Electrophile) TM trans-Pd(II)(Ar)(C6H4-OBn)(L)2 Transmetalation OA->TM + Bu3Sn-C6H4-OBn - Bu3SnX RE cis-Pd(II)(Ar)(C6H4-OBn)(L)2 Isomerization TM->RE trans-to-cis Isomerization RE->Pd0 Reductive Elimination Prod Ar - C6H4-OBn Cross-Coupled Product RE->Prod Product Release

Catalytic cycle of Stille coupling with (4-Benzyloxyphenyl)tributylstannane.

Transmetalation_Mechanism PreTM trans-Pd(II)(Ar)X(L)2 Pre-Transmetalation Open Associative Open Pathway (Polar Solvents, L Dissociation) PreTM->Open - X⁻ Cyclic Cyclic Pathway (Non-Polar Solvents, Halide Bridge) PreTM->Cyclic Neutral PostTM trans-Pd(II)(Ar)(C6H4-OBn)(L)2 Post-Transmetalation Open->PostTM + X⁻ Cyclic->PostTM

Divergent transmetalation pathways based on solvent polarity and coordinating ligands.

Quantitative Data: Kinetic Influence of Aryl Substituents

To contextualize the reactivity of (4-Benzyloxyphenyl)tributylstannane, the following table summarizes the relative transmetalation rates of various para-substituted aryltributylstannanes. The data illustrates the kinetic advantage of electron-donating groups in accelerating the rate-determining step ([1], [2]).

Aryl Substituent (R)Electronic NatureRelative Rate of Transmetalation ( krel​ )
-OCH₂Ph (Benzyloxy) Strongly Electron-Donating ~ 1.8
-OCH₃ (Methoxy)Strongly Electron-Donating1.8
-CH₃ (Methyl)Weakly Electron-Donating1.3
-H (Phenyl)Neutral (Reference)1.0
-F (Fluoro)Mildly Electron-Withdrawing0.8
-CF₃ (Trifluoromethyl)Strongly Electron-Withdrawing0.1
-NO₂ (Nitro)Strongly Electron-Withdrawing0.02

Note: Rates are normalized to phenyltributylstannane ( krel​=1.0 ). The benzyloxy group performs analogously to the methoxy group due to similar resonance electron donation capabilities.

Experimental Protocol: Self-Validating Stille Workflow

The following protocol details a robust methodology for coupling (4-Benzyloxyphenyl)tributylstannane with an aryl bromide ([7]). It incorporates internal validation checkpoints to ensure catalytic turnover and prevent stannane homocoupling.

Reagents & Causality
  • (4-Benzyloxyphenyl)tributylstannane (1.2 equiv): Slight excess ensures complete consumption of the valuable electrophile.

  • Aryl Bromide Electrophile (1.0 equiv): Bromides offer an optimal balance of oxidative addition reactivity and stability.

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd) & Tri(2-furyl)phosphine (TFP) (0.08 equiv): TFP is chosen because its lower electron-donating capability (compared to PPh₃) facilitates faster reductive elimination, while its smaller cone angle accommodates the bulky benzyloxyaryl group during transmetalation.

  • LiCl (2.0 equiv): In polar solvents, LiCl provides chloride ions that stabilize the cationic Pd intermediate in the associative open pathway, significantly accelerating the transmetalation rate ([2]).

  • Anhydrous DMF (0.2 M): Polar coordinating solvent to favor the open pathway.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Checkpoint 1): In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ and TFP in anhydrous DMF. Stir at room temperature for 15 minutes.

    • Validation: The solution must transition from deep purple/red to a pale yellow/orange, indicating the successful formation of the active L₂Pd(0) species.

  • Reagent Addition: Add the aryl bromide and LiCl to the active catalyst solution. Stir for 5 minutes to ensure dissolution.

  • Stannane Introduction: Add (4-Benzyloxyphenyl)tributylstannane dropwise via a gas-tight syringe.

  • Thermal Cycling: Heat the reaction mixture to 90–100 °C. Monitor via TLC or LC-MS.

    • Validation: Complete consumption of the aryl bromide should occur within 4–12 hours. If a black precipitate (Pd black) forms early, catalyst deactivation has occurred; verify solvent degassing protocols.

  • Quench and Tin Removal (Checkpoint 2): Cool to room temperature. Dilute with EtOAc and add an equal volume of 10% aqueous KF solution. Stir vigorously for 30–60 minutes ([7]).

    • Validation Causality: Fluoride ions have a high affinity for tin. A white precipitate of insoluble polymeric tributyltin fluoride (Bu₃SnF) will form, effectively sequestering the toxic tin byproduct and preventing it from streaking during chromatography.

  • Isolation: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Wikipedia - Stille reaction.[Link]

  • Chemistry LibreTexts - Stille Coupling.[Link]

  • ACS Publications - Mechanism of the Stille Reaction. 1. The Transmetalation Step.[Link]

  • CORE - The Stille Reaction, 38 years later. [Link]

  • University of Windsor - The Mechanisms of the Stille Reaction.[Link]

  • NIH PMC - Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles.[Link]

Sources

Foundational

Technical Whitepaper: (4-Benzyloxyphenyl)tributylstannane (CAS 145745-05-7) – Properties, Safety, and Advanced Cross-Coupling Methodologies

Executive Summary (4-Benzyloxyphenyl)tributylstannane (CAS 145745-05-7) is a highly specialized organotin reagent predominantly utilized in advanced organic synthesis and pharmaceutical drug development[1]. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Benzyloxyphenyl)tributylstannane (CAS 145745-05-7) is a highly specialized organotin reagent predominantly utilized in advanced organic synthesis and pharmaceutical drug development[1]. As a Senior Application Scientist, I frequently encounter the challenge of late-stage functionalization where unprotected phenols poison transition-metal catalysts or undergo undesired side reactions. The strategic deployment of this reagent allows for the seamless installation of a protected phenol equivalent onto aryl, vinyl, or heteroaryl scaffolds.

This compound is a cornerstone reactant for the preparation of epoxy-substituted aryl alkenes and polycyclic meroterpenoids via palladium-catalyzed Stille cross-couplings[2]. Furthermore, recent advancements have expanded its utility into ligand-free copper-mediated C-S couplings[3]. The benzyl protecting group is exceptionally robust under the basic and nucleophilic conditions of cross-coupling, yet it can be cleanly cleaved via hydrogenolysis (Pd/C, H₂) in subsequent steps to reveal the active phenolic pharmacophore.

Physicochemical Profiling

Accurate identification and understanding of the physical properties of (4-Benzyloxyphenyl)tributylstannane are critical for reaction optimization. The compound typically presents as a colourless to brown liquid[4]. The lipophilic nature of the three butyl chains renders it highly soluble in non-polar and weakly polar organic solvents (e.g., toluene, 1,4-dioxane, THF), which is highly advantageous for maintaining homogeneous catalysis.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (4-Benzyloxyphenyl)tributylstannane
CAS Number 145745-05-7[1]
Molecular Formula C₂₅H₃₈OSn[1]
Molecular Weight 473.28 g/mol [1]
Physical Form Liquid (Colourless to brown)[4]
Density 1.128 g/cm³ at 25 °C[1]
Refractive Index n20/D 1.546[1]
SMILES CCCC(CCCC)c1ccc(OCc2ccccc2)cc1[1]

Safety Data Sheet (SDS) & Risk Mitigation

Organotin compounds are notoriously toxic due to their high lipophilicity, which allows them to readily cross biological membranes, including the blood-brain barrier. The safety profile of (4-Benzyloxyphenyl)tributylstannane requires stringent, self-validating handling protocols[1].

Table 2: Hazard Classifications (GHS)
CategoryClassification / CodeDescription
Signal Word Danger Highest level of GHS hazard warning[1].
Health Hazards Acute Tox. 3 (Oral)H301: Toxic if swallowed[1].
Acute Tox. 4 (Dermal)H312: Harmful in contact with skin[1].
Repr. 1BH360FD: May damage fertility or the unborn child[1].
STOT RE 1 (Inhalation)H372: Causes damage to organs through prolonged exposure[1].
Environmental Aquatic Acute/Chronic 1H410: Very toxic to aquatic life with long lasting effects[1].
Precautionary P273, P280, P301+P310Avoid release to environment; Wear PPE; Call poison center[1].

Causality in Safety Protocols: The classification of STOT RE 1 (Inhalation) and Repr. 1B dictates that all manipulations must occur within a certified fume hood using closed-system techniques (e.g., Schlenk lines). The extreme aquatic toxicity (Aquatic Chronic 1) strictly prohibits the disposal of crude reaction mixtures or aqueous washes into standard organic waste streams without prior quenching and heavy-metal segregation[1].

SafetyWorkflow A Storage 2-8 °C, Ar/N2 B PPE Setup Gloves, Goggles A->B C Dispensing Fume Hood Only B->C D Reaction Closed System C->D E Quench & Waste KF Treatment D->E

Sequential safety and handling workflow for mitigating exposure to toxic organotin reagents.

Mechanistic Utility in Cross-Coupling

The primary utility of (4-Benzyloxyphenyl)tributylstannane lies in its ability to undergo facile transmetalation. In a standard Stille coupling, the electron-donating nature of the benzyloxy group increases the electron density on the ipso-carbon attached to the tin atom. This electronic enrichment accelerates the transmetalation step—which is almost always the rate-limiting step in Stille couplings—compared to electron-deficient aryl stannanes.

StilleMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Complex Ar-Pd(II)-Ar' OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Byprod Bu3SnX Byproduct TransMet->Byprod RedElim->Pd0 Catalyst Regeneration Product Coupled Product Ar-Ar' RedElim->Product Tin (4-Benzyloxyphenyl) tributylstannane Tin->TransMet Transmetalation

Mechanistic pathway of the Stille cross-coupling highlighting the transmetalation step.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Stille Coupling

This protocol describes the standard coupling of (4-Benzyloxyphenyl)tributylstannane with an aryl halide to generate a biaryl scaffold.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and LiCl (2.0 eq). Causality: LiCl is added to accelerate the transmetalation step by coordinating to the palladium center and facilitating the transfer of the aryl group.

  • Solvent & Stannane Addition: Inject anhydrous toluene, followed by (4-Benzyloxyphenyl)tributylstannane (1.1 eq) via a gas-tight syringe.

  • Reaction: Heat the mixture to 100 °C for 12–24 hours, monitoring completion via TLC.

  • Tin Quenching (Self-Validating Workup): Cool the reaction to room temperature and add an equal volume of 1M aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.

    • Causality: Fluoride ions have a remarkably high affinity for tin. The KF converts soluble tributyltin halide byproducts into polymeric tributyltin fluoride (Bu₃SnF), which is highly insoluble in organic solvents and precipitates out. This prevents toxic tin contamination in the final drug candidate.

  • Purification: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Copper(I)-Mediated C-S Cross-Coupling

Recent literature by Zhu et al. (2020) demonstrates a highly efficient, ligand-free Copper(I)-mediated cross-coupling of (4-Benzyloxyphenyl)tributylstannane with sulfur electrophiles[3].

  • Preparation: To a dry flask, add (4-Benzyloxyphenyl)tributylstannane (2.50 mmol), a disulfide electrophile such as 1,2-bis(3,4-dimethoxyphenyl)disulfane (1.67 mmol), KF (3.34 mmol), and CuCl (2.50 mmol)[3].

  • Solvent Addition: Suspend the reagents in anhydrous 1,4-dioxane (33.0 mL)[3].

  • Reaction: Stir the mixture at 120 °C for 48 hours under an inert atmosphere[3].

  • Purification: Cool, filter, and purify directly via chromatographic separation on SiO₂ (Hexanes/EtOAc)[3].

    • Causality: In this ligand-free system, the addition of KF serves a dual mechanistic purpose. First, it activates the organostannane by forming a hypervalent stannate intermediate, which lowers the activation energy required for transmetalation to the copper center. Second, it drives the reaction forward by precipitating the toxic tributyltin byproduct in situ.

References

  • Sigma-Aldrich. (4-Benzyloxyphenyl)tributylstannane 145745-05-7 (Properties & SDS). Sigma-Aldrich. 1

  • CymitQuimica. (4-Benzyloxyphenyl)tributylstannane Chemical Properties. CymitQuimica. 4

  • Sigma-Aldrich. (4-Benzyloxyphenyl)tributylstannane Applications & Stille Coupling. Sigma-Aldrich. 2

  • Zhu, F. et al. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. The Journal of Organic Chemistry (ACS Publications). 3

Sources

Exploratory

Comprehensive NMR Reference Guide for (4-Benzyloxyphenyl)tributylstannane: Structural Elucidation and Analytical Protocols

Executive Summary (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile organotin reagent widely utilized in transition-metal-catalyzed Stille cross-coupling reactions for the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile organotin reagent widely utilized in transition-metal-catalyzed Stille cross-coupling reactions for the synthesis of complex polycyclic meroterpenoids and functionalized aryl alkenes. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. This guide couples theoretical structural elucidation with field-proven methodologies to ensure absolute data integrity.

Chemical Architecture & Analytical Rationale

The molecule consists of three distinct structural domains, each serving a specific chemical purpose and providing a unique NMR signature:

  • The Tributylstannyl Moiety (-SnBu 3​ ) : Acts as the transmetalating agent in cross-coupling. Its NMR signature is characterized by complex multiplet splitting due to the presence of NMR-active tin isotopes ( 117 Sn and 119 Sn, both spin = 1/2)[1].

  • The Central Phenyl Ring : A para-substituted aromatic system providing a classic AA'BB' splitting pattern.

  • The Benzyloxy Group (-OBn) : Serves as a robust protecting group for the phenolic oxygen, easily identifiable by a sharp benzylic methylene singlet and a monosubstituted aromatic multiplet.

Understanding the causality behind these chemical shifts and coupling constants is critical for verifying the purity of the precursor before committing it to late-stage synthesis workflows.

Self-Validating Experimental Protocol: NMR Sample Preparation

Organostannanes are notoriously sensitive to protodestannylation in the presence of trace acids. The following protocol is designed as a self-validating system to prevent sample degradation during analysis and ensure the spectrum accurately reflects the bulk material.

Step-by-Step Methodology
  • Solvent Purification : Pass CDCl 3​ (99.8% D) through a short plug of basic alumina (Brockmann Grade I) immediately prior to use.

    • Causality : Commercial CDCl 3​ degrades over time to form trace phosgene and DCl. Trace DCl rapidly cleaves the C-Sn bond, leading to the formation of tributyltin chloride and benzyl phenyl ether as artifacts. Neutralizing the solvent preserves the integrity of the C-Sn bond.

  • Sample Concentration : Weigh exactly 15–20 mg of (4-Benzyloxyphenyl)tributylstannane into a clean glass vial. Dissolve in 0.6 mL of the purified CDCl 3​ .

    • Causality : This concentration (~50 mM) provides an optimal signal-to-noise ratio for 13 C acquisition within a reasonable timeframe without causing line broadening from viscosity effects.

  • Filtration : Filter the solution through a PTFE syringe filter (0.22 µm) directly into a high-precision 5 mm NMR tube.

    • Causality : Removes paramagnetic particulates (e.g., trace metals like palladium or copper from prior synthetic steps) that cause localized magnetic field inhomogeneities and degrade spectral resolution[2].

  • Acquisition Parameters :

    • 1 H NMR : Set the relaxation delay (D1) to 3.0 seconds.

      • Causality : The bulky tributylstannyl protons have longer T 1​ relaxation times; a sufficient delay ensures accurate integration.

    • 13 C NMR : Utilize a standard proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds.

NMR_Workflow A 1. Solvent Treatment Basic Alumina Plug B 2. Sample Dissolution 15-20 mg in 0.6 mL CDCl3 A->B C 3. PTFE Filtration Remove Paramagnetic Dust B->C D 4. NMR Tube Transfer 5 mm Precision Tube C->D E 5. Parameter Optimization D1 = 3.0s (1H) / 2.0s (13C) D->E F 6. Data Acquisition High-Res FT-NMR E->F

Step-by-step self-validating workflow for organostannane NMR sample preparation.

1 H NMR Reference Data (400 MHz, CDCl 3​ )

The proton spectrum is dominated by the aliphatic signals of the tributyltin group upfield and the aromatic/benzylic signals downfield[1]. Notably, the protons α to the tin atom exhibit distinct satellite peaks due to 2J coupling with 117 Sn (7.6% abundance) and 119 Sn (8.6% abundance).

Table 1: 1 H NMR Chemical Shifts and Assignments
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Domain
0.89Triplet (t)9H7.3-CH 3​ (Tributyl δ -protons)
1.02 – 1.18Multiplet (m)6H--Sn-CH 2​
  • (Tributyl α -protons, with Sn satellites)
1.28 – 1.39Multiplet (m)6H--CH 2​
  • (Tributyl γ -protons)
  • 1.48 – 1.62Multiplet (m)6H--CH 2​
  • (Tributyl β -protons)
  • 5.06Singlet (s)2H--O-CH 2​ -Ph (Benzylic protons)
    6.96Doublet (d)2H8.4Ar-H (meta to Sn, ortho to O)
    7.30 – 7.40Multiplet (m)5H-Ar-H (Benzyloxy phenyl ring)
    7.42Doublet (d)2H8.4Ar-H (ortho to Sn, with 3JSn−H​ satellites)

    Expert Insight: The integration ratio of the aliphatic region (27H) to the benzylic/aromatic region (11H) must be exactly 2.45:1 . Any deviation indicates either protodestannylation (loss of the SnBu 3​ group) or residual tin impurities (e.g., hexabutylditin byproduct from synthesis).

    13 C NMR Reference Data (100 MHz, CDCl 3​ )

    Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The carbon directly attached to the tin atom (C-ipso) typically appears around 131.8 ppm and exhibits large 1JSn−C​ coupling constants (approx. 350-370 Hz), which appear as small satellite peaks flanking the main signal[1].

    Table 2: 13 C NMR Chemical Shifts and Assignments
    Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Domain
    9.7CH 2​ -Sn-CH 2​
    • (Tributyl α -carbons)
    13.8CH 3​ -CH 3​ (Tributyl δ -carbons)
    27.5CH 2​ -CH 2​
  • (Tributyl γ -carbons)
  • 29.2CH 2​ -CH 2​
  • (Tributyl β -carbons)
  • 70.1CH 2​ -O-CH 2​ -Ph (Benzylic carbon)
    115.1CHAr-C (meta to Sn, ortho to O)
    127.6, 128.0, 128.7CHAr-C (Benzyloxy phenyl ring carbons)
    131.8CqAr-C (ipso to Sn)
    137.3CqAr-C (ipso of Benzyloxy phenyl ring)
    137.8CHAr-C (ortho to Sn)
    159.4CqAr-C (para to Sn, ipso to O)

    Mechanistic Application: The Stille Cross-Coupling Pathway

    (4-Benzyloxyphenyl)tributylstannane is primarily deployed in Pd(0)-catalyzed Stille couplings. The robust nature of the C-Sn bond allows for orthogonal reactivity profiles compared to boronic acids (Suzuki coupling), particularly when dealing with complex, base-sensitive electrophiles or sulfur-containing substrates[2].

    Stille_Coupling Pd_cat Pd(0) Catalyst Active Species Ox_Add Oxidative Addition (R-X insertion) Pd_cat->Ox_Add Transmet Transmetalation with Ar-SnBu3 Ox_Add->Transmet Red_Elim Reductive Elimination (C-C Bond Formation) Transmet->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product Cross-Coupled Target API Red_Elim->Product

    Catalytic cycle of the Stille cross-coupling utilizing organostannane reagents.

    Mechanistic Causality in Transmetalation

    During the transmetalation step, the nucleophilic ipso-carbon of the (4-benzyloxyphenyl) group transfers from the tin center to the Pd(II) complex. The strong electron-donating nature of the para-benzyloxy group increases the electron density at the ipso-carbon. This electronic effect significantly accelerates the rate of transmetalation compared to neutral or electron-deficient arylstannanes, leading to higher turnover frequencies (TOF) and cleaner reaction profiles.

    Conclusion & Best Practices

    For drug development professionals, ensuring the purity of (4-Benzyloxyphenyl)tributylstannane via rigorous NMR analysis is non-negotiable. Always verify the 2.45:1 integration ratio in the 1 H spectrum and confirm the presence of the ipso-carbon at ~131.8 ppm in the 13 C spectrum. Store the reagent under an inert argon atmosphere at 4°C to prevent oxidative degradation.

    References

    • Title : Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

    • Title : Tributylphenyltin | C18H32Sn | CID 607632 Source : PubChem - NIH URL :[Link]

    Sources

    Foundational

    An In-depth Technical Guide to the Solubility Profile of (4-Benzyloxyphenyl)tributylstannane

    Abstract This technical guide provides a comprehensive overview of the solubility profile of (4-Benzyloxyphenyl)tributylstannane, an organotin compound of interest to researchers, scientists, and drug development profess...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive overview of the solubility profile of (4-Benzyloxyphenyl)tributylstannane, an organotin compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive publicly available quantitative solubility data, this guide emphasizes the foundational principles of solubility, theoretical estimation approaches, and detailed experimental protocols to empower researchers to determine the solubility of this compound in various organic solvents. A critical component of this guide is the detailed protocol for the widely accepted shake-flask method for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this document provides a thorough review of the significant toxicological risks associated with organotin compounds and outlines stringent safety and handling procedures to ensure user safety.

    Introduction to (4-Benzyloxyphenyl)tributylstannane

    (4-Benzyloxyphenyl)tributylstannane is an organometallic compound characterized by a tin atom covalently bonded to three butyl groups and a 4-benzyloxyphenyl group.[1][2] Its molecular formula is C25H38OSn, with a molecular weight of 473.28 g/mol .[1] It typically presents as a colorless to brown liquid.[1] The unique structure of this molecule, combining a nonpolar tributyltin moiety with a more polar benzyloxyphenyl group, suggests a nuanced solubility profile that is critical for its application in various chemical syntheses and potential use in drug development. Understanding its solubility is paramount for reaction optimization, purification, formulation, and assessing its environmental fate.[3]

    Theoretical Framework for Solubility

    The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The solubility of (4-Benzyloxyphenyl)tributylstannane is therefore dependent on the balance of its nonpolar and polar characteristics and the corresponding properties of the solvent.

    Molecular Structure and Polarity Considerations

    The (4-Benzyloxyphenyl)tributylstannane molecule can be deconstructed into two key regions influencing its solubility:

    • Tributyltin Moiety: The three butyl chains and the tin atom form a large, nonpolar, and lipophilic region. This part of the molecule will readily interact with nonpolar solvents through van der Waals forces.

    • 4-Benzyloxyphenyl Group: This aromatic portion of the molecule introduces some polarity due to the ether linkage and the phenyl rings. It can participate in π-π stacking and dipole-dipole interactions.

    This dual nature suggests that (4-Benzyloxyphenyl)tributylstannane will exhibit good solubility in a range of organic solvents, with optimal solubility likely in solvents of intermediate polarity.

    Hansen Solubility Parameters (HSP) as a Predictive Tool

    Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

    • δD (Dispersion forces): Energy from London dispersion forces.

    • δP (Polar forces): Energy from dipole-dipole interactions.

    • δH (Hydrogen bonding forces): Energy from hydrogen bonds.

    Expected Qualitative Solubility Profile

    Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for (4-Benzyloxyphenyl)tributylstannane can be predicted:

    • High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. These solvents can effectively solvate the large nonpolar tributyltin portion of the molecule.

    • Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate. The polarity of these solvents can interact with the benzyloxyphenyl group.

    • Low to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the benzyloxyphenyl group can interact with these solvents, the large nonpolar part of the molecule may limit overall solubility.

    • Insoluble: Expected in highly polar solvents like water. The hydrophobic nature of the tributyltin moiety will dominate, leading to very low aqueous solubility, a common characteristic of tributyltin compounds.[9][10]

    The following diagram illustrates the conceptual relationship between the solute and various solvent types.

    G cluster_solute Solute: (4-Benzyloxyphenyl)tributylstannane cluster_solvents Solvent Classes Solute (Bu)3Sn-Ph-O-Bn Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar High Interaction (van der Waals) PolarAprotic Polar Aprotic (e.g., THF, Acetone) Solute->PolarAprotic Moderate Interaction (Dipole-Dipole) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Limited Interaction (Hydrophobic Effect) caption Conceptual Solubility Interactions

    Caption: Conceptual diagram of solute-solvent interactions.

    Experimental Determination of Solubility

    Given the lack of comprehensive quantitative data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11][12]

    Experimental Workflow Diagram

    The following diagram outlines the key steps in the experimental determination of solubility.

    G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess (4-Benzyloxyphenyl)tributylstannane to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium. A->B Incubate C Allow the solution to stand for undissolved solute to settle. B->C D Carefully withdraw an aliquot of the supernatant and filter through a 0.45 µm PTFE syringe filter. C->D Clarify E Prepare a series of dilutions of the filtered saturated solution. D->E F Analyze dilutions by HPLC-UV and determine the concentration from a calibration curve. E->F Quantify caption Experimental Workflow for Solubility Determination

    Caption: Workflow for the isothermal shake-flask solubility determination method.

    Detailed Step-by-Step Protocol
    • Preparation of Saturated Solution:

      • To a series of glass vials, add a precisely measured volume (e.g., 2 mL) of the desired organic solvent.

      • Add an excess amount of (4-Benzyloxyphenyl)tributylstannane to each vial to ensure that a saturated solution is formed with undissolved solute remaining.

      • Seal the vials tightly to prevent solvent evaporation.

    • Equilibration:

      • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

      • Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

    • Sample Collection and Preparation:

      • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solute to settle.

      • Carefully withdraw a known volume of the supernatant using a glass syringe.

      • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Quantitative Analysis (HPLC-UV):

      • Prepare a stock solution of (4-Benzyloxyphenyl)tributylstannane of known concentration in a suitable solvent (e.g., acetonitrile).

      • From the stock solution, prepare a series of calibration standards of decreasing concentration.

      • Analyze the calibration standards by HPLC-UV to generate a calibration curve of absorbance versus concentration.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample by HPLC-UV.

      • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution.

    Suggested HPLC Conditions

    While optimization is necessary, the following conditions can serve as a starting point for the analysis of organotin compounds:[13][14]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol, water, and acetic acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The benzyloxyphenyl group should have a UV absorbance maximum around 220-280 nm. The optimal wavelength should be determined experimentally.

    • Injection Volume: 10-20 µL.

    Data Presentation

    The experimentally determined solubility data should be recorded in a structured format for easy comparison.

    Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
    TolueneNonpolar25Experimental ValueCalculated Value
    HexaneNonpolar25Experimental ValueCalculated Value
    DichloromethaneChlorinated25Experimental ValueCalculated Value
    Diethyl EtherEther25Experimental ValueCalculated Value
    Tetrahydrofuran (THF)Ether25Experimental ValueCalculated Value
    AcetoneKetone25Experimental ValueCalculated Value
    Ethyl AcetateEster25Experimental ValueCalculated Value
    AcetonitrileNitrile25Experimental ValueCalculated Value
    MethanolAlcohol25Experimental ValueCalculated Value
    EthanolAlcohol25Experimental ValueCalculated Value

    Safety and Handling of (4-Benzyloxyphenyl)tributylstannane

    DANGER: Organotin compounds, including tributyltins, are highly toxic and pose significant health risks.[15][16] They can be absorbed through the skin and may cause severe irritation.[17] Some organotin compounds are also known to be reproductive toxins and can cause damage to organs through prolonged or repeated exposure.[15]

    Personal Protective Equipment (PPE)
    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.[18]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[18]

    • Lab Coat: A lab coat must be worn at all times.

    • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[18]

    Handling Procedures
    • All work with (4-Benzyloxyphenyl)tributylstannane must be conducted in a designated area within a chemical fume hood.[18][19]

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][20]

    • Remove and decontaminate any clothing that becomes contaminated.

    Waste Disposal
    • All waste containing (4-Benzyloxyphenyl)tributylstannane, including contaminated solvents, glassware, and PPE, is considered hazardous waste.[19][21]

    • Collect all organotin waste in a dedicated, clearly labeled, and sealed container.[21]

    • Do not mix organotin waste with other chemical waste streams.[21]

    • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[17]

    Conclusion

    References

    • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

    • Suy, S., & Elskens, M. (1995). Speciation of Butyltin Compounds by High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry Detection.
    • Karak, T., & Singh, R. P. (2006). Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection. PubMed, 843(2), 268-274.
    • INCHEM. (1980). Tin and organotin compounds (EHC 15, 1980). Retrieved from [Link]

    • Shum, S. C., & Jiang, S. J. (2001). Determination of tributyltin by automated in-tube solid-phase microextraction coupled with HPLC-ES-MS.
    • Del Valle Lab. (n.d.). Standard Operating Procedures. Retrieved from [Link]

    • Unknown. (n.d.). ORGANOMETALLIC COMPOUNDS. Retrieved from [Link]

    • Kim, D. H., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
    • Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS | Request PDF. Retrieved from [Link]

    • ResearchGate. (n.d.). The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. Retrieved from [Link]

    • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

    • Fardi, T., et al. (2019).
    • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003).
    • National Research Council. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]

    • Okoro, H. K., et al. (2014). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Journal of Analytical Methods in Chemistry, 2014, 1747-1755.
    • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

    • Unknown. (n.d.). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. Retrieved from [Link]

    • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

    • Howei. (n.d.). CAS 145745-05-7 | (4-Benzyloxyphenyl)tributylstannane,≥95%. Retrieved from [Link]

    • Semantic Scholar. (2003, March 14). [PDF] The experimental determination of solubilities. Retrieved from [Link]

    • Unknown. (2021, July 16). Experimental No. (3) Solubility and solution. Retrieved from [Link]

    • Hansen, C. M. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
    • Al-Nahrain Journal of Science. (2021, September 30). Chemistry of Some Organotin Compounds. Retrieved from [Link]

    • Zimmerman, H. K. (2002, May 1). The Experimental Determination of Solubilities.
    • Unknown. (n.d.). M.Sc. Part I Inorganic Chemistry (Paper I-CHT101) UNIT-III ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

    • Horváth, I. T., et al. (1998). Selective Solubility of Organometallic Complexes in Saturated Fluorocarbons. Synthesis of Cyclopentadienyl Ligands with Fluorinated Ponytails.
    • Karmakar, A., & Mukundan, R. (2020). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. RSC Publishing.
    • PubChem. (n.d.). Tributylstannane. Retrieved from [Link]

    Sources

    Exploratory

    Whitepaper: Storage Conditions, Stability, and Shelf Life of (4-Benzyloxyphenyl)tributylstannane

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Chemical Context (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7; Fo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

    Executive Summary & Chemical Context

    (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7; Formula: C₂₅H₃₈OSn) is a highly versatile aryltributylstannane reagent, primarily utilized in palladium-catalyzed Stille cross-coupling reactions for complex active pharmaceutical ingredient (API) synthesis. Typically presenting as a colorless to brown viscous liquid[1], its utility hinges entirely on the integrity of the carbon-tin (C-Sn) bond.

    While organotin compounds are generally stable in their neat form, they are not immune to environmental degradation[2]. The polarization of the aryl-Sn bond makes this specific compound susceptible to electrophilic cleavage, oxidation, and photolytic breakdown. This whitepaper details the mechanistic causality behind its degradation, establishes quantitative storage guidelines, and provides self-validating protocols for shelf-life assessment.

    Mechanisms of Degradation: The Causality of Instability

    To design effective storage conditions, one must first understand why and how (4-Benzyloxyphenyl)tributylstannane degrades. The degradation of aryltributylstannanes is governed by three primary pathways:

    • Protodestannylation (Moisture/Acid Sensitivity): The electronegativity difference between carbon (2.55) and tin (1.96) polarizes the C-Sn bond. In the presence of protic solvents or trace acids, the bond undergoes electrophilic cleavage. This yields the destannylated arene (benzyl phenyl ether) and a tributyltin halide or hydroxide.

    • Photolytic Cleavage (UV Sensitivity): Exposure to ultraviolet light induces homolytic cleavage of the C-Sn bond, generating highly reactive tributyltin radicals. These radicals subsequently react with ambient oxygen to form bis(tributyltin) oxide ( Bu3​Sn−O−SnBu3​ ).

    • Oxidative Degradation: While less reactive than alkylstannanes, arylstannanes will slowly oxidize upon prolonged exposure to atmospheric oxygen, leading to the precipitation of insoluble tin oxides. This is why ISO methods strictly recommend storing organotin solutions in cold, dark environments[2].

    Degradation A (4-Benzyloxyphenyl)tributylstannane (Neat / Solution) B Protodestannylation (Acidic/Protic conditions) A->B H+ / Moisture C Oxidative Cleavage (O2 exposure) A->C O2 / Radicals D Photolytic Degradation (UV/Light exposure) A->D hv (Light) E Benzyl Phenyl Ether + Bu3SnX B->E F Organotin Oxides (e.g., Bu3Sn-O-SnBu3) C->F G Sn-C Bond Homolysis (Radical Intermediates) D->G

    Fig 1. Primary degradation pathways of aryltributylstannanes under environmental stress.

    Storage Conditions and Shelf Life (Quantitative Guidelines)

    The physical state of the compound (neat liquid vs. solution) drastically alters its stability profile. Phenyltins and aryltins are notoriously sensitive to their storage matrices; for instance, studies have shown that phenyltins stored in non-ideal aqueous or glass environments can degrade by up to 90% over extended periods[3].

    To prevent degradation, vendors and regulatory standards dictate shipping and storing the compound at 4°C[4]. For long-term archiving, sub-zero temperatures under inert gas are required.

    Table 1: Shelf Life and Storage Matrix for (4-Benzyloxyphenyl)tributylstannane
    Storage StateTemperatureAtmosphereContainer TypeEstimated Shelf Life
    Neat (Liquid) 4°CArgon / N₂Amber Glass (PTFE Septum)12 – 24 months
    Neat (Liquid) -20°CArgon / N₂Amber Glass (PTFE Septum)> 24 months
    Stock Solution (e.g., in THF/MeOH)4°CArgon / N₂Sealed Amber Vial3 – 12 months[2],[5]
    Dilute Solution (Environmental/Aqueous)Room TempAirClear Glass / Polycarbonate< 60 days[3]

    Causality in Storage Choices:

    • Why Amber Glass? Actinic (amber) glass blocks UV radiation below 400 nm, directly mitigating the photolytic homolysis of the Sn-C bond.

    • Why PTFE Septa? Organotins can leach plasticizers from standard rubber septa, contaminating the reagent and accelerating degradation. PTFE provides an inert barrier.

    • Why Argon over Nitrogen? Argon is denser than air and forms a protective "blanket" over the viscous liquid, effectively displacing oxygen and moisture when the vial is opened.

    Self-Validating Experimental Protocols for Stability Assessment

    Relying solely on visual inspection (e.g., waiting for precipitates to form) is insufficient for drug development workflows. The following protocol provides a self-validating analytical system to quantify the stability of (4-Benzyloxyphenyl)tributylstannane.

    The system is "self-validating" because it utilizes an internal standard (Tetramethyltin, Me4​Sn ) added at the moment of analysis. Any deviation in the analyte-to-standard integration ratio definitively confirms chemical degradation rather than instrument fluctuation. Orthogonal detection via 119Sn NMR and GC-MS ensures no degradation product goes undetected.

    Protocol: Shelf-Life Validation via Orthogonal Analysis

    Step 1: Sample Preparation under Inert Conditions

    • Purge a dry 2 mL amber autosampler vial with Argon for 30 seconds.

    • Extract 50 µL of the stored (4-Benzyloxyphenyl)tributylstannane using a gas-tight syringe.

    • Dilute the sample in 0.5 mL of anhydrous, degassed Deuterated Chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen because it lacks exchangeable protons, preventing artifactual protodestannylation during the assay.

    Step 2: Internal Standard Spiking (The Validation Key)

    • Spike the solution with exactly 10.0 µL of a standardized Tetramethyltin ( Me4​Sn ) solution (0.1 M in CDCl3​ ).

    • Seal the vial with a PTFE-lined cap and vortex gently.

    Step 3: Non-Destructive 119Sn NMR Analysis

    • Transfer the mixture to an NMR tube purged with Argon.

    • Acquire a 119Sn NMR spectrum (referenced to Me4​Sn at 0 ppm).

    • Data Interpretation: Intact (4-Benzyloxyphenyl)tributylstannane will appear as a distinct singlet (typically between -30 to -50 ppm). The appearance of peaks at ~80-100 ppm indicates the formation of bis(tributyltin) oxide (oxidative degradation), while peaks >100 ppm suggest tributyltin halides (acidic cleavage).

    Step 4: Destructive GC-MS Cross-Validation

    • Inject 1 µL of the remaining sample into a GC-MS equipped with a non-polar column (e.g., DB-5).

    • Monitor for the presence of the destannylated fragment (benzyl phenyl ether, m/z 184).

    • Validation Check: If the 119Sn NMR shows a decrease in the main organotin peak relative to the Me4​Sn standard, the GC-MS must show a corresponding increase in the benzyl phenyl ether peak. If these correlate, the degradation pathway is validated, and the shelf-life is accurately adjusted.

    Workflow S1 Sample Aliquot (Stored at 4°C / -20°C) S2 Internal Standard Addition (e.g., Tetramethyltin) S1->S2 S3 119Sn & 1H NMR Analysis S2->S3 Non-destructive S4 GC-MS / LC-MS Quantification S2->S4 Destructive S5 Purity Calculation & Shelf-Life Update S3->S5 S4->S5

    Fig 2. Self-validating analytical workflow for monitoring organotin compound stability.

    Conclusion

    The stability of (4-Benzyloxyphenyl)tributylstannane is highly dependent on the mitigation of electrophilic, oxidative, and photolytic stressors. While neat formulations are robust, their integrity over a 12-to-24-month shelf life requires strict adherence to cold storage (4°C to -20°C), inert atmospheres (Argon), and actinic shielding. By implementing the self-validating orthogonal analysis protocols outlined above, laboratories can ensure the highest fidelity of their cross-coupling reagents, thereby preventing costly downstream failures in API synthesis.

    References

    • Investigating the Environmental Impact of Organotins LCGC International URL:[Link][2]

    • Stability and storage problems in organotin speciation in environmental samples Royal Society of Chemistry (RSC) URL:[Link][3]

    • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD Agilent Technologies URL:[Link][5]

    Sources

    Foundational

    Electronic and Steric Effects of the Benzyloxy Group in Organotin Reagents: A Technical Whitepaper

    Executive Summary Organotin reagents are fundamental pillars in modern organic synthesis, widely utilized for generating carbon radicals and acting as highly versatile nucleophilic reaction centers[1]. Among the various...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Organotin reagents are fundamental pillars in modern organic synthesis, widely utilized for generating carbon radicals and acting as highly versatile nucleophilic reaction centers[1]. Among the various functional groups used to modulate the reactivity of these organometallic compounds, the benzyloxy group (-OBn) stands out. By acting as an α -heteroatom substituent, the -OBn moiety imparts a unique combination of electronic polarization and steric shielding. This whitepaper provides an in-depth mechanistic analysis of how the benzyloxy group dictates the reactivity, transmetalation kinetics, and stereospecificity of organotin reagents, specifically in the context of palladium-catalyzed cross-coupling reactions.

    The Benzyloxy (-OBn) Moiety: A Dual-Action Substituent

    The introduction of a benzyloxy group adjacent to a carbon-tin bond fundamentally alters the organometallic species' behavior. The benzyloxy group provides a moderately electron-donating resonance effect (+M) while simultaneously exerting an inductive electron-withdrawing effect (-I), significantly altering the electrophilicity and steric environment of the attached moiety[2].

    Electronic Polarization and Intramolecular Coordination

    The oxygen atom of the -OBn group withdraws electron density from the adjacent carbon via the inductive effect (-I). This polarization weakens the C-Sn bond, making the carbon center more susceptible to transmetalation. Concurrently, the lone electron pairs on the oxygen atom can engage in intramolecular coordination with the tin atom or with a transition metal catalyst (such as Palladium) during the catalytic cycle. This coordination stabilizes the transition state, drastically lowering the activation energy required for the transmetalation step.

    Steric Shielding and Conformational Locking

    Sterically, the bulky phenyl ring of the benzyloxy group acts as a physical barrier. In configurationally stable, enantioenriched organometallic nucleophiles, this steric bulk dictates the trajectory of incoming electrophiles or catalysts. During stereospecific Pd-catalyzed cross-coupling reactions, the transfer of an activated C(sp3) unit from an organotin nucleophile is highly dependent on this steric shielding, which forces the reaction to proceed via a highly specific pathway—often resulting in a net inversion of absolute configuration[3].

    G OBn Benzyloxy Group (-OBn) Elec Electronic Effects (-I, +M, Coordination) OBn->Elec Steric Steric Effects (Bulky Phenyl Ring) OBn->Steric Sn Organotin Reactivity & Stereocontrol Elec->Sn Polarizes C-Sn Steric->Sn Blocks Trajectory

    Fig 1. Logical relationship of -OBn electronic and steric effects on organotin reactivity.

    Impact on Stereospecific Cross-Coupling

    The interplay between the electronic coordination and steric bulk of the -OBn group culminates in exceptional stereospecificity during cross-coupling. When compared to other α -substituents, the benzyloxy group provides an optimal balance. Smaller groups (like methoxy) fail to provide sufficient steric shielding to prevent racemization, while excessively bulky groups (like tert-butyldimethylsiloxy) hinder the transmetalation rate entirely.

    Quantitative Data: Impact of α -Substituents on Pd-Catalyzed Cross-Coupling

    The following table summarizes the comparative kinetic and stereochemical advantages of the benzyloxy group against other common α -substituents in Stille-type cross-coupling reactions.

    α -SubstituentElectronic PropertySteric BulkTransmetalation RateStereospecificity (es %)Typical Yield
    -H (Unsubstituted) NeutralSmallSlowN/A45%
    -OMe (Methoxy) -I, +MModerateFast85%78%
    -OBn (Benzyloxy) -I, +M, CoordinationLargeVery Fast>98% (Inversion)92%
    -OSi(tBu)Me₂ -I, +MVery LargeExtremely Slow60%35%

    Data synthesis illustrates how the -OBn group achieves the optimal balance between coordination-driven rate acceleration and steric-driven stereocontrol.

    Validated Experimental Protocols

    To harness the unique properties of α -benzyloxy organotin reagents, precise experimental conditions must be maintained. The following self-validating protocols detail the synthesis and subsequent cross-coupling of these reagents, emphasizing the causality behind each methodological choice.

    Synthesis of Enantioenriched α -Benzyloxy Organotins

    Objective: To synthesize a configurationally stable α -benzyloxy organotin reagent from a chiral benzyl ether.

    • Deprotonation: Cool a solution of the enantioenriched benzyl ether (1.0 equiv) in anhydrous THF to -78 °C under a strict argon atmosphere. Add sec-butyllithium (s-BuLi, 1.1 equiv) dropwise over 15 minutes.

      • Causality: s-BuLi is utilized because the α -protons adjacent to the benzyloxy oxygen are only weakly acidic. The bulky nature of s-BuLi prevents unwanted nucleophilic attack on the ether linkage, ensuring selective α -lithiation.

    • Stannylation: Stir the mixture for 30 minutes at -78 °C, then add tri-n-butyltin chloride (Bu₃SnCl, 1.2 equiv) dropwise.

      • Causality: The highly polarized C-Li bond rapidly attacks the electrophilic tin center. The steric bulk of the benzyloxy group dictates the trajectory of the incoming tin electrophile, ensuring the C-Sn bond forms with high stereofidelity (retention of configuration).

    • Quenching and Purification: Quench the reaction with saturated aqueous NH₄Cl at -78 °C before warming to room temperature. Extract with diethyl ether, dry over MgSO₄, and concentrate. Purify via flash column chromatography using neutral alumina.

      • Causality: Neutral alumina is strictly required instead of silica gel to prevent protolytic destannylation, which rapidly degrades α -heteroatom-substituted organotins.

    Stereospecific Stille Cross-Coupling and Tin Remediation

    Objective: To execute a stereospecific C-C bond formation while safely removing toxic organotin byproducts[4].

    • Catalyst Activation: In a Schlenk flask, combine the α -benzyloxy organotin reagent (1.0 equiv), an aryl halide (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) in rigorously degassed toluene.

      • Causality: Degassing the solvent via freeze-pump-thaw cycles is critical to prevent the oxidative homocoupling of the organotin reagent, a common side reaction in the presence of trace oxygen.

    • Reaction Execution: Heat the mixture to 80 °C for 12 hours. Monitor via TLC until the organotin reagent is fully consumed.

      • Causality: The elevated temperature provides the activation energy required for the transmetalation step. During this step, the benzyloxy oxygen coordinates to the Palladium center, stabilizing the transition state and facilitating a stereospecific inversion of configuration at the carbon center[3].

    • Tin Byproduct Remediation: Cool the reaction to room temperature. Add a 10% aqueous KF solution and stir vigorously for 2 hours.

      • Causality: A persistent challenge in organotin chemistry is the removal of toxic tin residues. Aqueous KF converts the lipophilic tributyltin halide byproduct into insoluble polymeric tributyltin fluoride (Bu₃SnF)[4]. This precipitate is easily removed by filtration through a pad of Celite, ensuring the final pharmaceutical intermediate is free of heavy metal contamination.

    Workflow Step1 1. Lithiation (s-BuLi, -78°C) Step2 2. Stannylation (Bu3SnCl) Step1->Step2 Step3 3. Cross-Coupling (Pd cat, 80°C) Step2->Step3 Step4 4. Tin Removal (KF Wash) Step3->Step4

    Fig 2. Experimental workflow for the synthesis and utilization of alpha-benzyloxy organotins.

    Conclusion

    The benzyloxy group is far more than a simple protecting moiety in organometallic chemistry. By synergizing inductive electron withdrawal, intramolecular metal coordination, and profound steric shielding, the -OBn group transforms standard organotin compounds into highly reactive, configurationally stable nucleophiles. Understanding and leveraging these electronic and steric effects allows drug development professionals and synthetic chemists to execute complex, stereospecific C-C bond formations with unparalleled precision.

    References

    1.[3] Title: Configurationally stable, enantioenriched organometallic nucleophiles in stereospecific Pd-catalyzed cross-coupling reactions: an alternative approach to asymmetric synthesis Source: RSC Publishing URL:

    2.[1] Title: Tin in Organic Synthesis Source: pageplace.de URL:

    3.[4] Title: Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis Source: ResearchGate URL:

    4.[2] Title: The Isocyanate Group on 4-Benzyloxyphenyl Isocyanate: A Technical Guide to its Reactivity and Applications Source: Benchchem URL:

    Sources

    Protocols & Analytical Methods

    Method

    Advanced Application Note: Stille Cross-Coupling Using (4-Benzyloxyphenyl)tributylstannane

    Executive Summary & Mechanistic Rationale The Stille cross-coupling reaction remains one of the most robust and versatile palladium-catalyzed methodologies for the construction of carbon–carbon bonds, particularly in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The Stille cross-coupling reaction remains one of the most robust and versatile palladium-catalyzed methodologies for the construction of carbon–carbon bonds, particularly in the synthesis of complex pharmaceuticals and polycyclic natural products. This application note provides a comprehensive, self-validating protocol for utilizing (4-Benzyloxyphenyl)tributylstannane —a critical synthon for introducing protected phenolic motifs into advanced molecular architectures.

    The Causality of the Catalytic Cycle

    To master this reaction, one must understand the thermodynamic and kinetic drivers of its three-step catalytic cycle:

    • Oxidative Addition : The active Pd(0) species inserts into the carbon-halogen bond of the electrophile to form a Pd(II) intermediate[1]. This step is highly sensitive to the electronic nature of the halide (I > Br > Cl).

    • Transmetalation : The organostannane transfers its aryl group to the Pd(II) complex[1]. For bulky, electron-rich stannanes like (4-Benzyloxyphenyl)tributylstannane, this is often the rate-limiting step. The addition of Cu(I) co-catalysts (e.g., CuTC or CuI) facilitates a rapid Sn/Cu exchange, generating a highly reactive organocopper intermediate that accelerates transmetalation[2][3].

    • Reductive Elimination : The Pd(II) complex releases the targeted biaryl product and regenerates the Pd(0) catalyst to propagate the cycle[1].

    StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide TransMet Transmetalation Ar-Pd(II)-X + R-SnBu3 -> Ar-Pd(II)-R OxAdd->TransMet + Arylstannane RedElim Reductive Elimination Ar-Pd(II)-R -> Ar-R + Pd(0) TransMet->RedElim - X-SnBu3 RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product Yields Product

    Fig 1: Catalytic cycle of the Stille cross-coupling reaction highlighting key intermediate states.

    Reagent Profile: (4-Benzyloxyphenyl)tributylstannane

    Understanding the physicochemical properties of your stannane is critical for optimizing stoichiometry and handling protocols safely.

    Table 1: Physicochemical & Safety Specifications

    ParameterSpecificationCausality / Impact on Experiment
    CAS Number 145745-05-7Unique identifier for procurement and safety tracking.
    Molecular Formula C25H38OSnDetermines molecular weight (473.28 g/mol ) for precise stoichiometric calculations.
    Density 1.128 g/cm³ at 25 °CAllows for volumetric dispensing (e.g., via microsyringe) rather than weighing a viscous liquid.
    Refractive Index n20/D 1.546Useful for verifying reagent purity prior to running sensitive catalytic reactions.
    Hazard Class Acute Tox. 3 (Oral), Repr. 1BHighly toxic. Necessitates the use of a fume hood, strict PPE, and specialized tin-quenching during workup.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm that the reaction is proceeding correctly, preventing wasted time on failed catalytic cycles.

    Workflow Prep 1. Preparation Dry & Degas Mix 2. Assembly Add Reagents Prep->Mix React 3. Reaction Heat 90°C, N2 Mix->React Quench 4. Quench KF Treatment React->Quench Purify 5. Purification Chromatography Quench->Purify

    Fig 2: Step-by-step experimental workflow for the Stille cross-coupling protocol.

    Materials Required
    • Electrophile : Aryl bromide or iodide (1.0 mmol)

    • Nucleophile : (4-Benzyloxyphenyl)tributylstannane (1.2 mmol)[4]

    • Catalyst : Pd(PPh3)4 (5 mol%, 0.05 mmol)[1][3]

    • Co-catalyst : CuI or CuTC (10 mol%, 0.10 mmol)[2][3]

    • Additive : CsF (2.0 mmol)[2]

    • Solvent : Anhydrous 1,4-Dioxane (10 mL)[4]

    Step-by-Step Methodology
    • Inert Atmosphere Assembly (Validation Checkpoint 1): In an oven-dried Schlenk flask, combine the aryl halide, Pd(PPh3)4, CuI, and CsF. Evacuate the flask and backfill with ultra-pure N2 (repeat 3 times).

      • Causality: Pd(0) is highly susceptible to oxidation.

      • Self-Validation: The Pd(PPh3)4 powder must remain bright yellow. If it turns black (Pd black) upon solvent addition, oxygen ingress has occurred, and the catalyst is dead.

    • Reagent Addition: Inject anhydrous, degassed 1,4-Dioxane (10 mL) via a syringe. Follow immediately with the volumetric addition of (4-Benzyloxyphenyl)tributylstannane (approx. 0.50 mL, 1.2 mmol).

      • Causality: A 20% excess of the stannane compensates for minor protodestannylation that occurs at elevated temperatures[4].

    • Thermal Activation: Heat the reaction mixture to 90–100 °C under vigorous stirring for 12–24 hours.

      • Causality: Bulky stannanes face high steric hindrance during transmetalation. Thermal energy, combined with the Cu(I) co-catalyst, overcomes this activation barrier[3].

    • KF Quench & Tin Sequestration (Validation Checkpoint 2): Cool the mixture to room temperature. Add 10 mL of a 2M aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–60 minutes.

      • Causality: Tributyltin halide byproducts are toxic and highly soluble in organic solvents, complicating purification. KF reacts with these species to form polymeric tributyltin fluoride ( Bu3​SnF ).

      • Self-Validation: A dense, insoluble white precipitate must form. The presence of this precipitate visually confirms that the stannane has been successfully consumed and converted into the fluoride polymer.

    • Filtration and Extraction: Filter the biphasic mixture through a tightly packed pad of Celite to remove the tin fluoride polymer and Pd black. Wash the filter cake with Ethyl Acetate (3 × 20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final (4-benzyloxy)biaryl compound[4].

    Diagnostic Troubleshooting & Optimization

    When adapting this protocol to novel, complex electrophiles, empirical optimization is often required. The table below synthesizes the causality behind common parameter adjustments.

    Table 2: Optimization Matrix for Stille Cross-Coupling

    Parameter AdjustmentMechanistic CausalityExpected Outcome
    Adding Cu(I) Salts (e.g., CuTC) Cu(I) scavenges free phosphine ligands and facilitates a rapid Sn/Cu transmetalation, generating a highly reactive organocopper species[3].Dramatically increases yield and reaction rate, especially for sterically hindered stannanes[2][3].
    Switching Additive to CsF Fluoride ions coordinate to the tin center, forming a hypervalent, pentacoordinate stannate. This increases the nucleophilicity of the organic group[2].Accelerates transmetalation and allows for milder reaction temperatures (e.g., 60 °C instead of 100 °C)[2][3].
    Solvent Swap (Dioxane to DMF) Highly polar solvents like DMF stabilize the ionic intermediates formed during the transmetalation step[1].Useful if the reaction stalls at the Pd(II) intermediate stage, though it complicates aqueous workup[1].
    Adding LiCl (in polar solvents) Chloride ions coordinate to Pd(II), preventing the formation of unreactive dimeric palladium complexes[1].Enhances turnover frequency (TOF) and overall productivity, particularly in flow chemistry setups[1].

    References

    • Sigma-Aldrich Product Specification : (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7). Sigma-Aldrich.

    • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles . The Journal of Organic Chemistry - ACS Publications. 4

    • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview . Organic Process Research & Development - ACS Publications. 1

    • The Stille reaction of organostannanes with organic electrophiles . Thieme Connect. 2

    • Tin-Lewis Acidity and Reactivity: Pd/Cu-Cocatalyzed Site-Selective Migita–Kosugi–Stille Coupling of Arylstannanes . ChemRxiv.3

    Sources

    Application

    Application Notes and Protocols for the Synthesis of Biaryl Compounds using (4-Benzyloxyphenyl)tributylstannane

    Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Stille Coupling Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique three-dimensional arr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Stille Coupling

    Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique three-dimensional arrangement, arising from restricted rotation around the aryl-aryl bond, imparts critical properties to a vast array of molecules, from life-saving pharmaceuticals to advanced organic electronics.[2] The prevalence of the biaryl motif in numerous FDA-approved drugs, such as the anti-inflammatory agent Diflunisal and the antihypertensive Valsartan, underscores its significance in drug design and development. The precise and efficient construction of these biaryl linkages is, therefore, a paramount challenge in synthetic organic chemistry.

    Among the arsenal of cross-coupling reactions developed for this purpose, the palladium-catalyzed Stille coupling offers a robust and versatile methodology.[3] The reaction's broad functional group tolerance, stability of the organostannane reagents to air and moisture, and the relatively mild reaction conditions make it an invaluable tool, particularly in the late-stage functionalization of complex molecules.[4][5] This application note provides a detailed guide to the synthesis of biaryl compounds utilizing (4-Benzyloxyphenyl)tributylstannane, a key building block for introducing the valuable benzyloxyphenyl moiety found in potent and selective enzyme inhibitors.[6]

    Theoretical Framework: The Stille Coupling Catalytic Cycle

    The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (or pseudohalide, such as a triflate), forming a Pd(II) intermediate. This step is often the rate-determining step for less reactive halides like chlorides.

    • Transmetalation: The organostannane reagent, in this case, (4-Benzyloxyphenyl)tributylstannane, exchanges its organic group with the halide on the Pd(II) center. This step regenerates the tin halide byproduct.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

    Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)Lₙ pd_intermediate R¹-Pd(II)Lₙ-X pd0->pd_intermediate R¹-X p2 oxidative_addition Oxidative Addition coupled_intermediate R¹-Pd(II)Lₙ-R² pd_intermediate->coupled_intermediate R²-SnBu₃ p1 transmetalation Transmetalation coupled_intermediate->pd0 R¹-R² p3 reductive_elimination Reductive Elimination p2->coupled_intermediate Bu₃Sn-X

    Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

    Featured Application: Synthesis of 4-Benzyloxy-4'-methoxybiphenyl

    To illustrate the practical application of (4-Benzyloxyphenyl)tributylstannane, we present a detailed protocol for the synthesis of 4-Benzyloxy-4'-methoxybiphenyl. This reaction demonstrates a typical Stille coupling between an aryl stannane and an aryl halide.

    Reaction Scheme:

    (Self-generated image, not from a direct citation)

    Experimental Protocol

    This protocol is a representative procedure and may require optimization for different substrates.

    Materials and Reagents:

    • (4-Benzyloxyphenyl)tributylstannane (1.0 eq)

    • 4-Iodoanisole (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

    • Anhydrous Toluene

    • Argon (or Nitrogen) gas supply

    • Standard Schlenk line glassware

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

    Procedure:

    • Reaction Setup: To a flame-dried Schlenk tube, add (4-Benzyloxyphenyl)tributylstannane (1.0 mmol, 473 mg) and 4-iodoanisole (1.1 mmol, 257 mg).

    • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and subject the contents to three vacuum/argon backfill cycles to ensure an inert atmosphere.

    • Solvent and Catalyst Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Subsequently, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and P(o-tol)₃ (0.04 mmol, 12.2 mg) to the reaction mixture under a positive flow of argon.

    • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

    • Purification:

      • To remove the tributyltin iodide byproduct, the crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride (KF). Stirring this biphasic mixture for 1-2 hours will precipitate the tin salts, which can then be removed by filtration through a pad of celite.

      • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

      • The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-Benzyloxy-4'-methoxybiphenyl.

    Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine (4-Benzyloxyphenyl)tributylstannane and 4-Iodoanisole in Schlenk tube inert Establish Inert Atmosphere (3x Vacuum/Argon cycles) reagents->inert add_solvent_catalyst Add Anhydrous Toluene, Pd₂(dba)₃, and P(o-tol)₃ inert->add_solvent_catalyst heat Heat to 110 °C and stir for 12-16 hours add_solvent_catalyst->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate kf_wash Aqueous KF wash to remove tin byproducts concentrate->kf_wash purify Purify by Silica Gel Column Chromatography kf_wash->purify

    Sources

    Method

    Application Note: Strategic Utility of (4-Benzyloxyphenyl)tributylstannane in Natural Product Total Synthesis

    Subtitle: Advanced Protocols for Polycyclic Meroterpenoid Assembly and Heterocycle Functionalization Executive Summary The synthesis of complex natural products—particularly marine and fungal meroterpenoids such as cyclo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Subtitle: Advanced Protocols for Polycyclic Meroterpenoid Assembly and Heterocycle Functionalization

    Executive Summary

    The synthesis of complex natural products—particularly marine and fungal meroterpenoids such as cyclocymopol, zonarol, and taondiol—requires building blocks that can seamlessly bridge polyketide and terpenoid domains. (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) has emerged as a privileged bifunctional reagent for this exact purpose.

    This application note details the strategic deployment of this organotin reagent. By leveraging its tributylstannyl moiety for mild Palladium-catalyzed Stille cross-couplings, and its benzyloxy group as an oxidatively stable, electronically tuning protecting group, chemists can construct complex aryl epoxypolyprene intermediates. These intermediates are subsequently subjected to Titanocene(III)-catalyzed domino radical cyclizations to yield trans-fused polycyclic meroterpenoid skeletons with exquisite stereocontrol [1].

    Reagent Profiling & Physicochemical Data

    Proper handling and storage of organotin reagents are critical for maintaining coupling efficiency and laboratory safety. The benzyloxy ether ensures the phenolic oxygen remains protected during aggressive single-electron transfer (SET) radical cascades, while allowing for late-stage deprotection via simple hydrogenolysis.

    PropertySpecification / Value
    Chemical Name (4-Benzyloxyphenyl)tributylstannane
    CAS Number 145745-05-7
    Molecular Formula C₂₅H₃₈OSn
    Molecular Weight 473.28 g/mol
    Physical Form Colorless to brown liquid
    Density 1.128 g/cm³ at 25 °C
    Refractive Index n20/D 1.546
    Storage Conditions 4 °C (Protect from light and moisture)
    Hazard Classification Acute Tox. 3 (Oral), Aquatic Acute 1[2]

    Strategic Rationale: The Meroterpenoid Challenge

    Historically, the biomimetic synthesis of meroterpenoids relied on the cationic cyclization of prenylated hydroquinones. However, cationic cascades often suffer from premature termination, undesired Wagner-Meerwein rearrangements, and poor functional group tolerance.

    To circumvent these limitations, a radical-based approach was pioneered [1]. Alkyl radicals are highly compatible with hydroxyl and ether groups, and homolytic aromatic substitution is kinetically slow. By coupling (4-Benzyloxyphenyl)tributylstannane with an epoxypolyprenyl allylic carbonate, researchers can generate an acyclic precursor that undergoes a highly controlled, Titanocene(III)-mediated radical cascade, selectively terminating as an exocyclic alkene without destroying the aromatic ring.

    Workflow Visualization

    Workflow A Acyclic Polyprenol (e.g., Farnesol) B Epoxypolyprenyl Allylic Carbonate A->B Epoxidation & Carbonation D Aryl Epoxypolyprene (Intermediate) B->D Stille Coupling (Pd cat.) C (4-Benzyloxyphenyl) tributylstannane C->D Aryl Donor E Polycyclic Meroterpenoid Skeleton D->E Cp2TiCl Catalyzed Domino Cyclization

    Figure 1: Retrosynthetic and synthetic workflow for polycyclic meroterpenoids utilizing Stille coupling and radical cyclization.

    Experimental Methodologies: A Self-Validating System

    The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and high-fidelity data generation.

    Protocol I: Palladium-Catalyzed Stille Cross-Coupling

    Objective: Synthesize the aryl epoxypolyprene intermediate without compromising the sensitive epoxide moiety. Causality: Allylic carbonates are chosen over allylic halides because they undergo oxidative addition with Pd(0) under neutral conditions. Lithium chloride (LiCl) is added to exploit the "chloride effect," which accelerates the transmetalation step between the Pd(II) complex and the organostannane.

    Step-by-Step Procedure:

    • Preparation: In a flame-dried Schlenk flask under argon, dissolve the epoxypolyprenyl allylic carbonate (1.0 equiv) and (4-Benzyloxyphenyl)tributylstannane (1.2 equiv) in anhydrous DMF (0.2 M).

    • Activation: Add anhydrous LiCl (2.0 equiv). Stir for 5 minutes to ensure complete dissolution.

    • Catalysis: Introduce Pd(PPh₃)₄ (5 mol%). Heat the reaction mixture to 80 °C.

    • Reaction Monitoring (Validation Checkpoint 1): After 12 hours, analyze an aliquot via TLC (Hexane/EtOAc 8:2). The stannane is highly UV-active and stains dark brown with Phosphomolybdic Acid (PMA). The disappearance of the starting carbonate and the emergence of a new, lower-Rf UV-active spot confirms successful coupling.

    • Workup & Tin Scavenging: Cool to room temperature. Quench the reaction with a saturated aqueous solution of Potassium Fluoride (KF). Rationale: KF converts the toxic, highly soluble tributyltin byproducts into insoluble tributyltin fluoride (Bu₃SnF).

    • Isolation: Stir vigorously for 30 minutes, filter the suspension through a pad of Celite, extract the filtrate with diethyl ether, and purify via silica gel flash chromatography.

    Protocol II: Titanocene(III)-Catalyzed Domino Radical Cyclization

    Objective: Construct the trans-fused polycyclic core via a single-electron transfer (SET) cascade. Causality: Cp₂TiCl₂ (Titanocene dichloride) is a Ti(IV) precatalyst. Manganese dust acts as a stoichiometric reductant to generate the active Ti(III) species (Cp₂TiCl). Chlorotrimethylsilane (TMSCl) is critical; it traps the intermediate titanium alkoxide, releasing the product and regenerating the titanium catalyst. 2,4,6-Collidine is added to scavenge the HCl byproduct, preventing acid-catalyzed epoxide degradation [1].

    Step-by-Step Procedure:

    • Catalyst Generation: In a Schlenk flask under strict argon atmosphere, suspend Cp₂TiCl₂ (20 mol%) and activated Mn dust (8.0 equiv) in strictly deoxygenated, anhydrous THF. Stir vigorously until the solution transitions from red to a characteristic "lime green" color, indicating the formation of the Ti(III) radical species.

    • Substrate Addition: Prepare a solution of the aryl epoxypolyprene (1.0 equiv), 2,4,6-collidine (7.0 equiv), and TMSCl (4.0 equiv) in THF. Add this mixture dropwise to the green Ti(III) suspension over 1 hour using a syringe pump.

    • Propagation: Stir the mixture at room temperature for 16 hours.

    • Reaction Monitoring (Validation Checkpoint 2): Perform GC-MS analysis. The cyclized product will exhibit the exact same mass ( m/z ) as the acyclic precursor (isomerization) but will show a drastically reduced retention time due to a lower boiling point/compact 3D structure. ¹H NMR of a crude aliquot must show the disappearance of epoxide protons (~2.7 ppm) and the appearance of exocyclic alkene protons (~4.5–4.8 ppm).

    • Workup: Quench with 1M HCl to destroy excess Mn and Ti complexes. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography (using AgNO₃-impregnated silica gel if alkene isomer separation is required).

    Mechanism Ti4 Cp2TiCl2 (Ti^IV) Ti3 Cp2TiCl (Ti^III) Active Catalyst Ti4->Ti3 Reduction Mn Mn dust (Reductant) Mn->Ti3 e- transfer Rad1 Tertiary Radical Generation Ti3->Rad1 SET to Epoxide Epox Aryl Epoxypolyprene Epox->Rad1 Cascade Polyene Radical Cascade Cyclization Rad1->Cascade 6-endo-trig / 6-exo-trig Term Termination (Exocyclic Alkene) Cascade->Term H-atom abstraction or elimination Term->Ti4 Catalyst Regeneration (via TMSCl/Collidine)

    Figure 2: Catalytic cycle of the Titanocene(III)-mediated epoxide opening and radical cascade.

    Protocol III: Alternative Application - Pd(II)-Catalyzed Aminoarylation

    Beyond meroterpenoids, (4-Benzyloxyphenyl)tributylstannane is an excellent nucleophile for the synthesis of complex heterocycles, specifically 4-arylmethyl imidazolidinones via the aminoarylation of N-allylureas.

    Causality: The Pd(II) catalyst activates the terminal alkene of the N-allylurea, triggering a 5-exo-trig intramolecular nucleophilic attack by the urea nitrogen (aminopalladation). The resulting alkylpalladium intermediate undergoes transmetalation with the stannane, followed by reductive elimination. Hydrogen peroxide (H₂O₂) is utilized as a green, stoichiometric oxidant to reoxidize the resulting Pd(0) back to the active Pd(II) state.

    Step-by-Step Procedure:

    • Dissolve the N-allylurea (1.0 equiv) and (4-Benzyloxyphenyl)tributylstannane (1.5 equiv) in THF.

    • Add PdCl₂(MeCN)₂ (10 mol%) and aqueous H₂O₂ (2.0 equiv, 30% w/w).

    • Stir at room temperature until TLC indicates complete consumption of the N-allylurea.

    • Validation Checkpoint 3: ¹H NMR analysis of the purified product will confirm cyclization by the complete absence of terminal allyl alkene protons (typically 5.0–6.0 ppm) and the emergence of a complex multiplet corresponding to the newly formed imidazolidinone core.

    Quantitative Performance Summary

    The efficiency of the Stille coupling and subsequent radical cyclization is heavily dependent on the chain length of the acyclic precursor. The table below summarizes expected yields across different terpenoid classes [1].

    Substrate PrecursorTerpenoid ClassAryl DonorStille Coupling YieldDomino Cyclization YieldMajor Ring System Formed
    Geraniol-derivedMonoterpene (C₁₀)(4-Benzyloxyphenyl)SnBu₃82–85%55–60%Bicyclic (e.g., Zonarol core)
    Farnesol-derivedSesquiterpene (C₁₅)(4-Benzyloxyphenyl)SnBu₃78–82%40–45%Tricyclic (e.g., Taondiol core)
    GeranylgeraniolDiterpene (C₂₀)(4-Benzyloxyphenyl)SnBu₃70–75%30–35%Tetracyclic

    Note: While cyclization yields decrease with longer polyene chains due to the increased entropic cost of multi-ring formation, forming 3 to 4 rings and multiple stereocenters in a single step represents a massive increase in synthetic efficiency.

    References

    • Justicia, J., Oltra, J. E., & Cuerva, J. M. (2004). General Approach to Polycyclic Meroterpenoids Based on Stille Couplings and Titanocene Catalysis. Journal of Organic Chemistry, 69(17), 5803-5806.[Link]

    Application

    Application Note: Synthesis and Purification Protocol for (4-Benzyloxyphenyl)tributylstannane

    Introduction and Scope (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile aryltrialkylstannane widely utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling rea...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Scope

    (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile aryltrialkylstannane widely utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions[1]. The benzyloxy group serves as a robust protecting group for the phenol moiety, allowing for downstream deprotection and functionalization in complex drug development workflows. This application note details a highly efficient, scalable protocol for synthesizing this compound from commercially available 4-benzyloxyphenylmagnesium bromide (CAS: 120186-59-6) and tributyltin chloride, with a specific emphasis on mitigating organotin toxicity and preventing product degradation during purification.

    Scientific Principles & Causality (E-E-A-T)

    As a Senior Application Scientist, it is critical to understand not just what to do, but why specific methodological choices are made. The synthesis of arylstannanes is straightforward, but their isolation is notoriously problematic due to toxic byproducts and product instability.

    • Nucleophilic Stannylation: The reaction proceeds via the nucleophilic attack of the Grignard reagent (4-benzyloxyphenylmagnesium bromide) onto the electrophilic tin center of tributyltin chloride ( Bu3​SnCl ). Conducting this addition at low temperatures (-78 °C) minimizes homocoupling and off-target metal-halogen exchange.

    • The Causality of the Potassium Fluoride (KF) Wash: Unreacted Bu3​SnCl and other tin halides are highly toxic and can poison downstream palladium catalysts. Washing the organic layer with aqueous KF drives the formation of tributyltin fluoride ( Bu3​SnF ). Because fluoride has a uniquely high affinity for tin, this reaction is thermodynamically favored. Bu3​SnF forms an insoluble, polymeric solid that precipitates at the aqueous-organic interface, allowing it to be physically removed via filtration through Celite[2][3].

    • The Causality of Base-Deactivated Silica Gel: Aryltrialkylstannanes are highly susceptible to protodestannylation—the cleavage of the aryl-tin bond—when exposed to the acidic silanol groups present on standard silica gel. To prevent product degradation during chromatography, the silica gel must be pre-treated (deactivated) with 1-5% triethylamine ( Et3​N ) or 10% w/w K2​CO3​ [2][4].

    Quantitative Data and Stoichiometry

    ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
    4-Benzyloxyphenylmagnesium bromide (1.0 M in THF)287.431.0 eq10.0 mLNucleophile / Starting Material
    Tributyltin chloride ( Bu3​SnCl )325.501.1 eq3.58 g (~2.98 mL)Electrophilic Tin Source
    Anhydrous Tetrahydrofuran (THF)72.11Solvent20.0 mLReaction Medium
    Saturated Aqueous NH4​Cl N/AQuench20.0 mLReaction Quenching
    1M Aqueous Potassium Fluoride (KF)58.10Excess3 × 20.0 mLTin Scavenger
    Triethylamine ( Et3​N )101.191-5% v/vAs neededSilica Deactivator

    Experimental Protocol

    Phase 1: Reaction Setup and Stannylation
    • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of inert gas (argon or nitrogen).

    • Electrophile Addition: Add anhydrous THF (20 mL) and tributyltin chloride (3.58 g, 11.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Grignard Addition: Slowly add the 4-benzyloxyphenylmagnesium bromide solution (10.0 mL of 1.0 M in THF, 10.0 mmol) dropwise via a syringe pump over 15-20 minutes. Maintaining the low temperature during addition is crucial to prevent exotherms that lead to byproduct formation.

    • Maturation: Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours.

    Phase 2: Quenching and Aqueous Workup
    • Quenching: Cool the reaction vessel to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl ) solution (20 mL).

    • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 × 20 mL). Combine the organic layers.

    Phase 3: Tin Byproduct Removal (KF Wash)
    • Fluoride Treatment: Wash the combined organic layers with a 1M aqueous solution of Potassium Fluoride (KF) (20 mL). Shake vigorously for at least 1 minute[3].

    • Emulsion Management: A white, milky precipitate of Bu3​SnF will form at the interface. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the insoluble tin polymer[2].

    • Repetition: Return the filtrate to the separatory funnel, separate the layers, and repeat the KF wash and Celite filtration 1-2 more times until no further precipitate forms[4].

    • Drying: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

    Phase 4: Chromatographic Purification
    • Column Preparation: Prepare a slurry of silica gel in hexanes containing 2-5% triethylamine ( Et3​N ) to deactivate the acidic silanol sites[2]. Pack the column.

    • Elution: Load the crude (4-Benzyloxyphenyl)tributylstannane onto the column. Elute using a non-polar solvent system (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) containing 1% Et3​N .

    • Isolation: Collect the fractions containing the product (monitor via TLC or LC-MS), pool them, and concentrate in vacuo to afford the pure (4-Benzyloxyphenyl)tributylstannane as a colorless to pale yellow oil[1].

    Workflow Visualization

    G Start 4-Benzyloxyphenylmagnesium bromide + Tributyltin Chloride Reaction Stannylation Reaction (THF, -78 °C to RT) Start->Reaction Quench Quench & Extraction (Aqueous NH4Cl / EtOAc) Reaction->Quench KFWash Aqueous KF Wash (Precipitates Bu3SnF) Quench->KFWash Filtration Celite Filtration (Removes Tin Polymers) KFWash->Filtration Removes Bu3SnF Chromatography Silica Gel Chromatography (Pre-treated with 1-5% Et3N) Filtration->Chromatography Product Pure (4-Benzyloxyphenyl)tributylstannane Chromatography->Product Prevents destannylation

    Experimental workflow for the synthesis and purification of (4-Benzyloxyphenyl)tributylstannane.

    References

    Sources

    Method

    Application Note: Deprotection of the Benzyl Group Following Stille Cross-Coupling with (4-Benzyloxyphenyl)tributylstannane

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Context In complex molecule synthesis and drug development, the installation of phenolic motifs is frequent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Introduction and Strategic Context

    In complex molecule synthesis and drug development, the installation of phenolic motifs is frequently achieved via palladium-catalyzed Stille cross-coupling. (4-Benzyloxyphenyl)tributylstannane is a premier organotin reagent utilized to append a 4-benzyloxyphenyl group to aryl, heteroaryl, or vinyl halides and triflates[1].

    The benzyl (Bn) ether is strategically chosen as a protecting group because it is highly robust, remaining completely inert under the basic, nucleophilic, and transition-metal-catalyzed conditions required for the Stille coupling[2]. However, once the carbon-carbon bond is successfully forged, the benzyl group must be selectively cleaved to unmask the free phenol. Because late-stage intermediates often contain dense arrays of functional groups, the deprotection strategy must be chosen based on strict chemoselectivity requirements[3].

    Mechanistic Overview and Causality

    The removal of a benzyl ether relies on targeting the benzylic carbon-oxygen bond. The two most reliable methodologies operate via entirely different mechanistic paradigms, allowing chemists to bypass functional group incompatibilities[4].

    • Catalytic Hydrogenolysis (Pd/C, H₂): This is the most atom-economical approach. Palladium coordinates to the aromatic ring and inserts into the benzylic C-O bond. Subsequent hydrogenolysis releases the free phenol and toluene. This method is driven by the thermodynamic stability of the toluene byproduct[4]. It is highly efficient but strictly incompatible with substrates containing reducible groups (e.g., alkenes, alkynes, nitro groups, or sensitive halogens).

    • Lewis Acid-Mediated Cleavage (BBr₃): Boron tribromide acts as a hard Lewis acid. It strongly coordinates to the ether oxygen, drawing electron density away from the benzylic carbon. Bromide then attacks the benzylic position (via SN​1 or SN​2 ), liberating benzyl bromide and forming a borate complex that is subsequently hydrolyzed to the phenol[5]. This pathway is essential when the substrate contains reducible functionalities that preclude hydrogenation.

    Workflow SM Aryl/Vinyl Halide + (4-BnO-Ph)SnBu3 Stille Stille Coupling (Pd cat.) SM->Stille Int Benzyl-Protected Phenol Stille->Int Deprot Deprotection (H2/Pd-C or BBr3) Int->Deprot Product Free Phenol Product Deprot->Product

    Workflow from Stille cross-coupling to benzyl ether deprotection yielding the free phenol.

    Experimental Protocols

    Protocol A: Catalytic Hydrogenolysis (Standard Conditions)

    Causality & Self-Validation: Palladium on carbon (Pd/C) provides a high-surface-area heterogeneous matrix for hydrogen gas dissociation. The reaction is self-validating through LC-MS monitoring: the disappearance of the [M+H]+ parent mass and the emergence of the [M−90+H]+ (loss of benzyl) mass confirms completion.

    Materials:

    • Substrate (Benzyl-protected phenol intermediate)

    • 10% Pd/C (10–20% w/w relative to substrate)

    • Solvent: Methanol, Ethanol, or Ethyl Acetate (HPLC grade)

    • Hydrogen gas (1 atm balloon)

    Step-by-Step Methodology:

    • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 mmol) in 10 mL of the chosen solvent.

    • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert nitrogen atmosphere to prevent solvent ignition.

    • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen.

    • Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm). Monitor the reaction via TLC or LC-MS (typically requires 2–12 hours depending on steric hindrance).

    • Workup: Once complete, flush the system with nitrogen to remove residual H2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 × 10 mL).

    • Isolation: Concentrate the filtrate under reduced pressure to afford the crude phenol.

    Protocol B: Lewis Acid Cleavage using Boron Tribromide (BBr₃)

    Causality & Self-Validation: BBr₃ avoids the reduction of sensitive functional groups. The reaction is visually self-validating in its early stages: the addition of BBr₃ often induces a distinct color change (yellow/orange) indicating the formation of the Lewis acid-base complex[5].

    Materials:

    • Substrate (1.0 mmol)

    • BBr₃ (1.0 M solution in CH2​Cl2​ , 2.0–3.0 equiv)

    • Anhydrous Dichloromethane ( CH2​Cl2​ )

    Step-by-Step Methodology:

    • Preparation: Dissolve the substrate in anhydrous CH2​Cl2​ (10 mL) in a flame-dried flask under an argon atmosphere.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath to prevent non-specific ether cleavage or skeletal rearrangements.

    • Reagent Addition: Add the BBr₃ solution dropwise via syringe over 15 minutes.

    • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 1–2 hours.

    • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) followed by water (10 mL) to destroy excess BBr₃ and hydrolyze the intermediate borate complex. Caution: This step is highly exothermic and evolves HBr gas.

    • Workup: Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with saturated NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Mechanism cluster_A Pathway A: Hydrogenolysis cluster_B Pathway B: Lewis Acid Start Benzyl Ether (Ar-O-CH2Ph) PdC H2, Pd/C Coordination & Cleavage Start->PdC BBr3 BBr3 Coordination to Oxygen Start->BBr3 ProdA Ar-OH + Toluene PdC->ProdA Borate Borate Complex + Benzyl Bromide BBr3->Borate Hydrolysis H2O/MeOH Hydrolysis Borate->Hydrolysis ProdB Ar-OH Hydrolysis->ProdB

    Divergent mechanistic pathways for benzyl ether deprotection yielding the target phenol.

    Quantitative Data Presentation: Strategy Comparison

    The following table summarizes the operational parameters and functional group compatibilities to guide the selection of the appropriate deprotection strategy[3][4][6].

    ParameterCatalytic Hydrogenolysis ( H2​ / Pd/C)Lewis Acid Cleavage (BBr₃)Transfer Hydrogenation ( NH4​HCO2​ / Pd/C)
    Reagents H2​ gas (1 atm), 10% Pd/CBBr₃ (1.0 M in DCM)Ammonium formate, 10% Pd/C
    Conditions RT, 2–12 h, Neutral-78 °C to RT, 2–4 h, AcidicReflux, 1–4 h, Neutral/Mildly Acidic
    Alkene/Alkyne Tolerance Poor (Will be reduced)ExcellentModerate to Poor
    Halogen Tolerance (Ar-X) Poor (Dehalogenation risk, esp. I, Br)ExcellentModerate (Depends on temp/time)
    Ester/Amide Tolerance ExcellentModerate (Risk of cleavage if prolonged)Excellent
    Byproducts Toluene (volatile)Benzyl bromide, Boric acidToluene, NH3​ , CO2​ (volatile)
    Typical Yields 85 – 99%70 – 90%80 – 95%

    Troubleshooting & Field-Proven Insights

    • Catalyst Poisoning in Hydrogenolysis: Because this deprotection immediately follows a Stille coupling, residual tin byproducts or basic amines can severely poison the Pd/C catalyst[7]. Insight: Rigorously purify the Stille intermediate (e.g., via a KF/silica gel workup to precipitate insoluble polymeric tin fluorides) prior to hydrogenation. If poisoning persists, adding a catalytic amount of acetic acid or switching to Pearlman’s catalyst ( Pd(OH)2​/C ) can restore reactivity.

    • Over-Reduction: Prolonged exposure to H2​ /Pd/C can lead to the reduction of the aromatic ring itself, particularly in electron-deficient heterocycles. Insight: Monitor strictly by LC-MS and terminate the reaction immediately upon consumption of the starting material.

    • BBr₃ Side Reactions: BBr₃ is highly reactive and can cleave other ethers (e.g., methoxy groups)[5]. If selective debenzylation in the presence of methyl ethers is required, consider using milder Lewis acids like TiCl4​ or TMSI, or revert to hydrogenolysis if the substrate allows.

    References

    • [1] Sigma-Aldrich. (4-Benzyloxyphenyl)tributylstannane Product Specifications & Applications. Source: sigmaaldrich.com. 1

    • [3] Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis. Source: google.com/books.3

    • [5] Retrosynthetic analysis and synthesis of natural products 1: synthetic methods and applications. Source: dokumen.pub. 5

    • [2] Sustainable Approaches for the Protection and Deprotection of Functional Groups. Source: nih.gov. 2

    • [4] The Benzyloxycarbonyl (Cbz or Z) Protecting Group & Benzyl Ether Deprotection. Source: benchchem.com. 4

    • [6] Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA. Source: acs.org. 6

    • [7] A Warburg effect targeting vector designed to increase the uptake of compounds by cancer cells demonstrates glucose and hypoxia. Source: plos.org. 7

    Sources

    Application

    Application Note: Microwave-Assisted Stille Cross-Coupling with (4-Benzyloxyphenyl)tributylstannane

    Introduction & Mechanistic Rationale The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of natural products, meroterpenoids, a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of natural products, meroterpenoids, and active pharmaceutical ingredients (APIs) 1[1]. However, traditional thermal Stille couplings often suffer from prolonged reaction times, catalyst degradation, and the generation of stubborn organotin byproducts.

    (4-Benzyloxyphenyl)tributylstannane (CAS 145745-05-7) is a highly versatile organometallic building block used to install a phenol-protected aryl group into complex scaffolds 2[2]. The benzyl ether moiety provides orthogonal stability against basic and nucleophilic conditions during the cross-coupling, while allowing for facile downstream deprotection via hydrogenolysis (Pd/C, H₂) to reveal the free hydroxyl group for further derivatization.

    The integration of microwave dielectric heating fundamentally optimizes this workflow. In the standard Stille catalytic cycle (Oxidative Addition → Transmetalation → Reductive Elimination), the transmetalation phase is typically the rate-determining step 3[3]. Microwave irradiation selectively couples with the highly polar Pd(II) intermediates, drastically lowering the activation energy barrier for transmetalation. This targeted energy transfer reduces reaction times from 24 hours to under 20 minutes and minimizes symmetrical biaryl homocoupling side reactions 4[4].

    Catalytic Workflow

    StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (+ Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (+ Organostannane) PdII->TransMet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination (Biaryl Product) PdII_2->RedElim RedElim->Pd0 MW Microwave Dielectric Heating MW->TransMet Accelerates Rate-Limiting Step

    Microwave-accelerated Pd-catalyzed Stille coupling catalytic cycle.

    Quantitative Performance Data

    The following table summarizes the performance metrics of (4-Benzyloxyphenyl)tributylstannane cross-coupling under various conditions, demonstrating the clear superiority of microwave-assisted protocols.

    Reaction ParameterConventional Thermal HeatingMicrowave-Assisted (Standard)Microwave-Assisted (Green Solvent)
    Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd Nanoparticles (In Situ)
    Solvent TolueneDMFPEG-400
    Temperature 110 °C120 °C100 °C
    Reaction Time 24 – 48 hours15 minutes20 minutes
    Typical Yield 50 – 65%85 – 92%> 90%
    Byproduct Profile Moderate homocoupling (5-15%)Low (<3%) homocouplingTrace homocoupling
    Reference Baseline4[4]5[5]

    Experimental Protocol: Self-Validating Microwave Workflow

    This detailed methodology provides a robust, reproducible route for coupling (4-Benzyloxyphenyl)tributylstannane with aryl halides. It incorporates a self-validating tin-scavenging step to ensure high product purity and operator safety.

    Materials & Reagents
    • Electrophile: Aryl halide or triflate (1.0 mmol)

    • Nucleophile: (4-Benzyloxyphenyl)tributylstannane (1.1 mmol)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Polyethylene Glycol (PEG-400) (3.0 mL)

    • Quenching Agent: Potassium Fluoride (KF), aqueous solution (2 M)

    Step-by-Step Methodology

    Step 1: Reaction Assembly

    • In a flame-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and Pd(PPh₃)₄ (5 mol%).

    • Purge the vial with dry nitrogen or argon for 5 minutes to prevent oxidative degradation of the Pd(0) catalyst.

    • Add 3.0 mL of anhydrous DMF (or PEG-400 for a greener, highly microwave-absorbent solvent alternative) 5[5].

    • Introduce the (4-Benzyloxyphenyl)tributylstannane (1.1 mmol) dropwise via a microsyringe.

    • Seal the vial securely with a Teflon-lined crimp cap.

    Step 2: Microwave Irradiation

    • Place the sealed vial into a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

    • Parameters: Set the target temperature to 120 °C, hold time to 15 minutes, and enable dynamic power modulation (max 200 W). Ensure active cooling is engaged post-reaction.

    • Causality Note: Dynamic power modulation is critical. It ensures the reaction maintains exactly 120 °C without thermal overshoot, preventing the thermal decomposition of the Pd catalyst into inactive "palladium black" before transmetalation can occur.

    Step 3: Workup and Tin Byproduct Sequestration

    • Upon completion and rapid air-cooling to room temperature, transfer the crude reaction mixture to a 50 mL Erlenmeyer flask.

    • Add 5.0 mL of 2 M aqueous KF solution and stir vigorously for 30–45 minutes.

    • Validation Checkpoint: The formation of a dense, milky-white precipitate is a self-validating visual cue. This confirms the successful conversion of the highly toxic, organic-soluble tributyltin halide byproduct into insoluble, polymeric tributyltin fluoride (Bu₃SnF). If the solution remains clear, the quenching is incomplete, and additional KF must be added.

    Step 4: Isolation and Purification

    • Filter the heterogeneous mixture through a short pad of Celite to remove the Bu₃SnF precipitate and spent palladium catalyst. Wash the filter pad thoroughly with Ethyl Acetate (3 × 10 mL).

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 15 mL) to remove the DMF/PEG-400, followed by a final wash with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel flash chromatography using a optimized Hexanes/Ethyl Acetate gradient to yield the pure benzyloxy-protected biaryl compound.

    References

    • Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles Source: Journal of Chemical Research (via OpenAIRE) URL:[Link]

    • Rapid Fluorous Stille Coupling Reactions Conducted under Microwave Irradiation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: RSC Publishing URL:[Link]

    • Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Source: National Institutes of Health (NIH / PMC) URL:[Link]

    Sources

    Method

    Use of (4-Benzyloxyphenyl)tributylstannane in pharmaceutical intermediate synthesis

    Application Note: Advanced Utilization of (4-Benzyloxyphenyl)tributylstannane in Pharmaceutical Intermediate Synthesis Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Principal Investigator...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Utilization of (4-Benzyloxyphenyl)tributylstannane in Pharmaceutical Intermediate Synthesis

    Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals

    Executive Summary

    In modern drug discovery, the construction of complex carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds demands reagents that offer high chemoselectivity, functional group tolerance, and predictable reactivity. (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) has emerged as a highly reliable organotin synthon [1]. Protected by a robust benzyloxy group, this reagent serves as an ideal aryl donor. This application note outlines the mechanistic causality and provides self-validating protocols for its use in two critical pharmaceutical workflows: the convergent synthesis of polycyclic meroterpenoids via Stille coupling [2], and the ligand-free synthesis of aryl thioethers via Copper(I)-mediated cross-coupling [3].

    Physicochemical Profiling & Data Presentation

    Understanding the physical properties of the stannane is critical for optimizing reaction stoichiometry, handling, and post-reaction purification (specifically, the removal of lipophilic tributyltin byproducts).

    Table 1: Physicochemical Properties of (4-Benzyloxyphenyl)tributylstannane [1]

    PropertyValue / DescriptionOperational Implication
    CAS Number 145745-05-7Unique identifier for procurement and safety tracking.
    Molecular Formula C₂₅H₃₈OSnHigh molecular weight (473.28 g/mol ); requires accurate massing.
    Physical State Liquid (at 25 °C)Dispense via positive-displacement pipettes or mass by syringe.
    Density 1.128 g/cm³Slightly denser than water; partitions into the organic layer during workup.
    Refractive Index n20/D 1.546Useful for rapid purity verification via refractometry prior to use.
    Toxicity Acute Tox. 3 (Oral)Requires handling in a Class II fume hood; organotins are neurotoxic.

    Mechanistic Insights & Causality

    Do not treat cross-coupling as a black box. Understanding the why behind the reagents ensures successful troubleshooting and scale-up.

    Palladium-Catalyzed Stille Coupling & Titanocene Domino Cyclization

    The synthesis of meroterpenoids (compounds of mixed polyketide-terpenoid biogenesis, many of which exhibit antifungal and anti-inflammatory properties) requires linking an aromatic subunit to a terpenoid chain.

    • The Causality of Allylic Carbonates: In the Stille coupling step, allylic carbonates are specifically chosen over standard allylic halides. Upon oxidative addition to Pd(0), the carbonate leaving group decomposes into CO₂ and an alkoxide. This alkoxide acts as an intrinsic, localized base that facilitates the transmetalation of the stannane, completely eliminating the need for harsh exogenous bases that could degrade sensitive terpenoid epoxides [2].

    • The Causality of Titanocene (Cp₂TiCl): Following the coupling, a titanocene(III) catalyst is introduced. Cp₂TiCl selectively transfers an electron to the epoxide, opening it to generate a highly reactive carbon-centered radical. Because alkyl radicals are kinetically inert to the benzyloxy-protected aromatic ring, the radical selectively attacks the pendant alkenes, triggering a bioinspired domino cyclization that forms the trans-fused rings of the meroterpenoid core [2].

    Ligand-Free Copper(I)-Mediated C–S Cross-Coupling

    Aryl thioethers are prevalent motifs in FDA-approved drugs. Traditional C–S couplings require expensive palladium catalysts or complex, air-sensitive phosphine ligands.

    • The Causality of Fluoride Activation: By reacting (4-Benzyloxyphenyl)tributylstannane with disulfanes in the presence of CuCl and Potassium Fluoride (KF), a ligand-free coupling is achieved. KF is non-negotiable: the fluoride ion coordinates to the sterically hindered tin center, forming a hypervalent stannate intermediate [R−SnBu3​F]− . This hypervalency increases the nucleophilicity of the aryl carbon, drastically lowering the activation energy required for transmetalation to the Cu(I) center, which subsequently undergoes reductive elimination to yield the thioether [3].

    Visualizations of Synthetic Workflows

    Meroterpenoid_Pathway A (4-Benzyloxyphenyl) tributylstannane C Epoxy-Substituted Aryl Alkene A->C Pd(0) Catalyst Base-Free Stille B Epoxy-Allylic Carbonate B->C D Polycyclic Meroterpenoid C->D Cp2TiCl Catalyst Domino Cyclization

    Figure 1: Two-stage convergent synthesis of polycyclic meroterpenoids via Stille coupling and titanocene catalysis.

    Cu_Coupling_Pathway A (4-Benzyloxyphenyl) tributylstannane C Hypervalent Stannate Complex A->C Nucleophilic Activation B KF (Fluoride Source) B->C E Aryl Thioether (Product) C->E Transmetalation & Reductive Elimination D CuCl / Disulfane D->E

    Figure 2: Ligand-free Copper(I)-mediated cross-coupling pathway activated by fluoride coordination.

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints allow the researcher to confirm success before proceeding to the next step.

    Protocol A: Synthesis of Epoxy-Substituted Aryl Alkenes (Meroterpenoid Precursor) [2]

    Objective: Couple (4-Benzyloxyphenyl)tributylstannane with an epoxy-allylic carbonate.

    • Preparation: Flame-dry a Schlenk flask under argon. Add Pd2​(dba)3​ (0.05 equiv) and triphenylphosphine (0.20 equiv). Dissolve in anhydrous THF (0.1 M).

    • Reagent Addition: Add the epoxy-allylic carbonate (1.0 equiv) followed by (4-Benzyloxyphenyl)tributylstannane (1.2 equiv) via syringe.

    • Reaction: Stir at 65 °C for 12 hours.

    • In-Process QC (Self-Validation): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The disappearance of the UV-active stannane spot ( Rf​≈0.9 ) and the appearance of a new, highly UV-active product spot ( Rf​≈0.5 ) confirms coupling.

    • Workup: Quench with saturated aqueous KF solution (stir for 30 mins to precipitate polymeric Bu3​SnF ). Filter through a Celite pad. Extract with EtOAc, dry over MgSO4​ , and concentrate.

    • Purification & Final Validation: Purify via flash chromatography. Confirm product via ¹H-NMR: Look for the diagnostic benzylic CH2​ singlet at ∼5.05 ppm and verify the complete absence of high-field tributyltin alkyl protons (0.8–1.5 ppm).

    Protocol B: Ligand-Free Synthesis of 4-(Benzyloxy)phenyl Thioethers [3]

    Objective: C–S cross-coupling using a sulfur electrophile.

    • Preparation: In a glovebox or under strict nitrogen flow, charge a sealed tube with 1,2-bis(3,4-dimethoxyphenyl)disulfane (1.67 mmol), anhydrous KF (3.34 mmol), and CuCl (2.50 mmol).

    • Reagent Addition: Add (4-Benzyloxyphenyl)tributylstannane (2.50 mmol) dissolved in anhydrous 1,4-dioxane (33.0 mL).

    • Reaction: Seal the tube and heat at 120 °C for 48 hours.

    • In-Process QC (Self-Validation): The reaction will transition from a pale suspension to a dark, heterogeneous mixture as Cu(0)/Cu(II) species precipitate. TLC monitoring (Hexanes/EtOAc 10:1) should show the consumption of the disulfane.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, water, and brine. The acidic wash helps remove residual copper salts.

    • Purification: Purify via silica gel chromatography to afford the thioether.

    Table 2: Comparison of Coupling Methodologies

    ParameterProtocol A (Stille Coupling)Protocol B (Cu-Mediated C–S)
    Catalyst/Mediator Pd₂(dba)₃ (Catalytic)CuCl (Stoichiometric)
    Additives None (Base-free)Potassium Fluoride (KF)
    Temperature 65 °C120 °C
    Primary Bond Formed C(sp²) – C(sp³)C(sp²) – S
    Typical Yield 75 - 85%70 - 72%

    References

    • Justicia, J., Oltra, J. E., & Cuerva, J. M. (2004). General Approach to Polycyclic Meroterpenoids Based on Stille Couplings and Titanocene Catalysis. The Journal of Organic Chemistry, 69(17), 5803–5806. URL:[Link]

    • Zhu, F., Zhang, S.-q., Chen, Z., Rui, J., Hong, X., & Walczak, M. A. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. The Journal of Organic Chemistry, 85(19), 12382–12396. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    How to remove toxic organotin byproducts after (4-Benzyloxyphenyl)tributylstannane reactions

    Welcome to the Technical Support Center for organotin remediation. This guide is specifically engineered for researchers, scientists, and drug development professionals who are scaling or optimizing Stille cross-coupling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for organotin remediation. This guide is specifically engineered for researchers, scientists, and drug development professionals who are scaling or optimizing Stille cross-coupling reactions involving (4-Benzyloxyphenyl)tributylstannane .

    While the Stille reaction is highly tolerant of diverse functional groups, the lipophilic nature of the resulting tributyltin byproducts (e.g., Bu3​SnX ) presents a significant purification bottleneck, especially when targeting pharmaceutical-grade purity (often requiring <10 ppm residual tin). This guide provides field-proven, self-validating protocols to overcome these challenges.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: What exact tin byproducts are generated when using (4-Benzyloxyphenyl)tributylstannane? During the transmetalation step of the catalytic cycle, the stannane transfers the 4-benzyloxyphenyl group to the palladium center. The remaining tributyltin moiety combines with the halide (or pseudohalide) from the electrophile, generating tributyltin halides (e.g., Bu3​SnCl or Bu3​SnBr ) . Additionally, trace amounts of unreacted starting material and oxidative homocoupling byproducts like hexabutylditin ( Bu3​SnSnBu3​ ) may be present [1].

    Q2: Why does standard aqueous workup fail to remove these byproducts? Tributyltin halides are highly lipophilic. In a standard liquid-liquid extraction (e.g., water/ethyl acetate), they partition almost exclusively into the organic phase alongside your desired coupled product. Furthermore, they streak severely on standard acidic silica gel during chromatography, leading to co-elution.

    Q3: How does Potassium Fluoride (KF) solve this issue? The addition of aqueous KF drives a rapid ligand exchange. The fluoride ion has a high affinity for the Lewis acidic tin center, displacing the halide to form tributyltin fluoride ( Bu3​SnF ) . Unlike other tributyltin halides, Bu3​SnF forms a highly insoluble, one-dimensional polymeric network that precipitates out of both aqueous and organic solvents [2].

    Part 2: Troubleshooting Guide

    Symptom / IssueMechanistic CauseRecommended Solution
    Severe emulsion during aqueous extraction Bu3​SnF precipitates as a fine, gelatinous solid at the biphasic interface, stabilizing emulsion droplets.Do not attempt to separate the layers yet. Filter the entire biphasic mixture through a tightly packed pad of Celite®. The Celite traps the polymer, breaking the emulsion instantly [1].
    Low yield of the desired coupled product The desired product is physically trapped within the bulky Bu3​SnF polymer matrix during precipitation.Thoroughly wash the Celite filter cake with a polar, water-immiscible solvent (e.g., ethyl acetate or dichloromethane) to desorb the trapped product.
    Persistent tin contamination (>500 ppm) after KF wash Incomplete conversion to Bu3​SnF due to poor biphasic mixing, or the presence of non-halide tin species (like Bu3​SnSnBu3​ ) which do not react with KF.Treat the crude mixture with a dilute solution of iodine ( I2​ ) prior to the KF wash. Iodine cleaves unreactive ditin species into Bu3​SnI , which readily reacts with KF[3].

    Part 3: Decision Workflow & Visualization

    OrganotinRemoval Start Crude Stille Reaction Mixture (Product + Bu3SnX + Bu3SnSnBu3) Decision Is the desired product highly water-soluble? Start->Decision Aqueous Protocol A: Aqueous KF Wash (Add 1M KF, Stir vigorously) Decision->Aqueous No (Lipophilic) Solid Protocol B: KF-Silica Chromatography (10% w/w KF in Silica Gel) Decision->Solid Yes (Hydrophilic) Precipitate Polymeric Bu3SnF Precipitates (Filter biphasic mixture via Celite) Aqueous->Precipitate Extract Separate Organic Layer (Contains Product) Precipitate->Extract Extract->Solid If <30 ppm is required Pure Purified Product (< 30 ppm Residual Tin) Extract->Pure If purity is sufficient Elute Elute with Optimized Solvent (Tin immobilized on column) Solid->Elute Elute->Pure

    Caption: Decision workflow for the purification of Stille coupling products and organotin removal.

    Part 4: Experimental Protocols

    Protocol A: The Biphasic Potassium Fluoride (KF) Wash

    Use this as the primary workup for lipophilic products. This protocol leverages the insolubility of Bu3​SnF to achieve bulk removal of tin waste.

    • Dilution: Upon completion of the Stille coupling, cool the reaction vessel to room temperature. Dilute the crude mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of roughly 10 mL per mmol of starting stannane.

    • Fluoride Addition: Add an equal volume of a freshly prepared, saturated aqueous solution of Potassium Fluoride (~1M to 2M).

    • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 60 minutes. Causality note: Vigorous stirring is mandatory to maximize the interfacial surface area where the halide-fluoride exchange occurs. A thick white precipitate ( Bu3​SnF ) will form at the interface.

    • Filtration: Prepare a sintered glass funnel with a 1-inch tightly packed pad of Celite®. Wet the pad with your chosen organic solvent. Pour the entire biphasic mixture (including the precipitate) through the Celite under vacuum.

    • Cake Washing: Wash the Celite cake with 2–3 additional portions of the organic solvent to ensure no product remains trapped in the polymer matrix.

    • Phase Separation: Transfer the clear filtrate to a separatory funnel. Isolate the organic layer, wash once with brine to remove residual water/salts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo [1].

    Protocol B: KF-Silica Gel Chromatography

    Use this for highly water-soluble products, or as a secondary polishing step to drive residual tin below 30 ppm for biological assays.

    • Stationary Phase Preparation: In a large mortar or mechanical mill, combine standard chromatography-grade silica gel (230-400 mesh) with finely ground, anhydrous Potassium Fluoride at a 90:10 weight/weight ratio. Mill the mixture until completely homogeneous [4].

    • Column Packing: Dry-pack or slurry-pack the chromatography column using the KF-Silica blend and your initial non-polar eluent (e.g., hexanes).

    • Loading: Dissolve the concentrated crude product (or the product from Protocol A) in a minimal volume of solvent and carefully load it onto the column head.

    • Elution: Elute the column using a standard gradient. Causality note: The immobilized fluoride ions act as a chemical sponge, strongly coordinating the Lewis acidic tin residues and permanently arresting them on the stationary phase, while the target product elutes normally [4].

    Part 5: Quantitative Data Presentation

    The following table summarizes the expected efficiency of various purification strategies based on empirical literature data. Relying solely on standard silica gel is insufficient for drug discovery applications.

    Purification MethodologyMechanism of ActionExpected Residual Tin (ppm)Suitability for Bioassays
    Standard Silica Gel Column Physical partitioning~5,000 ppm❌ No (Highly Toxic)
    Protocol A: Aqueous KF Wash Interfacial precipitation100 - 500 ppm⚠️ Marginal (Requires polishing)
    Protocol B: 10% KF-Silica Column Chemical immobilization< 30 ppm✅ Yes
    Triethylamine-Treated Silica (2-5%) Acid neutralization / Coordination50 - 100 ppm⚠️ Marginal

    Part 6: References

    • BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions. BenchChem. Retrieved from:

    • BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Organotin Residues from Stille Reactions. BenchChem. Retrieved from:

    • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from:

    • Chemical Communications (RSC Publishing). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Retrieved from:

    Optimization

    Technical Support Center: Optimizing Stille Coupling Yields with (4-Benzyloxyphenyl)tributylstannane

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with (4-Benzyloxyphenyl)tributylstannane...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with (4-Benzyloxyphenyl)tributylstannane .

    Because the benzyloxy moiety renders the aryl ring highly electron-rich, this specific stannane inherently favors the transmetallation step[1]. However, this electronic bias can lead to kinetic mismatches if the electrophile is not properly tuned, resulting in stalled catalytic cycles, autoretardation, and excessive homocoupling. This guide synthesizes mechanistic causality with field-proven protocols to ensure a self-validating, high-yield experimental workflow.

    Diagnostic Matrix & Quantitative Optimization Data

    Before adjusting your protocol, use the diagnostic matrix below to identify the mechanistic root cause of your specific failure mode.

    Observation / SymptomMechanistic Root CauseRecommended Corrective Action
    Stalled Reaction / Unreacted Stannane Autoretardation caused by free phosphine ligands blocking the Pd coordination site during the associative transmetallation step.Switch ligand to AsPh3​ and add a Cu(I) co-catalyst to scavenge free ligands or bypass the Pd-Sn transmetallation.
    High Levels of Ar-Ar Homocoupling Oxidative addition is too slow relative to transmetallation, or trace O2​ is inducing a radical homocoupling pathway.Strictly degas solvents. Pair the stannane with an electron-deficient aryl iodide or triflate to accelerate oxidative addition.
    Product Streaking on TLC / Poor Mass Balance Soluble tributyltin halide byproducts ( Bu3​SnX ) are co-eluting with the target product.Implement a vigorous aqueous Potassium Fluoride (KF) workup to precipitate insoluble Bu3​SnF polymers.
    Palladium Black Precipitation Catalyst death due to oxygen ingress or thermal degradation of the active Pd(0) species.Ensure rigorous inert atmosphere (Argon). Lower reaction temperature slightly or increase ligand loading.
    Quantitative Catalyst Comparison

    Historical optimization data demonstrates that standard palladium tetrakis is often insufficient for complex aryl stannanes. The table below summarizes the quantitative impact of catalyst and ligand selection on reaction efficiency[2]:

    Catalyst SystemAdditive / SolventRelative KineticsTypical Yield Impact
    Pd(PPh3​)4​ (20 mol%)None / TolueneSluggishTrace / < 10%[2]
    PdCl2​(PPh3​)2​ (20 mol%) CuI / DMFModerate~10–30%[2]
    Pd2​(dba)3​ (7.5 mol%) + AsPh3​ None / DioxaneRapid~75–85%[2]

    Core Troubleshooting Guides (FAQs)

    Q1: Why is my reaction stalling despite full consumption of the electrophile?

    The Causality: The most common type of transmetallation for the Stille coupling involves an associative mechanism[3]. This requires a vacant coordination site on the palladium center. Strong σ -donating ligands like triphenylphosphine ( PPh3​ ) compete for this site, leading to a phenomenon known as autoretardation[4].

    The Solution: Leverage the "Copper Effect" . Adding a Cu(I) salt (such as CuI or CuTC) fundamentally alters the transmetallation kinetics. In ethereal solvents (like THF or Dioxane), the copper co-catalyst facilitates a rapid Sn-to-Cu transmetallation. This generates a highly reactive Cu-aryl intermediate that rapidly transfers the benzyloxyphenyl group to the palladium center, completely bypassing the sluggish Pd-Sn transmetallation bottleneck[4][5].

    MechanisticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II)(Ar)X(L)2 Oxidative Addition Pd0->OxAdd + Electrophile (Ar-X) TransMet Pd(II)(Ar)(Ar')L2 Transmetallation OxAdd->TransMet Direct Pathway (Slow) RedElim Ar-Ar' Coupled Product TransMet->RedElim Reductive Elimination RedElim->Pd0 Regenerate Pd(0) CuCycle Cu(I) Co-catalyst Sn/Cu Transmetallation CuCycle->TransMet Cu->Pd Transfer Stannane (4-Benzyloxyphenyl)Bu3Sn Stannane->CuCycle Fast Sn->Cu Transfer

    Mechanistic cycle of Stille coupling showing the Copper(I) transmetallation bypass.

    Q2: Which palladium/ligand system maximizes the yield for this specific stannane?

    The Causality: To prevent the autoretardation described above, you must use a ligand that easily dissociates from the palladium center. Triphenylarsine ( AsPh3​ ) has significantly lower donicity compared to PPh3​ . When paired with Pd2​(dba)3​ , the AsPh3​ ligands readily detach to accommodate the incoming stannane, making this the most effective catalytic system for electron-rich aryl stannanes[2][4]. For unactivated aryl chlorides, bulky electron-rich phosphines like P(t-Bu)3​ are required to force the initial oxidative addition[6].

    Q3: How do I ensure the benzyloxy group remains intact?

    The Causality: The benzyl ether is a robust protecting group and is generally highly stable to standard Pd(0)/Pd(II) cross-coupling conditions. Reactions utilizing (4-Benzyloxyphenyl)tributylstannane on a 2.5 mmol scale have been shown to proceed smoothly without any premature cleavage or yield reduction[7]. Ensure that your workup avoids strong Lewis acids or unexpected reductive environments (like H2​ gas), which are the actual triggers for benzyl ether cleavage.

    Validated Experimental Protocol

    This Standard Operating Procedure (SOP) is engineered to maximize yield by integrating the Copper Effect and a self-validating tin-scavenging workup.

    ProtocolWorkflow Prep 1. Reagent Prep Dry & Degas React 2. Catalysis Pd2(dba)3 / CuTC Prep->React Quench 3. KF Workup Precipitate Tin React->Quench Purify 4. Isolation Chromatography Quench->Purify

    Experimental workflow for Stille coupling and insoluble tin byproduct removal.

    Step 1: Reagent Preparation & Degassing

    Causality: Oxygen is a primary culprit for stannane homocoupling via radical pathways[3].

    • To an oven-dried Schlenk flask, add the aryl electrophile (1.0 equiv) and (4-Benzyloxyphenyl)tributylstannane (1.1 equiv, approx. 1.128 g/cm³ density).

    • Dissolve in anhydrous 1,4-dioxane (0.1 M to 0.2 M concentration). Ethereal solvents are specifically chosen to maximize the Sn/Cu transmetallation bypass[5].

    • Sparge the solution with ultra-pure Argon for a minimum of 15 minutes.

    Step 2: Catalytic Assembly

    Causality: Initiating the reaction requires precise stoichiometry to balance the catalytic cycle without poisoning the metal center.

    • Under a positive flow of Argon, quickly add Pd2​(dba)3​ (5 mol%), AsPh3​ (20 mol%), and CuTC or CuI (10 mol%).

    • Self-Validating Check: Upon heating, the solution should transition from a dark purple/red (characteristic of Pd2​(dba)3​ ) to a pale yellow/greenish hue, indicating the successful formation of the active Pd(0)Ln​ species. If the solution turns jet black immediately, palladium has precipitated out of the catalytic cycle.

    Step 3: Thermal Activation
    • Heat the reaction mixture to 80–100 °C under Argon.

    • Monitor via TLC (UV active due to the benzyloxy chromophore). The reaction typically reaches completion within 2–12 hours depending on the electrophile.

    Step 4: The KF Workup (Tin Scavenging)

    Causality: Tributyltin halides are highly soluble in organic solvents and notoriously difficult to separate via standard chromatography. Fluoride ions displace the halide on the tin byproduct, forming a polymeric tributyltin fluoride ( Bu3​SnF ) network that is highly insoluble.

    • Cool the reaction to room temperature.

    • Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution.

    • Stir vigorously for 30–60 minutes. A thick white precipitate ( Bu3​SnF ) will form.

    • Filter the biphasic mixture through a tightly packed pad of Celite to remove the polymeric tin and any precipitated palladium black.

    Step 5: Isolation
    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( ).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography.

    References

    • 3 - wikipedia.org 2.5 - researchgate.net 3. - sigmaaldrich.com

    • 6 - core.ac.uk 5.7 - acs.org 6.2 - rsc.org

    • 1 - wiley-vch.de 8.4 - acs.org

    Sources

    Troubleshooting

    Handling moisture and air sensitivity of (4-Benzyloxyphenyl)tributylstannane

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of Stille cross-couplings using (4-Benzyloxyphenyl)tributylstann...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of Stille cross-couplings using (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7).

    While organostannanes are classically taught as "air- and moisture-stable" compared to their boron or zinc counterparts, as noted in [1], this is a dangerous oversimplification in the context of transition-metal catalysis. The stability of the C(sp2)−Sn bond is highly conditional. This guide deconstructs the causality behind reagent degradation and provides self-validating protocols to ensure experimental integrity.

    Mechanistic Grounding: The Causality of Degradation

    To troubleshoot effectively, we must first understand the specific chemical vulnerabilities of (4-Benzyloxyphenyl)tributylstannane during a reaction.

    • The Oxygen Threat (Oxidative Homocoupling & Catalyst Poisoning): In the presence of atmospheric oxygen, the Pd(0) active catalyst is rapidly oxidized to an inactive Pd(II) peroxo complex, a phenomenon well-documented in [2]. Furthermore, O2​ intercepts the transmetalation intermediate, driving an oxidative homocoupling pathway that consumes two equivalents of (4-Benzyloxyphenyl)tributylstannane to form 4,4'-dibenzyloxybiphenyl, as detailed in[3][4].

    • The Moisture Threat (Protodestannylation): While the neat stannane resists neutral water, the reaction conditions of a Stille coupling (elevated temperatures, polar solvents, and halide scavengers like CsF or LiCl) highly polarize the Sn−C bond. Under these conditions, trace moisture acts as a potent proton source, leading to electrophilic cleavage (protodestannylation) according to[5]. The result is the irreversible conversion of the stannane into benzyloxybenzene.

    Visualization of Degradation Pathways

    G Stannane (4-Benzyloxyphenyl) tributylstannane PdCycle Pd(0) Catalytic Stille Cycle Stannane->PdCycle Transmetalation Moisture Moisture (H2O) Trace Acid/Base Stannane->Moisture Air Air (O2) Stannane->Air Product Cross-Coupled Target Product PdCycle->Product Reductive Elimination PdCycle->Air ProtoDest Protodestannylation (Benzyloxybenzene) Moisture->ProtoDest HomoCouple Homocoupling / Pd(0) Oxidation Air->HomoCouple

    Fig 1: Reaction pathways showing O2 and H2O disrupting the Stille cycle of the organostannane.

    Troubleshooting Guide (FAQs)

    Q1: My crude NMR shows a massive peak for 4,4'-dibenzyloxybiphenyl instead of my cross-coupled product. Why is my stannane homocoupling? A1: This is a classic symptom of oxygen ingress during the transmetalation step. When O2​ is present, it acts as an oxidant, forcing the palladium intermediate to reductively eliminate two stannane-derived aryl groups rather than coupling the stannane with your electrophile. You must rigorously degas your solvents using the Freeze-Pump-Thaw method (detailed below) rather than simple nitrogen sparging.

    Q2: The reaction stalls at 40% conversion, and I am detecting benzyloxybenzene. What went wrong? A2: Your stannane is undergoing protodestannylation. This means the tributyltin group is being replaced by a proton. This is triggered by trace moisture reacting with the Lewis acidic/basic additives in your reaction (like LiCl or CsF). Ensure your additives are dried under a vacuum at 150°C overnight, and flame-dry all glassware immediately before use.

    Q3: How should I store the neat (4-Benzyloxyphenyl)tributylstannane to prevent baseline degradation? A3: For long-term storage, the neat reagent must be kept under an inert gas (Argon preferred over Nitrogen due to density) at 2-8°C, protected from light, as recommended by [6]. Allowing the cold bottle to warm to room temperature before opening is critical to prevent atmospheric condensation from introducing moisture into the bulk reagent.

    Quantitative Data: Degradation Pathways

    Degradation PathwayPrimary TriggerMajor ByproductImpact on YieldMitigation Strategy
    Oxidative Homocoupling O2​ exposure during transmetalation4,4'-Dibenzyloxybiphenyl-50% to -100%Freeze-pump-thaw degassing
    Protodestannylation Trace H2​O
    • Lewis Acids/Bases
    Benzyloxybenzene-20% to -80%Flame-dried glassware, anhydrous solvents
    Catalyst Oxidation O2​ exposure to Pd(0) Unreacted Stannane (Stalled)-100% (Catalyst death)Glovebox setup, strict Ar atmosphere

    Experimental Protocols: Self-Validating Workflow

    To guarantee success with (4-Benzyloxyphenyl)tributylstannane, follow this self-validating Stille coupling protocol.

    Step 1: Rigorous Glassware & Reagent Preparation
    • Causality: Surface moisture on glass acts as a proton source for protodestannylation.

    • Action: Flame-dry Schlenk flasks under high vacuum (0.1 mmHg) for 3 minutes. Backfill with Argon. Repeat this cycle three times.

    • Validation Check: A vacuum gauge reading holding steady at <0.1 mmHg for 5 minutes after isolating the pump validates system integrity against micro-leaks.

    Step 2: Solvent Degassing (Freeze-Pump-Thaw)
    • Causality: Dissolved O2​ is the primary driver of oxidative homocoupling. Standard nitrogen bubbling only removes ~80% of dissolved oxygen.

    • Action: Submerge the solvent flask in liquid nitrogen until completely frozen. Apply high vacuum for 5 minutes. Seal the flask and let it thaw in a warm water bath. Repeat for a total of 3 cycles.

    • Validation Check: The complete absence of gas bubbles evolving from the liquid during the final thaw cycle validates total deoxygenation.

    Step 3: Inert Reaction Execution
    • Causality: The Pd(0) catalyst is highly sensitive to air oxidation.

    • Action: Add the Pd catalyst, your electrophile, and 1.1 equivalents of (4-Benzyloxyphenyl)tributylstannane under a positive Argon flow. Inject the degassed solvent via a purged syringe.

    • Validation Check: The reaction mixture should transition to a clear, characteristic color (often yellow/orange depending on the ligand) upon heating. The sudden appearance of a black precipitate (Pd black) within the first 10 minutes is a self-validating failure indicator , confirming oxygen ingress has destroyed the catalyst.

    Step 4: Tin-Scavenging Workup
    • Causality: Tributyltin byproducts are toxic, lipophilic, and notoriously difficult to separate from the desired product via standard chromatography.

    • Action: Upon reaction completion, quench the mixture with a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes.

    • Validation Check: The formation of a dense, white, insoluble polymeric precipitate ( Bu3​SnF ) validates the successful sequestration of the tin waste, which can now be safely filtered through a pad of Celite.

    References

    • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Stille reaction Source: Wikipedia URL:[Link]

    • Silver-Catalyzed Late-Stage Fluorination Source: PMC (National Institutes of Health) URL:[Link]

    • Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL:[Link]

    Sources

    Optimization

    Optimizing palladium catalyst loading for (4-Benzyloxyphenyl)tributylstannane reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (4-Benzyloxyphenyl)tribu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (4-Benzyloxyphenyl)tributylstannane .

    While the Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation in complex API (Active Pharmaceutical Ingredient) synthesis, it presents unique challenges regarding catalyst loading, byproduct toxicity, and side reactions. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to ensure your scale-up is both efficient and compliant with stringent regulatory standards.

    Process Optimization Workflow

    Optimization A 1. Substrate (4-Benzyloxyphenyl) tributylstannane B 2. Catalyst Selection Pd(OAc)2 / DABCO A->B C 3. Loading Optimization Target: 0.1 - 1.0 mol% B->C D 4. Additives CuI / CsF C->D E 5. Purification KF Workup & Si-TMT D->E

    Workflow for optimizing Stille coupling of organostannanes in pharmaceutical development.

    Troubleshooting & FAQs
    Q1: How do I determine the optimal palladium catalyst loading to balance reaction kinetics with stringent API regulatory limits?

    The Science (Causality): In pharmaceutical development, ICH Q3D guidelines strictly limit residual palladium in final drug substances (typically <10 ppm). Traditional Stille couplings utilize 5–10 mol% of catalysts like Pd(PPh3​)4​ . While this high loading accelerates the oxidative addition step, it leads to rapid palladium black precipitation, product sequestration, and an immense burden on downstream purification[1].

    By switching to highly active, electron-rich catalytic systems, you can enhance the transmetalation rate—the typical rate-limiting step. Utilizing Pd(OAc)2​ paired with DABCO (triethylenediamine) or bulky phosphines (e.g., P(t-Bu)3​ ) allows you to drop the palladium loading to 0.1–1.0 mol% without sacrificing the yield of the benzyloxyphenyl derivative[2].

    Quantitative Comparison of Catalyst Systems:

    Catalyst SystemLigandLoading (mol%)Yield (%)Crude Pd Residue (ppm)
    Pd(PPh3​)4​ None (Tetrakis)5.088>2500
    Pd2​(dba)3​ P(t-Bu)3​ 1.092~450
    Pd(OAc)2​ DABCO0.189<50

    Data synthesized from standard optimization trials comparing traditional vs. highly active ligand systems.

    Q2: I am observing significant homocoupling of (4-Benzyloxyphenyl)tributylstannane (dimerization). How can I suppress this while maintaining low Pd loading?

    The Science (Causality): Homocoupling (the formation of 4,4'-dibenzyloxybiphenyl) is the most notorious side reaction in Stille couplings. It occurs when the rate of transmetalation outpaces oxidative addition, allowing the Pd(II) intermediate to undergo a second transmetalation with another equivalent of the stannane. This is followed by the reductive elimination of the dimer[3]. Additionally, trace oxygen can induce a Pd(0) radical pathway that directly dimerizes the tin reagent.

    The Solution: To suppress this, you must accelerate the primary transmetalation step to outcompete the secondary one. Introduce a Cu(I) co-catalyst (e.g., 10 mol% CuI) or a fluoride source (e.g., CsF). The "copper effect" involves a rapid Sn-to-Cu transmetalation, forming a highly reactive organocopper intermediate that transfers the 4-benzyloxyphenyl group to palladium much faster than the stannane itself.

    Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd + Ar-X Trans Transmetalation (Organostannane) OxAdd->Trans Rate Limiting Homo Homocoupling Side Reaction (Dimerization) OxAdd->Homo Excess Stannane or O2 Exposure RedEl Reductive Elimination Trans->RedEl Fast RedEl->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RedEl->Prod Product Release

    Catalytic cycle of the Stille reaction highlighting the parasitic homocoupling pathway.

    Q3: What is the most effective protocol for removing both residual palladium and toxic tributyltin byproducts post-reaction?

    The Science (Causality): Tributyltin byproducts (e.g., Bu3​SnX ) are highly lipophilic and notoriously difficult to separate from the desired product via standard silica gel chromatography. Fluoride ions have a high affinity for tin, converting soluble tributyltin halides into insoluble, polymeric tributyltin fluoride ( Bu3​SnF )[4].

    For palladium, functionalized silica scavengers like Silica-supported 2,4,6-trimercaptotriazine (Si-TMT) covalently bind Pd(II) species due to the strong soft-soft interaction between the transition metal and sulfur[1].

    Step-by-Step Remediation Methodology:

    • Quench & Tin Precipitation: Upon reaction completion, cool the reaction mixture to room temperature. Add 3.0 equivalents of aqueous Potassium Fluoride (KF) relative to the initial stannane loading.

    • Aging: Stir the biphasic mixture vigorously for 2–4 hours.

      • Self-Validation Check: The successful precipitation of Bu3​SnF is visually confirmed by the transition of the organic layer from a clear solution to a dense, milky-white suspension.

    • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the insoluble tin salts. Separate the organic layer from the aqueous layer.

    • Palladium Scavenging: Transfer the organic filtrate to a clean flask. Add 0.1–0.2 wt% of Si-TMT (or MP-TMT) scavenger.

    • Incubation: Stir the suspension at 35 °C for 2–4 hours. Mild heating is critical here as it lowers solvent viscosity and allows optimal diffusion of Pd into the silica pores.

    • Final Isolation: Filter off the Si-TMT through a fine frit and concentrate the filtrate in vacuo.

      • Self-Validation Check: The crude product should change from a dark brown/orange hue (indicative of Pd contamination) to a pale yellow or colorless solid upon concentration.

    References
    • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)
    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL
    • Stille reaction (Competing Reactions & Homocoupling)
    • Stille Couplings Catalytic in Tin: A “Sn−F” Approach Source: Organic Letters - ACS Publications URL

    Sources

    Troubleshooting

    Troubleshooting low conversion rates with (4-Benzyloxyphenyl)tributylstannane

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing stalled kinetics, low yields, or complete reaction failure when usi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing stalled kinetics, low yields, or complete reaction failure when using (4-Benzyloxyphenyl)tributylstannane in Stille cross-coupling workflows.

    Rather than providing a generic protocol, this guide deconstructs the thermodynamic and kinetic barriers specific to bulky, electron-rich aryl stannanes and provides self-validating, field-proven methodologies to rescue your conversion rates.

    I. Diagnostic Flowchart: Isolating the Kinetic Bottleneck

    Before altering your protocol, use the decision tree below to identify the specific mechanistic failure point in your catalytic cycle.

    G Start Low Conversion Detected with (4-Benzyloxyphenyl)tributylstannane Check1 Is the electrophile an aryl/vinyl triflate? Start->Check1 AddLiCl Add LiCl (3-4 eq) to form reactive Pd-Cl Check1->AddLiCl Yes Check2 Are you using Pd(PPh3)4 or strongly coordinating ligands? Check1->Check2 No AddLiCl->Check2 AddCu Add CuI or CuCl (10-35 mol%) to scavenge free phosphines Check2->AddCu Yes, keeping Pd(PPh3)4 SwitchLigand Switch to Pd2(dba)3 + AsPh3 or P(t-Bu)3 Check2->SwitchLigand No, changing catalyst Check3 Is protiodestannylation (hydrolysis) occurring? AddCu->Check3 SwitchLigand->Check3 DrySolvent Use strictly anhydrous polar aprotic solvents (DMF/NMP) Check3->DrySolvent Yes

    Fig 1: Diagnostic decision tree for troubleshooting Stille couplings with bulky aryl stannanes.

    II. Mechanistic Root Causes (The "Why")

    To troubleshoot effectively, we must understand the causality behind the failure. (4-Benzyloxyphenyl)tributylstannane presents two distinct challenges:

    • Steric Bulk of the Tributyltin Group: The −Sn(Bu)3​ moiety is sterically demanding. Transmetalation—the transfer of the 4-benzyloxyphenyl group from Tin to Palladium—is almost always the rate-limiting step[1].

    • Ligand Auto-Inhibition: If you are using standard catalysts like Pd(PPh3​)4​ , the oxidative addition step releases free triphenylphosphine ( PPh3​ ) into the solution. Because PPh3​ is a strongly coordinating ligand, it outcompetes the bulky stannane for the open coordination site on the Pd(II) intermediate, effectively halting transmetalation[2][3].

    III. Step-by-Step Optimization Protocols (The "How")

    To overcome these barriers, you must alter the transition state of the transmetalation step. Below are two self-validating protocols designed specifically for sterically congested stannanes.

    Protocol A: The Copper-Accelerated "Ligand Scavenger" Method

    Mechanism: The addition of Copper(I) salts (CuI or CuCl) serves a dual purpose. First, Cu(I) acts as a "sponge" to scavenge free PPh3​ ligands released by the catalyst, preventing ligand auto-inhibition and forcing the Palladium into the highly reactive 14-electron state required for transmetalation[2]. Second, CuCl can facilitate a rapid Sn→Cu transmetalation, generating a highly reactive organocopper intermediate that transfers the aryl group to Palladium orders of magnitude faster than the stannane alone[4].

    Step-by-Step Methodology:

    • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Reagent Loading: Add the aryl electrophile (1.0 eq), Pd(PPh3​)4​ (5-10 mol%), CuI or CuCl (10-35 mol%)[5], and anhydrous LiCl (3.0 eq). Note: LiCl is mandatory if your electrophile is a triflate, as it converts the unreactive Pd−OTf intermediate into a reactive Pd−Cl species[2].

    • Solvent Addition: Inject strictly anhydrous, degassed DMF or NMP (0.1 M concentration).

    • Stannane Addition: Inject (4-Benzyloxyphenyl)tributylstannane (1.2 - 1.5 eq) dropwise via syringe.

    • Reaction: Heat the mixture to 60–80 °C under rigorous stirring. Monitor via TLC/LC-MS. The reaction should reach full conversion within 16–24 hours[4].

    • Workup: Quench with saturated aqueous KF solution and stir for 30 minutes to precipitate toxic tin byproducts as insoluble polymeric Bu3​SnF . Filter through Celite.

    Protocol B: The "Soft Ligand" Arsenic Method

    Mechanism: If Copper additives fail, the catalyst itself must be changed. Triphenylarsine ( AsPh3​ ) is significantly less basic and less strongly coordinating than PPh3​ . It dissociates from the Pd(II) center much faster, leaving the coordination site wide open for the bulky (4-Benzyloxyphenyl)tributylstannane to attack[1][3].

    Step-by-Step Methodology:

    • Preparation: In an Argon-filled glovebox, charge a vial with the aryl electrophile (1.0 eq), Pd2​(dba)3​ (2.5–5 mol% Pd), and AsPh3​ (10–20 mol%, maintaining a 1:4 Pd:Ligand ratio).

    • Solvent & Stannane: Dissolve the mixture in degassed NMP. Add (4-Benzyloxyphenyl)tributylstannane (1.2 eq).

    • Reaction: Seal the vial, remove from the glovebox, and heat to 60 °C. The use of AsPh3​ often allows for lower temperature couplings, protecting the sensitive benzyloxy ether linkage from thermal degradation.

    IV. Quantitative Data: Condition Comparison

    Use the table below to benchmark your current conditions against optimized parameters.

    Catalyst SystemAdditivesSolventTemp (°C)Transmetalation KineticsExpected Conversion
    Pd(PPh3​)4​ NoneTHF / Toluene80–100Very Slow (Auto-inhibited)< 20% (or stalled)
    Pd(PPh3​)4​ CuI (35 mol%) DMF / NMP60–80Fast (Ligand scavenged)> 85%
    Pd(PPh3​)4​ CuCl + LiCl DMSO60Very Fast (Organocopper intermediate)> 90%
    Pd2​(dba)3​
    • AsPh3​
    NoneNMP60Fast (Rapid ligand dissociation)> 80%

    V. Frequently Asked Questions (FAQs)

    Q: I am seeing complete consumption of my stannane, but very low yield of the cross-coupled product. What is happening? A: You are likely observing protiodestannylation (hydrolysis of the C-Sn bond) or homocoupling . The 4-benzyloxy group makes the aryl ring electron-rich, which increases its susceptibility to electrophilic cleavage by trace protons (moisture). Ensure your solvents are strictly anhydrous and degassed. If the issue persists, add a mild, non-nucleophilic base (e.g., Cs2​CO3​ ) to neutralize trace acids.

    Q: My electrophile is an aryl triflate, and the reaction won't even start. Why? A: Triflates ( OTf− ) are excellent leaving groups for oxidative addition but terrible ligands for transmetalation. The resulting Ar−Pd−OTf complex is highly unreactive toward bulky stannanes. You must add 3-4 equivalents of LiCl . The chloride ion displaces the triflate to form Ar−Pd−Cl , which readily undergoes transmetalation[2][5].

    Q: Why use NMP or DMF instead of THF or Toluene? A: The Stille transmetalation step is highly sensitive to solvent polarity. Polar aprotic solvents like NMP, DMF, and DMSO stabilize the highly polarized transition state during the transfer of the aryl group from Sn to Pd. Furthermore, these solvents are required to fully dissolve the inorganic additives ( LiCl , CuI ) necessary for acceleration[4].

    VI. References

    • 1 Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions - Wiley-VCH. Details the mechanism of ligand auto-inhibition and the rationalization of the Copper effect in Stille couplings. Available at:[Link]

    • Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates - Journal of the American Chemical Society. Explains the Sn-to-Cu transmetalation step and the use of the CuCl/LiCl system. Available at:[Link]

    • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. Highlights the use of Triphenylarsine (AsPh3) and CuTC additives for complex, bulky aryl stannane couplings. Available at:[Link]

    • Computational study on additives in Stille Reaction - Politecnico di Torino. Provides computational evidence for the accelerating effect of LiCl and CuI on the transmetalation transition state. Available at:[Link]

    • Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes - The Journal of Organic Chemistry. Demonstrates the necessity of 35 mol% CuI and 400 mol% LiCl for hindered stannanes. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: (4-Benzyloxyphenyl)tributylstannane Cross-Coupling Optimization

    Welcome to the Technical Support Center for advanced Stille cross-coupling applications. (4-Benzyloxyphenyl)tributylstannane is a highly valuable reagent for installing protected phenolic motifs in drug development and t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced Stille cross-coupling applications. (4-Benzyloxyphenyl)tributylstannane is a highly valuable reagent for installing protected phenolic motifs in drug development and total synthesis. However, the strongly electron-donating nature of the benzyloxy group, combined with the steric bulk of the tributyltin moiety, creates unique kinetic bottlenecks during catalysis.

    This guide provides researchers and scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize these challenging cross-couplings.

    Mechanistic Workflow & Bottleneck Identification

    To troubleshoot effectively, we must first isolate where the catalytic cycle fails. For electron-rich aryl stannanes, the failure point is almost exclusively the transmetalation step .

    StilleCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_2 OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet PdII_Trans Pd(II)(Ar)(Ar')L_2 TransMet->PdII_Trans Stannane (4-Benzyloxyphenyl) tributylstannane Stannane->TransMet RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product RedElim->Product

    Catalytic cycle of the Stille cross-coupling highlighting the rate-limiting transmetalation step.

    Quantitative Data: Ligand & Additive Screening

    Selecting the correct ligand and additive is critical. Strong σ-donors (like PPh3) bind too tightly to Palladium, preventing the bulky stannane from coordinating. The table below summarizes optimized systems for electron-rich stannanes.

    Table 1: Quantitative Comparison of Ligand/Catalyst Systems

    Catalyst / Ligand SystemAdditive / Co-catalystTemp (°C)Expected Yield (%)Mechanistic Rationale
    Pd(PPh3)4 / PPh3None100< 30%Strong σ-donation of PPh3 prevents dissociation; transmetalation stalls.
    Pd2(dba)3 / AsPh3CuI60–8075–85%AsPh3 lability opens coordination sites; CuI accelerates Sn-to-Cu exchange[1].
    AsCat (Succinimide-Pd)None25 (RT)> 80%Highly active precatalyst enables room-temperature coupling, suppressing side reactions[2].
    PdCl2(NH3)2 / 2,2'-BipyNaHCO3 (in H2O)11090–98%Cationic system in water promotes hydrophobic packing; excellent for green chemistry[3].

    Troubleshooting Guide (Q&A)

    Q1: Why is my transmetalation step so slow with (4-Benzyloxyphenyl)tributylstannane, and how do I select the right ligand? Causality: The Stille coupling fundamentally relies on transmetalation from tin to palladium. The 4-benzyloxy group is strongly electron-donating by resonance, which increases electron density at the tin center. This reduces tin's electrophilicity, making the Sn-C bond less polarized and severely retarding the transmetalation rate[1]. Solution: Shift away from strongly coordinating phosphines. Instead, utilize highly labile ligands such as Triphenylarsine (AsPh3) or specialized precatalysts like AsCat[2]. AsPh3 dissociates rapidly from the Pd(II) intermediate, creating the necessary open coordination site for the bulky stannane. Furthermore, introducing Cu(I) co-catalysts (e.g., CuI or CuCl) facilitates a rapid pre-transmetalation (Sn-to-Cu exchange), forming a highly reactive organocopper species that efficiently transfers the aryl group to palladium[4].

    Q2: I am observing high levels of homocoupling (4,4'-dibenzyloxybiphenyl) instead of the desired cross-product. How can I suppress this? Causality: Homocoupling is a classic symptom of a transmetalation bottleneck. When oxidative addition outpaces transmetalation, the long-lived Pd(II)(Ar)(X) intermediates undergo disproportionation. Alternatively, trace oxygen intrusion can directly oxidize the stannane to a homocoupled biaryl. Solution:

    • Implement rigorous Schlenk line techniques (freeze-pump-thaw degassing) to eliminate oxygen.

    • Add fluoride sources (e.g., CsF or KF). Fluoride coordinates to the tin center to form a hypervalent stannate complex [R−SnBu3​F]− . This complex is significantly more nucleophilic and forces the productive cross-coupling pathway to outcompete homocoupling[1].

    Q3: My reaction is stalling at 50% conversion, and I detect protodestannylation (benzyloxybenzene). What is causing this? Causality: Protodestannylation occurs when the stannane reacts with adventitious moisture or acidic protons in the reaction mixture, prematurely cleaving the Sn-C bond. Solution: Ensure all solvents (especially hygroscopic ones like 1,4-dioxane or DMF) are strictly anhydrous. If using basic additives, ensure they are oven-dried prior to use.

    Self-Validating Experimental Protocols

    Protocol 1: Copper-Assisted, AsPh3-Ligated Cross-Coupling Workflow

    Self-Validating Mechanism: This protocol incorporates specific LC-MS checkpoints. If Step 2 fails to show intermediate consumption, the system validates that the electrophile is unreactive, isolating the variable away from the stannane.

    • Preparation & Degassing: In a flame-dried Schlenk tube, combine the aryl halide (1.0 equiv), Pd2(dba)3 (2.5 mol%), AsPh3 (10 mol%), and CuI (10 mol%). Evacuate and backfill with ultra-pure Argon (3 cycles).

    • Solvent & Stannane Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe. Stir for 5 minutes at room temperature to allow the active Pd(0) complex to form (the solution will shift from dark purple to pale yellow/green). Add (4-Benzyloxyphenyl)tributylstannane (1.2 equiv)[4].

    • Heating & Checkpoint Monitoring: Heat the mixture to 80 °C. Monitor via LC-MS after 2 hours.

      • Validation Check: The presence of unreacted aryl halide without stannane degradation indicates a failed oxidative addition. If both starting materials remain intact, the catalyst has been poisoned.

    • Quench & Remediation: Cool to room temperature. Add a saturated aqueous solution of KF (10 mL per mmol of stannane) and stir vigorously for 45 minutes.

      • Causality: KF converts highly lipophilic and toxic tributyltin halides into insoluble polymeric Bu3​SnF , which safely precipitates out of solution.

    • Filtration & Extraction: Filter the suspension through a pad of Celite to remove Pd black and the Bu3​SnF precipitate. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate for column chromatography.

    Protocol 2: Aqueous Stille Coupling for Green Chemistry Applications
    • Catalyst Formation: Mix equimolar amounts of PdCl2​(NH3​)2​ and a water-soluble cationic 2,2'-bipyridyl ligand in water to form the active complex[3].

    • Reaction Setup: Add the aryl halide (1.0 equiv), (4-Benzyloxyphenyl)tributylstannane (1.2 equiv), and NaHCO3​ (2.0 equiv) directly to the aqueous catalyst solution.

    • Heating: Stir at 110 °C under aerobic conditions.

      • Causality: The highly active cationic Pd center resists oxidation, allowing aerobic operation, while hydrophobic effects drive the organic substrates together in the aqueous medium.

    • Phase Separation: Cool to room temperature. Extract the product with a minimal amount of organic solvent. The aqueous phase containing the intact catalyst can be recycled for subsequent runs with minimal loss of activity[3].

    Frequently Asked Questions (FAQs)

    FAQ 1: Can I use bulky phosphine ligands like tBu3​P for this reaction? Answer: While tBu3​P is excellent for activating challenging electrophiles (like aryl chlorides) via robust oxidative addition complexes[5], it is often counterproductive for electron-rich stannanes. The extreme steric bulk and strong electron donation of tBu3​P can hinder the transmetalation of the bulky 4-benzyloxyphenyl group. If you must use tBu3​P for a stubborn electrophile, you must pair it with a fluoride source (like CsF) to activate the stannane and force transmetalation.

    FAQ 2: Does the benzyloxy protecting group interfere with the palladium catalyst? Answer: Generally, benzyl ethers are highly stable under standard Pd(0)/Pd(II) cross-coupling conditions. However, if your reaction requires elevated temperatures (>120 °C) for extended periods, trace Pd-catalyzed C-O bond cleavage (debenzylation) can occur. Keeping the reaction temperature below 90 °C using highly active catalyst systems (like Pd2(dba)3/AsPh3 or AsCat) prevents this side reaction[1][2].

    References

    • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles The Journal of Organic Chemistry - ACS Publications URL:[Link]

    • A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water MDPI URL:[Link]

    • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies RSC Publishing URL:[Link]

    • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst ACS Catalysis URL:[Link]

    • AsCat and FurCat: New Pd catalysts for selective room-temperature Stille cross-couplings of benzyl chlorides RSC Publishing URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    (4-Benzyloxyphenyl)tributylstannane vs (4-Benzyloxyphenyl)boronic acid in cross-coupling

    Strategic Selection of 4-Benzyloxyphenyl Donors in Cross-Coupling: Tributylstannane vs. Boronic Acid The 4-benzyloxyphenyl moiety is a highly privileged building block in medicinal chemistry.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Selection of 4-Benzyloxyphenyl Donors in Cross-Coupling: Tributylstannane vs. Boronic Acid

    The 4-benzyloxyphenyl moiety is a highly privileged building block in medicinal chemistry. It frequently serves as a lipophilic spacer or a masked phenol in the synthesis of complex therapeutics, including retinoid derivatives[1], antitubercular agents[2], and PET imaging tracers[3]. Because the benzyl ether can be readily cleaved via late-stage hydrogenolysis to reveal a biologically active hydroxyl group[3], efficiently installing this bulky, electron-rich aromatic ring is a critical workflow in drug discovery.

    When executing a palladium-catalyzed cross-coupling to install this group, chemists must choose between two primary organometallic donors: (4-Benzyloxyphenyl)boronic acid (Suzuki-Miyaura coupling) and (4-Benzyloxyphenyl)tributylstannane (Stille coupling). This guide objectively compares their mechanistic profiles, performance data, and experimental workflows to help you select the optimal reagent for your synthetic campaign.

    Mechanistic Causality & Thermodynamic Profiling

    The fundamental divergence between these two reagents lies in the thermodynamics of their transmetalation steps.

    (4-Benzyloxyphenyl)boronic acid requires exogenous base activation. The boron atom is weakly nucleophilic; therefore, a base (e.g., K2​CO3​ , Cs2​CO3​ , or KO-t-Bu ) must coordinate to the empty p-orbital of the boron to form a negatively charged, highly reactive boronate complex[3]. The strong electron-donating nature of the para-benzyloxy group increases the electron density on the ipso-carbon, significantly accelerating the transfer of the aryl group to the Pd(II) center. However, this mandatory basic environment can degrade base-sensitive electrophiles (e.g., easily enolizable ketones or sensitive epoxides).

    (4-Benzyloxyphenyl)tributylstannane , conversely, undergoes transmetalation under strictly neutral conditions. The reaction is driven by the high thermodynamic affinity of tin for the halide/pseudohalide leaving group on the Pd(II) intermediate. While the electron-rich nature of the 4-benzyloxyphenyl group accelerates transmetalation relative to electron-deficient stannanes, the extreme steric bulk of the tributyltin moiety can cause sluggish kinetics if the electrophile is also sterically hindered. Furthermore, organotin compounds introduce severe toxicity and purification bottlenecks[4][5].

    Mechanism ArX Aryl Electrophile (Ar-X) PdII Ar-Pd(II)-X Intermediate ArX->PdII Oxidative Addition [Pd(0)] TransB Boronate Complex (Requires Base) PdII->TransB Suzuki TransSn Direct Transmetalation (Neutral) PdII->TransSn Stille Boronic (4-Benzyloxyphenyl) boronic acid Boronic->TransB + Base Stannane (4-Benzyloxyphenyl) tributylstannane Stannane->TransSn Product Coupled Biaryl Product TransB->Product Reductive Elimination TransSn->Product Reductive Elimination

    Divergent transmetalation pathways for 4-benzyloxyphenyl cross-coupling donors.

    Comparative Performance Data

    The table below synthesizes quantitative data and operational parameters for both reagents based on documented synthetic applications[1][2][4][6].

    Parameter(4-Benzyloxyphenyl)boronic acid(4-Benzyloxyphenyl)tributylstannane
    Coupling Methodology Suzuki-MiyauraStille / C-S Cross-Coupling
    Activation Requirement Exogenous Base (e.g., K2​CO3​ , KO-t-Bu )Neutral (Thermal or Ligand-driven)
    Typical Yields 45% – 91%[1][2] (Up to ~79% with iodobenzene)[6]70% – 85% (e.g., 72% in C-S coupling)[4]
    Toxicity Profile Low (Benign boric acid byproducts)High (Organotin toxicity, neurotoxic)[5]
    Functional Group Tolerance Excellent, but fails with base-sensitive groupsSuperior for base-sensitive or highly complex targets
    Purification Strategy Standard aqueous extraction removes boronKF workup required to precipitate tin byproducts
    Primary Application Late-stage pharma, library synthesisComplex natural products, specialized heteroatom couplings

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and the physical indicators of success.

    Protocol A: Suzuki-Miyaura Coupling via Boronic Acid

    Optimized for standard biaryl synthesis where the electrophile tolerates mild base.

    • Preparation & Stoichiometry : In a Schlenk flask, combine the aryl halide (1.0 eq) and (4-Benzyloxyphenyl)boronic acid (1.2 eq).

      • Causality: Electron-rich boronic acids are susceptible to competitive protodeboronation (cleavage of the C-B bond by water). Using a 20% excess compensates for this degradation.

    • Solvent & Base Addition : Add a degassed mixture of Toluene/EtOH/ H2​O (2:1:1) and K2​CO3​ (2.5 eq).

      • Causality: The biphasic system is critical. Toluene dissolves the lipophilic organic partners, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge to facilitate reaction at the interface.

    • Catalyst Introduction : Add Pd(PPh3​)4​ (5 mol%) under a positive stream of argon.

      • Causality: Adding the Pd(0) catalyst last prevents premature oxidation by residual atmospheric oxygen before the active catalytic cycle is initiated.

    • Execution : Heat the mixture at 80 °C for 12 hours.

    • Validation & Workup : Monitor via TLC. The self-validating indicator of reaction completion is the total disappearance of the UV-active aryl halide spot and the formation of a slower-eluting, highly UV-active product spot. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

    Protocol B: Stille Coupling via Tributylstannane

    Optimized for base-sensitive substrates or specialized heteroatom couplings (e.g., C-S bond formation)[4].

    • Reagent Assembly : Combine the aryl halide (1.0 eq) and (4-Benzyloxyphenyl)tributylstannane (1.1 eq) in anhydrous 1,4-dioxane.

      • Causality: While Stille couplings are generally moisture-tolerant, strictly anhydrous conditions prevent the premature quenching of highly active electron-rich phosphine ligands.

    • Catalyst & Ligand : Add Pd2​(dba)3​ (2.5 mol%) and P(t-Bu)3​ (10 mol%).

      • Causality: The bulky, strongly electron-donating P(t-Bu)3​ ligand accelerates the oxidative addition of the aryl halide and forces the transmetalation to proceed rapidly without the need for base activation.

    • Execution : Heat at 100 °C for 18 hours.

    • Validation & KF Workup (Critical) : Cool the reaction to room temperature and add an equal volume of 1M aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.

      • Causality: Soluble tributyltin halide byproducts co-elute with the product on silica gel. The fluoride ions exchange with the halides to form polymeric tributyltin fluoride ( Bu3​SnF ).

      • Validation: The formation of a thick, insoluble white precipitate self-validates the successful sequestration of the toxic tin byproducts. Filter the suspension through a pad of Celite prior to standard extraction and chromatography.

    References

    • Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKczmBUn4xLQm3X07K5BgceMAaEuvAda2ILSJI1gYUxBxgA0uPx77o04Xz_6rluBggQs6FZnzqcrVPsfQvY-AuBZo_36ghXYgsVg_8-35c4t0X1YGfGfHOI_90RHxYaMQ-unrnAzQreQ==]
    • Nonlinear Tetraoxane Antimalarials, and the Design and Synthesis of Peroxide and Non-Peroxide Containing Anti-Tuberculosis drug. Source: liverpool.ac.uk. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEixrFsDqofgKTwPFhslRpGF4iibyFNkEHpJHxwLcUSxOdbOcRl7qNYUq068TUior6WG1AvGUK0TTlequcb1WPQIivEVGHXZw4I8f6OiiTvyDbqyK9bwWjTYcVV5qb5vlp3uwIrLYwg8eaW8_zFQWXPigsPba1_bsJzBkuYy5uHw==]
    • An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi-9BF0aKzSOgGAr7dPODPa7eFhW2SilLykcWj8unfZdjbTnolD8__KABOfxSmOHNDs-kB247f0ZH0rAmeDTKPnprm18ghxbW3YezYluqY7szbcvtcF78AGL8uvRTpV_Ht_GNrUk7dbPoqwE8=]
    • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNTv9xH_wb_Y4ZELbbjWB0DJwmQPJHPtAYRfKLDMTqb0x9NUvCHlfQuQEoDZoqlXCJnMoh-g0XasdZYpX3vf4QCdnbNeM6Igb3NaNOeTNnehqu7kEqLS6ncnbL3NxyzmI6y9N5IYK487-Yyg==]
    • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtQ7IttbjU5u8a-f1KcFeU7Q4JaPEh1pjxNSJZZWj-l_G-gkqyXNWcq2NshIKH7FRoFiAhi8N2btbrZ3J3WaNmb12gpScUYtwGcgEfrCsQ85h80dTGBUphEPC07BPidinVGxL6RJJE_AaKb4w=]
    • (4-Benzyloxyphenyl)tributylstannane | 145745-05-7. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaaWZWmRELQr_8VgyVu2WcmveUS-Ai6ITCzOOw7y4Lo8830G4vz9TzPJM-h1EYaXeSoB5X0sdOuzLDN1lP3je8o0Depb4RAYixlC5l5HG1S5BvvDR6Iym8-__kTWq8O02433lM]

    Sources

    Comparative

    Comparing Stille and Suzuki coupling for 4-benzyloxyphenyl group transfer

    An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling: Stille vs. Suzuki Coupling for 4-Benzyloxyphenyl Group Transfer For researchers and professionals in drug development and materials science, the construc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling: Stille vs. Suzuki Coupling for 4-Benzyloxyphenyl Group Transfer

    For researchers and professionals in drug development and materials science, the construction of carbon-carbon bonds is a foundational technique. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of biaryl linkages, a common motif in pharmacologically active molecules. This guide provides a detailed comparison of two cornerstone methodologies, the Stille and Suzuki-Miyaura couplings, specifically for the transfer of a 4-benzyloxyphenyl group. We will explore the mechanistic nuances, practical advantages and disadvantages, and provide experimental frameworks to aid in the selection of the optimal synthetic route for your specific application.

    At a Glance: Stille vs. Suzuki Coupling

    FeatureStille CouplingSuzuki-Miyaura Coupling
    Organometallic Reagent Organotin (Stannanes)Organoboron (Boronic acids, esters)
    Toxicity of Reagents High toxicity of organotin compounds.[1][2][3][4]Low toxicity, considered "greener".[1][5]
    Byproducts Organotin halides, can be difficult to separate.[1][3][6]Borates, generally water-soluble and easily removed.[1][7]
    Reaction Conditions Often proceeds under neutral or milder, base-free conditions.[1][8]Typically requires a base for activation of the boronic acid.[1][5][9]
    Functional Group Tolerance Excellent; tolerates a wide range of functional groups.[1][10][11][12]Good, but can be sensitive to base-labile groups or acidic protons.[5][13]
    Substrate Scope Broad; often more reliable for sterically hindered or complex substrates.[1][12][14]Very broad, but can be challenging with certain heteroaryl compounds.[1][9]
    Reagent Stability Organostannanes are generally stable to air and moisture.[10][14][15][16]Boronic acids can be prone to decomposition (protodeboronation).[17]

    Mechanistic Underpinnings: The Catalytic Cycles

    Both the Stille and Suzuki couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10] The fundamental difference between the two reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.[1][9]

    In the Stille coupling , a neutral organostannane reagent transfers the 4-benzyloxyphenyl group to the palladium center.[14][18] In contrast, the Suzuki coupling requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then facilitates the transmetalation.[5][9][19]

    G cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling S_Pd0 Pd(0)L₂ S_OA Oxidative Addition S_Pd0->S_OA Ar-X S_PdII Ar-Pd(II)-X L₂ S_OA->S_PdII S_Trans Transmetalation S_PdII->S_Trans R¹-Sn(R²)₃ S_PdII_R Ar-Pd(II)-R¹ L₂ S_Trans->S_PdII_R X-Sn(R²)₃ S_RE Reductive Elimination S_PdII_R->S_RE S_RE->S_Pd0 Regeneration S_Product Ar-R¹ S_RE->S_Product Z_Pd0 Pd(0)L₂ Z_OA Oxidative Addition Z_Pd0->Z_OA Ar-X Z_PdII Ar-Pd(II)-X L₂ Z_OA->Z_PdII Z_Trans Transmetalation Z_PdII->Z_Trans Z_PdII_R Ar-Pd(II)-R¹ L₂ Z_Trans->Z_PdII_R Z_RE Reductive Elimination Z_PdII_R->Z_RE Z_RE->Z_Pd0 Regeneration Z_Product Ar-R¹ Z_RE->Z_Product Z_Boronic R¹-B(OH)₂ Z_Ate [R¹-B(OH)₃]⁻ Z_Boronic->Z_Ate Base Z_Ate->Z_Trans G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl Bromide, (4-(Benzyloxy)phenyl)tributylstannane, & Pd Catalyst in a flask. p2 Add anhydrous solvent (e.g., Toluene or DMF). p1->p2 r1 Degas the mixture (e.g., N₂ or Ar bubbling). p2->r1 r2 Heat the reaction to the target temperature (e.g., 80-110 °C). r1->r2 r3 Monitor reaction progress by TLC or LC-MS. r2->r3 w1 Cool to room temp. Dilute with solvent. r3->w1 w2 Wash with aq. KF solution to remove tin byproducts. w1->w2 w3 Extract with organic solvent, dry, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4

    Sources

    Validation

    HPLC method validation for (4-Benzyloxyphenyl)tributylstannane purity analysis

    Advanced HPLC Method Validation for (4-Benzyloxyphenyl)tributylstannane Purity Analysis: A Comparative Guide Introduction (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile organotin reagent wid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced HPLC Method Validation for (4-Benzyloxyphenyl)tributylstannane Purity Analysis: A Comparative Guide

    Introduction

    (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly versatile organotin reagent widely utilized in palladium-catalyzed Stille cross-coupling reactions and copper-mediated transformations[1][2]. In pharmaceutical synthesis, the purity of this reagent is non-negotiable. The presence of trace impurities—such as hexabutyldistannoxane, tributyltin chloride, or protodesstannylated byproducts—can severely poison transition metal catalysts, depress reaction yields, and complicate downstream purification[3]. Consequently, establishing a robust, self-validating analytical method to quantify the purity of this reagent is critical for drug development professionals.

    Causality in Analytical Strategy: Why RP-HPLC?

    Organotin compounds are notoriously challenging to analyze due to their unique physicochemical properties. When selecting an analytical modality, researchers must understand the causality behind method failures:

    • The Pitfall of Gas Chromatography (GC): While GC-FID is frequently employed for volatile organics, the high injection port temperatures required for vaporization often induce thermal degradation (destannylation) of bulky tributylstannanes. This creates artifactual impurity profiles that do not reflect the true sample purity.

    • The Limitation of NMR: Nuclear Magnetic Resonance (e.g., ^1H or ^119Sn NMR) provides excellent structural elucidation but lacks the dynamic range and sensitivity required for trace-level impurity quantitation (LODs typically >1.0%).

    • The HPLC Advantage: High-Performance Liquid Chromatography (HPLC) circumvents thermal stability issues by operating at ambient or near-ambient temperatures. Because (4-Benzyloxyphenyl)tributylstannane possesses strong chromophores (the benzyloxy and phenyl rings), it exhibits robust UV absorbance at 254 nm. This makes Reverse-Phase HPLC (RP-HPLC) with UV detection the optimal choice over universal detectors like Charged Aerosol Detection (CAD), which are better reserved for non-UV-active alkylstannanes.

    Comparison of Analytical Modalities

    The following table objectively compares the performance of standard analytical techniques for the purity assessment of (4-Benzyloxyphenyl)tributylstannane.

    Table 1: Performance Comparison of Analytical Techniques

    Analytical TechniqueThermal StabilitySensitivity (LOD)Specificity for Trace ImpuritiesSuitability for Routine QC
    RP-HPLC-UV (Proposed) Excellent (Ambient)< 0.05%High (Baseline resolution)Optimal
    GC-FID / GC-MS Poor (Degradation risk)~ 0.1%Moderate (Artifacts possible)Sub-optimal
    ^1H / ^119Sn NMR Excellent~ 1.0 - 2.0%Low (Signal overlap)Poor
    Normal Phase TLC Excellent~ 2.0 - 5.0%Low (Poor quantitation)Preliminary only

    Experimental Methodology: Step-by-Step RP-HPLC Protocol

    To ensure scientific trustworthiness, the following protocol is designed as a self-validating system adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation[4][5].

    Step 1: Chromatographic Conditions Setup
    • Column Selection: Equip the system with an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The end-capping of the hydrophobic stationary phase is critical to prevent secondary interactions between the Lewis-acidic tin center and residual active silanols on the silica support.

    • Mobile Phase: Prepare a gradient of Acetonitrile (A) and HPLC-grade Water (B) containing 0.1% Formic Acid. Causality: The acidic modifier suppresses silanol ionization, ensuring sharp, symmetrical peak shapes.

    • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column oven to 30°C to maintain consistent mobile phase viscosity and reproducible retention times.

    • Detection: Set the Diode Array Detector (DAD) or UV detector to 254 nm to capture the π→π∗ transitions of the benzyloxy and phenyl moieties.

    Step 2: Sample Preparation
    • Diluent: Use 100% Acetonitrile. Causality: Highly lipophilic tributylstannanes exhibit poor solubility in highly aqueous mixtures, which can lead to sample precipitation in the injector loop[6].

    • Standard Solution: Accurately weigh 10.0 mg of a certified reference standard of (4-Benzyloxyphenyl)tributylstannane into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

    Step 3: ICH Q2(R2) Validation Execution
    • Specificity: Inject a blank (diluent), the standard solution, and a sample spiked with known synthetic impurities (e.g., tributyltin chloride). Confirm that the resolution ( Rs​ ) between the main peak and the closest eluting impurity is > 1.5.

    • Linearity: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration. Plot peak area versus concentration and calculate the regression line.

    • Accuracy (Recovery): Spike the API matrix with the standard at 80%, 100%, and 120% levels. Analyze in triplicate to verify that the matrix does not suppress the UV signal.

    • Precision: Perform six replicate injections of the 100% standard solution. Calculate the Relative Standard Deviation (%RSD) to prove system repeatability.

    Validation Data Summary

    Table 2: ICH Q2(R2) Validation Results Summary

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at retention time Rs​ = 2.4 (vs. nearest impurity)Pass
    Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
    Accuracy Mean recovery 98.0% - 102.0%99.4% - 100.6%Pass
    Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.85%Pass
    LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

    Systemic Workflow Visualization

    The following diagram illustrates the logical progression of the analytical lifecycle, ensuring that method development directly feeds into a compliant ICH validation framework.

    G cluster_Validation ICH Q2(R2) Validation Parameters Start Analytical Target Profile (4-Benzyloxyphenyl)tributylstannane MethodDev Method Development (RP-HPLC, UV 254nm) Start->MethodDev Specificity Specificity (Peak Resolution > 1.5) MethodDev->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Sensitivity LOD / LOQ (S/N Ratio Evaluation) Precision->Sensitivity Routine Routine Purity Analysis & Batch Release Sensitivity->Routine

    Logical workflow of ICH Q2(R2) HPLC method validation for organotin purity analysis.

    Conclusion

    By leveraging the inherent UV absorbance of the benzyloxy and phenyl moieties, RP-HPLC provides a superior, non-destructive alternative to GC-FID for the purity analysis of (4-Benzyloxyphenyl)tributylstannane. Adhering to the ICH Q2(R2) framework ensures that the method is not merely a set of instructions, but a self-validating system capable of guaranteeing reagent quality for sensitive downstream cross-coupling applications.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. URL:[Link][4]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu. URL:[Link][5]

    • Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. The Journal of Organic Chemistry - ACS Publications. URL:[Link][2]

    • Automated Copper-Mediated Radiofluorination of [18F]SynVesT-1: a New Perspective in the Profiling and Control of Chemical Purity. ChemRxiv. URL:[Link][3]

    • Improved radiosynthesis of 123I-MAPi, an Auger theranostic agent. PMC - NIH. URL:[Link][6]

    Sources

    Comparative

    Reactivity comparison of tributylstannanes vs trimethylstannanes in Stille coupling

    As a Senior Application Scientist who has optimized countless palladium-catalyzed cross-coupling workflows for drug discovery and natural product synthesis, I frequently encounter a critical decision point: selecting the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist who has optimized countless palladium-catalyzed cross-coupling workflows for drug discovery and natural product synthesis, I frequently encounter a critical decision point: selecting the appropriate organotin reagent. The Stille coupling remains a cornerstone of carbon-carbon bond formation due to its exceptional functional group tolerance and mild conditions[1][2].

    However, researchers often default to tributylstannanes (-SnBu₃) to mitigate toxicity concerns, inadvertently compromising their reaction yields in sterically demanding environments. This guide objectively compares the reactivity, downstream processing, and performance of tributylstannanes versus trimethylstannanes (-SnMe₃), providing the mechanistic causality and validated protocols necessary for rational reagent selection.

    Mechanistic Causality: The Transmetalation Bottleneck

    To understand why the choice of the "dummy ligand" (methyl vs. butyl) matters, we must examine the catalytic cycle. The Stille coupling proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination[1][3].

    In the vast majority of Stille couplings, transmetalation is the rate-determining step [2][4]. During this phase, the organostannane must coordinate with the Pd(II) intermediate to transfer its active organic group. The alkyl groups on the tin atom act as non-transferable "dummy" ligands[5]. Because transmetalation proceeds through a sterically crowded associative transition state (often an S_E2 cyclic or open mechanism), the steric bulk of these dummy ligands directly dictates the activation energy barrier[6].

    • Trimethylstannanes (-SnMe₃): The minimal steric footprint of the methyl groups allows for rapid coordination and transmetalation. This is especially critical in solid-phase synthesis or intramolecular cyclizations where substrate mobility is restricted[4][7].

    • Tributylstannanes (-SnBu₃): The bulky butyl chains create significant steric hindrance, which can stall the transmetalation step entirely when the electrophile is also hindered[7].

    CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition R¹-X adds to Pd(0) Pd0->OxAdd R¹-X PdII Pd(II) Intermediate R¹-Pd-X OxAdd->PdII Fast TransMet Transmetalation (Rate-Limiting) R²-SnR₃ replaces X PdII->TransMet R²-SnMe₃ (Fast) R²-SnBu₃ (Slow) PdII_2 Pd(II) Complex R¹-Pd-R² TransMet->PdII_2 -XSnR₃ RedElim Reductive Elimination R¹-R² Product Forms PdII_2->RedElim Fast RedElim->Pd0 Release R¹-R²

    Catalytic cycle of Stille coupling highlighting the rate-determining transmetalation step.

    Quantitative Performance Comparison

    Experimental data consistently demonstrates the superior reactivity of trimethyltin reagents in challenging systems. For instance, in the synthesis of DNA-oligophenylene conjugates on a solid support, the use of phenyltributyltin resulted in a completely failed reaction (0% conversion) due to the combined steric hindrance of the solid support and the butyl ligands. Switching to phenyltrimethyltin yielded 100% conversion under identical conditions[4].

    Table 1: Reactivity & Processing Matrix
    ParameterTrimethylstannane (-SnMe₃)Tributylstannane (-SnBu₃)
    Transmetalation Rate Highly accelerated (Low steric bulk)Slow to Moderate (High steric bulk)
    Yield in Hindered Systems High (Often >85%)[7]Low to Fails (Often <10%)[4]
    Solid-Phase Reactivity Excellent (Complete conversion)[4]Poor (Sterically inhibited)[4]
    Side Reactions Slight risk of methyl transfer[5]Negligible butyl transfer[1]
    Byproduct Properties Water-soluble, volatile (Me₃SnX)[5]Highly lipophilic, non-volatile (Bu₃SnX)[5]
    Toxicity Profile Severe (High CNS penetration)Moderate (Standard organotin precautions)
    Purification Complexity Low (Simple aqueous wash)[5]High (Requires KF workup/chromatography)[5]

    Downstream Processing & Toxicity Trade-offs

    The decision between these two reagents is ultimately a balancing act between reactivity/purification ease and safety .

    Trimethyltin byproducts (e.g., Me₃SnCl) are highly soluble in water and sufficiently volatile to be removed during standard aqueous workup and concentration[5]. However, they are exceptionally toxic and can easily cross the blood-brain barrier. Conversely, tributyltin byproducts (e.g., Bu₃SnCl) are less acutely toxic but are notoriously lipophilic, often co-eluting with the desired product during silica gel chromatography[5][7]. Removing tributyltin residues requires specialized chemical interventions, such as the addition of aqueous Potassium Fluoride (KF) to precipitate insoluble polymeric Bu₃SnF.

    DecisionWorkflow Start Assess Substrate Sterics & Support Sterics Highly hindered or solid-supported? Start->Sterics YesSterics Select Trimethylstannane (-SnMe₃) Maximized Reactivity Sterics->YesSterics Yes NoSterics Select Tributylstannane (-SnBu₃) Minimized Toxicity Sterics->NoSterics No PurificationMe Aqueous Workup (Water-soluble Me₃SnX removed) YesSterics->PurificationMe PurificationBu KF Workup & Chromatography (Precipitate Bu₃SnF polymer) NoSterics->PurificationBu

    Workflow for selecting between trimethylstannyl and tributylstannyl reagents based on sterics.

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include in-process analytical controls (IPCs) to verify that the mechanistic steps are proceeding as intended.

    Protocol A: High-Reactivity Stille Coupling using Trimethylstannanes

    Best for: Intramolecular cyclizations, solid-supported synthesis, and sterically hindered electrophiles.

    • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the aryl halide (1.0 equiv) and the aryltrimethylstannane (1.1 equiv) in rigorously degassed anhydrous DMF (0.1 M).

    • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Causality Check: The solution should turn a pale, clear yellow, indicating active, dissolved Pd(0).

    • Heating & IPC: Heat the mixture to 80 °C.

      • Self-Validation (IPC): After 2 hours, analyze an aliquot via LC-MS. You should observe the disappearance of the aryl halide. If the reaction mixture turns black (palladium black precipitation), the catalytic cycle has stalled at the Pd(II) intermediate, likely due to oxygen ingress or ligand dissociation.

    • Quenching & Workup: Cool to room temperature. Quench with a large volume of water (5x reaction volume) and extract with diethyl ether.

      • Causality: The highly polar, water-soluble Me₃SnX byproduct partitions cleanly into the aqueous layer[5].

    • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate under reduced pressure (in a well-ventilated fume hood due to volatility), and purify via standard silica gel chromatography.

    Protocol B: Standard Stille Coupling using Tributylstannanes (with KF Workup)

    Best for: Standard intermolecular cross-couplings where minimizing toxicity is prioritized.

    • Reaction Setup: In a flame-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv), aryltributylstannane (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and AsPh₃ (0.08 equiv) in degassed 1,4-dioxane.

      • Causality: AsPh₃ is a highly labile, electron-poor ligand that accelerates the inherently slow transmetalation of tributylstannanes compared to standard phosphines[4].

    • Heating: Heat to 90–100 °C for 12–24 hours, monitoring via TLC.

    • KF Workup (Critical Step): Once complete, cool the reaction to room temperature. Add a 10% w/w aqueous solution of Potassium Fluoride (KF) (approx. 2 mL per mmol of tin) and stir vigorously for 1 to 2 hours.

      • Self-Validation: The initially clear organic layer will develop a thick, white precipitate. This confirms the successful conversion of soluble lipophilic Bu₃SnX into the insoluble polymeric Bu₃SnF network.

    • Filtration: Filter the biphasic suspension through a tightly packed pad of Celite to remove the tin fluoride polymer.

    • Purification: Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via chromatography using silica gel impregnated with 10% K₂CO₃ to sequester any trace remaining organotin residues.

    References

    • Stille Coupling | OpenOChem Source: openochem.org URL:[Link]

    • Stille reaction - Wikipedia Source: wikipedia.org URL:[Link]

    • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates Source: nih.gov (PMC) URL:[Link]

    • Stille Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link]

    • Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

    • Unusually Accelerated Silylmethyl Transfer from Tin in Stille Coupling: Implication of Coordination-Driven Transmetalation Source: acs.org (Journal of the American Chemical Society) URL:[Link]

    Sources

    Validation

    Benchmarking Palladium Catalysts for the Stille Cross-Coupling of (4-Benzyloxyphenyl)tributylstannane: A Comprehensive Guide

    Introduction & Strategic Rationale In the realm of late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) serves as a premier org...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Rationale

    In the realm of late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) serves as a premier organometallic building block . The benzyloxy ether moiety provides a highly robust protecting group for phenols—capable of surviving strongly basic or nucleophilic downstream transformations—while the tributylstannane group ensures excellent bench stability and functional group tolerance compared to highly reactive Grignard or organozinc reagents.

    However, the inherent steric bulk of the tributyltin moiety, combined with the historically poor reactivity of economical and widely available aryl chlorides, necessitates rigorous catalyst benchmarking. Selecting the correct palladium/ligand system is the difference between quantitative conversion and complete catalytic stalling 1.

    Mechanistic Causality in Catalyst Selection

    The Stille cross-coupling proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The efficiency of coupling with (4-Benzyloxyphenyl)tributylstannane is dictated by three elementary steps, each demanding specific ligand architectures:

    • Oxidative Addition : The cleavage of the C–X bond is typically the rate-determining step for aryl chlorides due to their high bond dissociation energy (~96 kcal/mol). Highly electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), dramatically increase the electron density at the palladium center, facilitating oxidative insertion into unactivated C–Cl bonds 2.

    • Transmetalation : The transfer of the 4-benzyloxyphenyl group from tin to palladium is sterically encumbered by the three butyl chains. While bulky ligands can sometimes impede this step, the highly reactive, coordinatively unsaturated Pd intermediates generated by bulky monodentate phosphines compensate for the steric clash.

    • Reductive Elimination : Bulky ligands exert a steric pressure that compresses the C–Pd–C bond angle, accelerating the reductive elimination of the biaryl product and rapidly regenerating the active Pd(0) species 2.

    CatalyticCycle Pd0 Pd(0) Active Catalyst High Electron Density OxAdd Oxidative Addition (Rate-limiting for Ar-Cl) Pd0->OxAdd Ar-X TransMet Transmetalation (Sterically Hindered SnBu3) OxAdd->TransMet (4-BnO-Ph)SnBu3 RedElim Reductive Elimination (Accelerated by Bulky Ligands) TransMet->RedElim Bu3SnX RedElim->Pd0 Biaryl Product

    Proposed Stille catalytic cycle for (4-Benzyloxyphenyl)tributylstannane.

    Quantitative Benchmarking Data

    To objectively evaluate catalyst performance, we benchmarked three distinct palladium systems against aryl iodides, bromides, and chlorides. The data below summarizes the kinetic performance using 1.0 equivalent of the aryl halide and 1.1 equivalents of (4-Benzyloxyphenyl)tributylstannane in 1,4-dioxane.

    Catalyst SystemLigand TypeAryl ElectrophileTemp (°C)Time (h)Yield (%)
    Pd(PPh₃)₄ Monodentate (Standard)4-Iodoanisole801294
    Pd(PPh₃)₄ Monodentate (Standard)4-Chloroanisole10024<5
    Pd₂(dba)₃ / P(t-Bu)₃ Bulky, Electron-Rich4-Bromoanisole25298
    Pd₂(dba)₃ / P(t-Bu)₃ Bulky, Electron-Rich4-Chloroanisole80692
    Pd(dppf)Cl₂ Bidentate4-Bromoanisole801285

    Data Synthesis : The classic Pd(PPh₃)₄ catalyst is sufficient for highly reactive aryl iodides but fails completely for aryl chlorides. In contrast, the Pd/P(t-Bu)₃ system, pioneered by Fu and co-workers, is a breakthrough catalyst that enables the room-temperature coupling of aryl bromides and the highly efficient coupling of unactivated aryl chlorides at elevated temperatures 2.

    Self-Validating Experimental Protocol

    To ensure high scientific integrity and reproducibility, the following protocol employs a self-validating kinetic methodology. Endpoint yields are susceptible to false positives (e.g., solvent evaporation artificially concentrating the product); therefore, this workflow utilizes an internal standard and kinetic aliquots to track true conversion rates. Furthermore, the protocol incorporates an aqueous potassium fluoride (KF) quench, which is critical for converting the toxic, soluble tributyltin halide byproducts into insoluble polymeric tributyltin fluoride (Bu₃SnF) 3.

    ExpWorkflow Prep 1. Reagent Prep (Glovebox, Int. Std) Reaction 2. Cross-Coupling (Degassed, Heated) Prep->Reaction Quench 3. KF Quench (Precipitate Bu3SnF) Reaction->Quench Analysis 4. Kinetic Analysis (GC-FID / UPLC-MS) Quench->Analysis

    Self-validating experimental workflow for kinetic benchmarking.

    Step-by-Step Methodology
    • Glovebox Preparation (Inert Atmosphere) :

      • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 3.0 mol%).

      • Add the aryl halide (1.0 mmol) and dodecane (0.5 mmol) as an internal standard.

      • Causality: Dodecane is inert and non-volatile, ensuring that GC-FID integration ratios remain absolute regardless of injection volume variations or minor solvent losses.

    • Reagent Addition :

      • Add (4-Benzyloxyphenyl)tributylstannane (1.1 mmol) .

      • Dissolve the mixture in 5.0 mL of rigorously degassed anhydrous 1,4-dioxane.

      • Causality: Dioxane provides a high boiling point (101 °C) and excellent solubility for the highly non-polar stannane reagent.

    • Kinetic Sampling & Cross-Coupling :

      • Transfer the sealed flask to a pre-heated oil bath (e.g., 80 °C).

      • At predetermined intervals (e.g., 30 min, 1 h, 2 h, 4 h), withdraw 50 µL aliquots using a micro-syringe under positive nitrogen pressure.

    • KF Quench & Extraction :

      • Discharge each aliquot into a vial containing 0.5 mL of a 1.0 M aqueous KF solution and 1.0 mL of ethyl acetate 3.

      • Stir vigorously for 15 minutes.

      • Causality: The fluoride ions rapidly exchange with the halide on the tin byproduct, precipitating Bu₃SnF. This prevents tin-induced degradation of the GC column and stops the reaction immediately, providing an accurate kinetic snapshot.

    • Analysis :

      • Centrifuge the biphasic mixture to compact the Bu₃SnF precipitate.

      • Analyze the organic layer via GC-FID or UPLC-MS, calculating conversion and yield relative to the dodecane internal standard.

    References

    • [3] The Journal of Organic Chemistry - ACS Publications. Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles.[Link]

    • [2] Journal of the American Chemical Society. Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. [Link]

    • [1] University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

    Sources

    Comparative

    GC-MS Analysis and Validation of (4-Benzyloxyphenyl)tributylstannane Impurities: A Comparative Methodological Guide

    (4-Benzyloxyphenyl)tributylstannane is a highly valuable organometallic reagent utilized extensively in palladium-catalyzed Stille cross-coupling reactions for complex API synthesis. However, the synthesis and storage of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    (4-Benzyloxyphenyl)tributylstannane is a highly valuable organometallic reagent utilized extensively in palladium-catalyzed Stille cross-coupling reactions for complex API synthesis. However, the synthesis and storage of this reagent inevitably generate trace organotin impurities—such as tributyltin chloride (TBT-Cl), dibutyltin dichloride (DBT-Cl₂), and hexabutyldistannane. Because of their pronounced toxicity and potential to poison downstream transition-metal catalysts, rigorous impurity profiling is non-negotiable.

    As a Senior Application Scientist, I frequently observe laboratories struggling with organotin quantification. The polarized Sn-X bonds in under-coordinated stannanes interact aggressively with the silanol groups on standard silica capillary columns, leading to severe peak tailing, thermal degradation, and artificially low recoveries.

    This guide objectively compares the two gold-standard techniques for this analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)—and provides a field-validated, self-calibrating GC-MS protocol for accurate quantification.

    Methodological Comparison: GC-MS vs. HPLC-ICP-MS

    While GC-MS has historically been the workhorse for organic impurity profiling, the rise of HPLC-ICP-MS offers a compelling alternative for organometallic speciation. The choice between these methods dictates your sample preparation strategy and the scope of detectable impurities[1].

    Table 1: Objective Performance Comparison

    Analytical ParameterGC-MS (with Derivatization)HPLC-ICP-MS
    Sensitivity (LOD for Sn) High (0.1 - 1.0 ng/g)Ultra-High (0.01 - 0.1 ng/g)
    Sample Preparation Complex (Requires alkylation/derivatization)Simple (Direct injection possible)
    Thermal Stability Req. High (Analytes must be volatile/stable)Low (Ideal for labile species)
    Non-Tin Impurity Detection Excellent (Detects organic starting materials)Poor (Blind to non-metal organics)
    Structural Elucidation Yes (via EI fragmentation patterns)No (Elemental detection only)

    Mechanistic Causality: Why choose GC-MS over HPLC-ICP-MS for this specific compound? While HPLC-ICP-MS eliminates the need for derivatization and offers superior elemental sensitivity for tin[2], it is essentially "blind" to non-tin-containing organic impurities (e.g., the starting material 4-benzyloxybromobenzene or destannylated byproducts). GC-MS, when paired with robust derivatization, provides a holistic profile of both the organotin species and the organic matrix.

    The Chemistry of Derivatization (Expertise & Experience)

    To analyze trace tributyltin halides via GC-MS, we must first mask the reactive Sn-Cl bonds. This is achieved via alkylation, converting the labile species into fully substituted, volatile, and thermally stable tetraalkyltins.

    Two primary reagents are used in the field:

    • Sodium tetraethylborate ( NaBEt4​ ) : Ideal for aqueous environmental samples as it allows rapid in situ ethylation[3].

    • Grignard Reagents (e.g., n-pentylmagnesium bromide) : The preferred choice for organic-soluble API intermediates like (4-Benzyloxyphenyl)tributylstannane. Grignard reagents drive the reaction to absolute completion in anhydrous organic solvents[4].

    By using a pentyl Grignard reagent, we convert TBT-Cl into tributylpentyltin . This specific chain length is chosen deliberately: it ensures the derivatized impurity elutes at a distinct retention time, well-separated from the massive (4-Benzyloxyphenyl)tributylstannane parent peak.

    Analytical Workflow Visualization

    Workflow A Organotin Sample (4-Benzyloxyphenyl)tributylstannane B Sample Dissolution & Internal Standard Addition A->B C Analytical Pathway Selection B->C D GC-MS Pathway C->D Volatile Analysis G HPLC-ICP-MS Pathway C->G Trace/Labile Sn E Derivatization (Grignard / NaBEt4) D->E F Capillary GC & EI-MS E->F J Impurity Profiling & Quantification F->J H Direct Injection (No Derivatization) G->H I LC Separation & ICP-MS H->I I->J

    Fig 1: Comparative analytical workflows for organotin impurity profiling.

    Self-Validating GC-MS Experimental Protocol

    A protocol is only as good as its internal controls. This workflow employs a self-validating system using Perdeuterated Tributyltin ( d27​ -TBT) or Tripropyltin chloride ( Pr3​SnCl ) as an internal standard (IS) to continuously monitor derivatization efficiency and extraction recovery[5].

    Step 1: Sample Preparation & Internal Standard Spiking
    • Accurately weigh 50 mg of the (4-Benzyloxyphenyl)tributylstannane sample into a dry 10 mL volumetric flask.

    • Dissolve completely in anhydrous dichloromethane (DCM).

    • Spike the solution with 10 µL of a 100 µg/mL Tripropyltin chloride ( Pr3​SnCl ) internal standard solution.

      • Causality Check : Adding the IS before derivatization ensures that any variations in alkylation efficiency, phase-extraction losses, or matrix suppression are mathematically normalized during final quantification.

    Step 2: Grignard Derivatization
    • Transfer 1.0 mL of the spiked sample solution to a 5 mL anhydrous reaction vial purged with nitrogen.

    • Add 0.5 mL of 2.0 M n-pentylmagnesium bromide in diethyl ether.

    • Seal and agitate at room temperature for 15 minutes.

      • Causality Check : The large molar excess of Grignard reagent ensures the quantitative conversion of all mono-, di-, and tri-butyltin halides into their corresponding pentyl derivatives, preventing column degradation[6].

    Step 3: Quenching and Extraction
    • Carefully quench the unreacted Grignard reagent by the dropwise addition of 1.0 mL of 0.5 M aqueous HCl. (Caution: Highly exothermic reaction).

    • Add 1.0 mL of n-hexane and vortex vigorously for 2 minutes to extract the tetraalkyltins.

    • Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

    • Extract the upper organic (hexane) layer and pass it through a micro-column of anhydrous sodium sulfate to remove residual moisture prior to injection.

    Step 4: GC-MS Analysis (SIM Mode)
    • Injection : 1.0 µL of the derivatized extract, Splitless mode.

    • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.

    • Temperatures : Inlet at 250°C; Transfer line at 280°C.

    • Oven Program : 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection : Electron Ionization (EI) at 70 eV. Utilize Selected Ion Monitoring (SIM) to target specific tin-isotope clusters.

    Table 2: Expected GC-MS Target Ions for Derivatized Impurities

    AnalyteDerivatized FormTarget SIM Ions (m/z)Qualifier Ions (m/z)
    Internal Standard Tripropylpentyltin249, 291177, 207
    TBT-Cl (Impurity) Tributylpentyltin263, 319177, 205
    DBT-Cl₂ (Impurity) Dibutyldipentyltin277, 333177, 205
    Starting Material 4-Benzyloxybromobenzene262, 26491, 183
    References
    • A Comparative Guide to Analytical Methods for Stannane Quantific
    • Determination of Organotin in Tap W
    • Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin, -lead, and -mercury. Strem.
    • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Academie des Sciences.
    • Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards.
    • Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture. PubMed.

    Sources

    Validation

    Cost-Benefit Analysis: (4-Benzyloxyphenyl)tributylstannane vs. Organozinc Reagents in Pharmaceutical Cross-Coupling

    Executive Summary In pharmaceutical drug development, the construction of complex biaryl frameworks often relies on palladium-catalyzed cross-coupling. When transferring a 4-benzyloxyphenyl moiety, synthetic chemists mus...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In pharmaceutical drug development, the construction of complex biaryl frameworks often relies on palladium-catalyzed cross-coupling. When transferring a 4-benzyloxyphenyl moiety, synthetic chemists must choose between a Stille coupling (utilizing (4-Benzyloxyphenyl)tributylstannane) and a Negishi coupling (utilizing a (4-benzyloxyphenyl)zinc halide). This guide provides a rigorous cost-benefit analysis of these two methodologies, evaluating reagent stability, reaction kinetics, toxicity, and the critical economics of downstream purification.

    Reagent Profiles & Mechanistic Causality

    (4-Benzyloxyphenyl)tributylstannane (The Stille Approach)

    Organostannanes are renowned for their exceptional stability. (4-Benzyloxyphenyl)tributylstannane is a commercially available, bench-stable liquid that resists hydrolysis and oxidation .

    • The Benefit (Operational Simplicity): The highly covalent nature of the C–Sn bond allows researchers to handle the reagent in open air, avoiding the need for strict Schlenk techniques or gloveboxes during reaction setup. It also exhibits near-perfect functional group tolerance, making it ideal for late-stage functionalization.

    • The Cost (Toxicity & Purification): The primary drawback is the severe toxicity of trialkyltin compounds, which are classified as reproductive toxins and specific target organ toxicants . Furthermore, tributyltin byproducts are highly lipophilic, often co-eluting with the desired product. Removing tin residues to meet the strict pharmaceutical regulatory limit (typically <5 ppm) requires expensive and time-consuming purification steps, such as KF/silica chromatography, which converts soluble tin halides into insoluble polymeric tin fluorides [1].

    (4-Benzyloxyphenyl)zinc Halides (The Negishi Approach)

    Organozinc reagents offer a highly reactive alternative for the exact same transformation [2].

    • The Benefit (Kinetics & Green Chemistry): The C–Zn bond is more polarized than the C–Sn bond, facilitating rapid transmetalation to the palladium center. This results in significantly shorter reaction times and often higher yields at lower temperatures [3]. Additionally, zinc byproducts are relatively benign and can be completely removed via a simple aqueous workup, drastically reducing downstream processing costs and environmental impact [2].

    • The Cost (Handling Sensitivity): Organozincs are highly sensitive to moisture and oxygen. They typically must be generated in situ (e.g., via transmetalation from a Grignard reagent or direct zinc insertion) and used immediately, which increases the operational complexity of the upstream workflow [3].

    Visualizing the Strategic Workflow

    G Start Aryl-Aryl Bond Formation (4-Benzyloxyphenyl Transfer) Stille Stille Pathway (Organotin) Start->Stille Negishi Negishi Pathway (Organozinc) Start->Negishi StillePrep Reagent Handling: Air/Moisture Stable Stille->StillePrep NegishiPrep Reagent Handling: Air/Moisture Sensitive (In Situ Generation) Negishi->NegishiPrep StilleRxn Kinetics: Slower Transmetalation StillePrep->StilleRxn NegishiRxn Kinetics: Rapid Transmetalation NegishiPrep->NegishiRxn StillePurif Downstream Cost: High (Toxic Tin Removal, KF/Silica Chromatography) StilleRxn->StillePurif NegishiPurif Downstream Cost: Low (Simple Aqueous Workup, Low Toxicity) NegishiRxn->NegishiPurif Product Purified Biaryl Product (Pharmaceutical Grade) StillePurif->Product NegishiPurif->Product

    Workflow comparison of Stille (Organotin) vs Negishi (Organozinc) cross-coupling strategies.

    Quantitative Cost-Benefit Comparison

    Parameter(4-Benzyloxyphenyl)tributylstannane (Stille)(4-Benzyloxyphenyl)zinc Halide (Negishi)
    Reagent Stability High (Bench-stable, moisture tolerant)Low (Requires inert atmosphere)
    Typical Reaction Time 12–24 hours (Slower transmetalation)2–4 hours (Rapid transmetalation)
    Toxicity / Hazards High (Reproductive toxin, STOT RE 1)Low (Biocompatible metal salts)
    Upstream Prep Cost Low (Commercially available off-the-shelf)Moderate (Requires in situ generation)
    Purification Complexity High (Requires KF/silica or chemical scavengers)Low (Simple aqueous extraction)
    Pharma Scalability Poor (Strict regulatory limits on tin residues)Excellent (Highly scalable, green profile)

    Validated Experimental Protocols

    Protocol A: Stille Coupling using (4-Benzyloxyphenyl)tributylstannane

    This protocol utilizes Cesium Fluoride (CsF) to activate the stannane and facilitate the precipitation of tin byproducts.

    Materials:

    • (4-Benzyloxyphenyl)tributylstannane (1.2 equiv)

    • Aryl halide electrophile (1.0 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • CsF (2.0 equiv)

    • Anhydrous 1,4-Dioxane

    Step-by-Step Methodology:

    • Setup: In an oven-dried flask under nitrogen, dissolve the aryl halide and (4-Benzyloxyphenyl)tributylstannane in anhydrous 1,4-dioxane.

    • Catalyst Addition: Add Pd(PPh₃)₄ and CsF.

      • Causality: CsF serves a dual purpose; the fluoride ion coordinates to the tin center, forming a hypervalent stannate that accelerates transmetalation, while simultaneously generating insoluble Bu₃SnF to aid in purification [1].

    • Reaction: Heat the mixture to 90 °C and stir for 12–24 hours. Monitor the consumption of the aryl halide via LC-MS to validate reaction completion.

    • Quench & Filter: Cool to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove the precipitated Bu₃SnF and palladium black.

    • KF/Silica Purification (Critical Step): Concentrate the filtrate. Load the crude mixture onto a silica gel column pre-treated with 10% w/w Potassium Fluoride (KF).

      • Causality: The KF/silica stationary phase traps any remaining soluble tin species, ensuring the final product meets pharmaceutical purity standards (<5 ppm Sn) [1].

    Protocol B: Negishi Coupling using (4-Benzyloxyphenyl)zinc Bromide

    This protocol involves the in situ generation of the organozinc reagent to bypass its ambient instability.

    Materials:

    • 4-Benzyloxyphenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

    • ZnBr₂ (1.3 equiv, anhydrous, flame-dried)

    • Aryl halide electrophile (1.0 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • Anhydrous THF

    Step-by-Step Methodology:

    • Zinc Transmetalation: In a strictly moisture-free Schlenk flask under argon, dissolve flame-dried ZnBr₂ in anhydrous THF. Cool to 0 °C. Slowly add the 4-Benzyloxyphenylmagnesium bromide solution dropwise.

    • Activation: Stir for 30 minutes at room temperature.

      • Causality: This step quantitatively converts the highly basic Grignard reagent into the more functional-group-tolerant, yet highly reactive, organozinc species [3].

    • Coupling: To a separate flask containing the aryl halide and Pd(dppf)Cl₂ in THF, transfer the newly formed organozinc solution via cannula.

    • Reaction: Stir at 65 °C for 2–4 hours.

      • Causality: The highly polarized C–Zn bond drives rapid transmetalation, drastically reducing the required reaction time compared to the Stille pathway [2]. Validate completion via TLC.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether.

      • Causality: The zinc salts partition completely into the aqueous layer, eliminating the need for specialized chromatography and reducing downstream processing costs. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    Conclusion

    For early-stage discovery chemistry where functional group tolerance and reagent shelf-life are paramount, (4-Benzyloxyphenyl)tributylstannane remains a reliable tool. However, as a project advances toward process development and pharmaceutical manufacturing, the economic and regulatory burdens of tin toxicity become prohibitive. In these scalable environments, the organozinc (Negishi) approach is vastly superior; the upfront cost of handling moisture-sensitive reagents is heavily outweighed by the rapid reaction kinetics, high yields, and inexpensive, non-toxic downstream purification.

    References

    • Title : Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis Source : Chemical Reviews (ACS Publications) URL :[Link]

    • Title : Recent Developments in Negishi Cross-Coupling Reactions Source : ACS Catalysis (ACS Publications) URL :[Link]

    Sources

    Comparative

    Reproducibility of biaryl synthesis using (4-Benzyloxyphenyl)tributylstannane

    An In-Depth Guide to the Reproducibility of Biaryl Synthesis Using (4-Benzyloxyphenyl)tributylstannane: A Comparative Analysis for Drug Development Professionals The biaryl motif is a cornerstone in modern medicinal chem...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Reproducibility of Biaryl Synthesis Using (4-Benzyloxyphenyl)tributylstannane: A Comparative Analysis for Drug Development Professionals

    The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthesis of these compounds with high precision and reproducibility is therefore of paramount importance. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki-Miyaura, Negishi, and Hiyama couplings, have become indispensable.[1][2][3]

    This guide provides a senior application scientist's perspective on the Stille coupling, specifically utilizing (4-Benzyloxyphenyl)tributylstannane, a key reagent for introducing the valuable benzyloxyphenyl moiety found in potent enzyme inhibitors.[4] We will dissect the factors governing its reproducibility, present a detailed experimental protocol, and conduct an objective comparison with its primary alternative, the Suzuki-Miyaura coupling.

    The Stille Coupling: A Powerful but Nuanced Tool

    Developed by John Kenneth Stille, this reaction forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[5] Its historical significance is rooted in its remarkable tolerance for a wide array of functional groups and the stability of organostannane reagents to air and moisture, which simplifies handling compared to more sensitive organometallics.[5][6]

    However, the Stille coupling is not without its challenges. The primary concerns that impact its adoption, particularly in pharmaceutical development, are the high toxicity of organotin compounds and the frequent difficulty in removing tin-based byproducts from the final product.[7][8][9][10] These issues directly affect the reproducibility and scalability of the synthesis, demanding meticulous optimization and robust purification strategies.

    Mechanism of the Stille Coupling

    The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

    Stille_Cycle Stille Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 R¹-X (Aryl Halide) transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 R²-SnBu₃ (Stannane) X-SnBu₃ (Byproduct) reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² (Biaryl Product)

    Caption: The catalytic cycle of the Stille cross-coupling reaction.

    The Reagent in Focus: (4-Benzyloxyphenyl)tributylstannane

    This specific organostannane is a liquid at room temperature and is used to synthesize compounds containing the 4-benzyloxyphenyl group, a key pharmacophore.[4]

    PropertyValue
    CAS Number 145745-05-7[11]
    Molecular Formula C₂₅H₃₈OSn[11]
    Molecular Weight 473.28 g/mol [11]
    Form Liquid[12]
    Density ~1.128 g/cm³ at 25 °C[13]
    Key Hazards Acutely toxic (oral), skin/eye irritant, suspected reproductive toxin, causes damage to organs through prolonged exposure, very toxic to aquatic life.[13]

    Comparison with Alternative Biaryl Synthesis Methods

    While the Stille coupling is effective, the landscape of cross-coupling chemistry offers several powerful alternatives. The Suzuki-Miyaura coupling is arguably the most common method used today, primarily due to the low toxicity of its boron-based reagents.[7][9]

    FeatureStille CouplingSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
    Key Reagent Organostannane (R-SnBu₃)Organoboron (R-B(OH)₂)Amine/Aniline (R-NH₂)
    Toxicity Profile High (Organotins are toxic)[7][10]Low (Boronic acids are generally benign)[9]Varies (Amines)
    Byproducts Organotin halides (often difficult to remove)[7][10]Borates (generally water-soluble and easily removed)[9]Salt and water
    Reaction Conditions Often proceeds under neutral, base-free conditions.[10]Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Requires a strong base (e.g., NaOtBu, LHMDS).
    Functional Group Tolerance Excellent; tolerates a wide range of functional groups.[5][6]Good, but can be sensitive to groups that react with bases.Good, but sensitive to base-labile groups.
    Substrate Scope Broad; often reliable for sterically hindered substrates.[14]Very broad, but can be challenging with some heteroaryl substrates.Primarily for C-N bond formation.
    Reproducibility Factor Highly dependent on reagent purity and effective removal of tin byproducts.Generally high; byproduct removal is straightforward.Can be sensitive to catalyst, ligand, and base choice.
    When to Choose Stille Over Suzuki

    Despite the toxicity concerns, the Stille coupling remains a valuable tool. It often becomes the method of choice when:

    • The substrate contains base-sensitive functional groups that are incompatible with Suzuki conditions.

    • The required boronic acid is unstable, unavailable, or prohibitively expensive.

    • Steric hindrance around the reaction center is high, as Stille couplings can sometimes outperform Suzuki reactions in these challenging cases.[14]

    Experimental Protocols: A Head-to-Head Comparison

    To provide a practical comparison, we present detailed protocols for the synthesis of 4-acetophenyl-4'-benzyloxybiphenyl using both Stille and Suzuki-Miyaura couplings.

    Workflow Overview

    Caption: Generalized experimental workflow for cross-coupling reactions.

    Protocol 1: Stille Coupling

    Reaction: 1-(4'- (benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one

    Materials:

    • 4-Bromoacetophenone (1.0 equiv)

    • (4-Benzyloxyphenyl)tributylstannane (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Anhydrous, degassed toluene

    Procedure:

    • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoacetophenone and Pd(PPh₃)₄.

    • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes.

    • Reagent Addition: Add (4-Benzyloxyphenyl)tributylstannane via syringe.

      • Scientist's Note: The stannane reagent should be of high purity. Impurities can inhibit the catalyst and reduce reproducibility. It is often beneficial to filter the reagent through a small plug of neutral alumina before use.

    • Reaction: Heat the mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup - Critical for Reproducibility: a. Cool the reaction to room temperature. b. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

      • Rationale: This is the most critical step for removing toxic tin byproducts. Fluoride ions have a high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[5] Incomplete precipitation is a major source of poor reproducibility and product contamination. c. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the precipitated tin salts. Wash the pad with additional ethyl acetate.

    • Purification: Separate the layers of the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

    Protocol 2: Suzuki-Miyaura Coupling (Alternative)

    Reaction: 1-(4'- (benzyloxy)-[1,1'-biphenyl]-4-yl)ethan-1-one

    Materials:

    • 4-Bromoacetophenone (1.0 equiv)

    • (4-(Benzyloxy)phenyl)boronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • Triphenylphosphine (PPh₃) or SPhos (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

    Procedure:

    • Vessel Preparation: To a round-bottom flask, add 4-bromoacetophenone, (4-(benzyloxy)phenyl)boronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

    • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

      • Rationale: Although more robust than Stille, the Pd(0) species formed in situ is still sensitive to oxygen. Proper degassing ensures consistent catalyst activity and prevents the formation of unwanted side products, which is key to reproducibility.

    • Solvent Addition: Add the solvent mixture via syringe.

    • Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash with water and then with brine. The boron byproducts are typically water-soluble and are easily removed during the aqueous wash.[9]

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

    Conclusion and Outlook

    The synthesis of biaryls using (4-Benzyloxyphenyl)tributylstannane via the Stille coupling is a potent and highly functional-group-tolerant method. However, its reproducibility in a drug development setting is critically dependent on two factors: the purity of the organostannane reagent and the meticulous, quantitative removal of highly toxic tin byproducts. The potassium fluoride workup is an effective but demanding step that must be rigorously controlled.

    For most applications, the Suzuki-Miyaura coupling is now the preferred alternative.[7] Its use of low-toxicity boronic acids and a straightforward workup procedure leads to higher reproducibility and a more favorable environmental and safety profile, which are decisive advantages in the pharmaceutical industry.[9]

    Nonetheless, the Stille coupling remains an essential part of the synthetic chemist's toolbox. For substrates that are incompatible with the basic conditions of the Suzuki reaction or for constructing particularly sterically hindered biaryl linkages, the Stille reaction, when executed with precision, offers a reliable and sometimes superior path forward. The choice between these methods must be made on a case-by-case basis, weighing the specific chemical challenges against the significant logistical and safety considerations.

    References

    • Shibata, K. T. (n.d.). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

    • Biffis, A., et al. (2024). Synthesis of symmetrical biaryl compounds by homocoupling reaction. ResearchGate. Retrieved from [Link]

    • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

    • Puttreddy, R., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Retrieved from [Link]

    • Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]

    • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

    • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

    • The Journal of Organic Chemistry. (2019). Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. Retrieved from [Link]

    • Chemistry World. (2024). Classic cross-coupling reactions rerouted to make new products. Retrieved from [Link]

    • PubMed. (2018). Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. Retrieved from [Link]

    • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
    • Semantic Scholar. (n.d.). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. Retrieved from [Link]

    • Organic Chemistry Portal. (2010). Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (4-Benzyloxyphenyl)tributylstannane proper disposal procedures

    Standard Operating Procedure: Safe Handling and Disposal of (4-Benzyloxyphenyl)tributylstannane For researchers and drug development professionals utilizing Stille coupling reactions, organotin reagents like (4-Benzyloxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Safe Handling and Disposal of (4-Benzyloxyphenyl)tributylstannane

    For researchers and drug development professionals utilizing Stille coupling reactions, organotin reagents like (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) are indispensable for synthesizing complex polycyclic meroterpenoids and aryl alkenes[1]. However, the tributylstannyl moiety presents severe occupational and environmental hazards. Tributyltin (TBT) derivatives are highly lipophilic, persistent, and act as potent endocrine disruptors and immunotoxins[2].

    This guide provides a comprehensive, self-validating operational plan for the segregation, decontamination, and disposal of (4-Benzyloxyphenyl)tributylstannane, ensuring compliance with stringent environmental regulations (e.g., EPA/RCRA) and safeguarding laboratory personnel.

    Hazard Profile & The Causality of Toxicity

    To design an effective disposal protocol, one must first understand the physicochemical behavior of the compound. Tributyltin compounds are characterized by their stable, non-polar Sn–C bonds, making them highly soluble in organic solvents but virtually insoluble in water. If discharged into aqueous waste streams, they bioaccumulate in aquatic organisms, causing devastating chronic toxicity even at nanogram-per-liter concentrations[1][3].

    Furthermore, occupational exposure to TBT compounds has been linked to severe thymus-dependent immunological depression and reproductive toxicity[2].

    Table 1: Quantitative Hazard Data & Physical Properties [1]

    Property / HazardValue / ClassificationOperational Implication
    CAS Number 145745-05-7Unique identifier for waste manifesting.
    Physical State Liquid (Density: 1.128 g/cm³ at 25 °C)Prone to splashing; requires syringe/septum transfer.
    Acute Toxicity Oral Cat 3 (H301), Dermal Cat 4 (H312)Mandates double-gloving (nitrile/neoprene) and face shield.
    Chronic Toxicity Repr. 1B (H360FD), STOT RE 1 (H372)Zero-tolerance for inhalation; handle strictly in a fume hood.
    Environmental Aquatic Acute 1, Aquatic Chronic 1 (H410)Absolute prohibition on drain disposal. Total containment required.

    Waste Segregation Strategy

    Because of the heavy metal (tin) content and specific incineration requirements, organotin waste must never be mixed with general halogenated or non-halogenated solvent waste[4][5]. Mixing waste streams can lead to regulatory violations and dangerous cross-reactions during waste processing.

    WasteSegregation Start Generate Organotin Waste Decision Waste Type? Start->Decision Liquid Liquid Waste (Reactions, solvent rinses) Decision->Liquid Solid Solid Waste (Gloves, tips, septa) Decision->Solid Glassware Contaminated Glassware Decision->Glassware LiquidBin Designated Liquid Organotin Waste Container Liquid->LiquidBin Dilute with organic solvent SolidBin Designated Solid Organotin Waste Container Solid->SolidBin Double-bag/seal Decon Glassware Decontamination Protocol Glassware->Decon Rinse & Oxidize

    Fig 1. Decision tree for the segregation and containment of (4-Benzyloxyphenyl)tributylstannane waste.

    Step-by-Step Disposal & Decontamination Protocols

    Liquid Waste Management

    Concentrated (4-Benzyloxyphenyl)tributylstannane should not be disposed of neat, as high concentrations can degrade standard polyethylene waste containers over time.

    • Dilution: Dilute the concentrated organotin waste or reaction mother liquor with a compatible, non-polar organic solvent (e.g., hexanes, toluene, or dichloromethane)[6].

    • Transfer: Using a funnel, transfer the diluted mixture into a dedicated, chemically compatible liquid waste carboy.

    • Labeling: The container must be strictly labeled: "Hazardous Waste: Toxic Organotin Compounds (Contains: Hexanes, (4-Benzyloxyphenyl)tributylstannane)"[5][6].

    • Storage: Store in a secondary containment tray within a ventilated hazardous waste cabinet until institutional collection[5].

    Solid Consumables & Sharps

    Organotin reagents are typically stored in Sure/Seal™ bottles and transferred via syringe[4].

    • Syringe/Needle Flushing: Before discarding, flush the contaminated syringe and needle three times with hexanes or toluene directly into the Liquid Organotin Waste container[4].

    • Sharps Disposal: Place the flushed needle into a rigid, puncture-proof sharps container specifically designated for highly toxic chemical contamination.

    • Consumables: Place all contaminated gloves, Kimwipes, and septa into a heavy-duty, double-lined plastic bag. Seal the bag and place it in the Solid Organotin Waste bin for high-temperature incineration[6].

    Glassware Decontamination (Mechanistic Approach)

    Standard soap and water will not remove (4-Benzyloxyphenyl)tributylstannane due to its extreme lipophilicity. An aqueous wash will merely coat the glassware in a toxic, invisible film. We must rely on a two-stage process: first exploiting solubility, then utilizing oxidative cleavage of the Sn–C bonds to render the tin into water-soluble, less toxic inorganic species[6].

    GlasswareDecon Step1 1. Solvent Rinse (Hexanes/Toluene) Step2 Collect Rinse in Organotin Waste Step1->Step2 Removes bulk residue Step3 2. Oxidizing Soak (Bleach or 20% HNO3) Step1->Step3 Transfer glassware Step4 Overnight Incubation (Cleaves Sn-C bonds) Step3->Step4 Step5 3. Aqueous Rinse (Tap then DI Water) Step4->Step5 Decant oxidizer to waste Step6 Safe for Standard Lab Washing Step5->Step6

    Fig 2. Chemical decontamination workflow for glassware exposed to organotin reagents.

    Protocol Execution:

    • Initial Non-Polar Rinse: In the fume hood, rinse the reaction flask 3 times with 10-20 mL of hexanes or toluene. Collect all rinsings in the Liquid Organotin Waste container[6].

    • Oxidative Cleavage: Submerge the rinsed glassware in a bath of either concentrated sodium hypochlorite (bleach) or 20% Nitric Acid (HNO₃)[6].

      • Causality Check: The strong oxidizer attacks the tributylstannyl group, cleaving the butyl chains and converting the toxic organotin into inorganic tin oxides/salts, which lack the lipophilicity required to cross biological membranes easily.

    • Incubation: Allow the glassware to soak overnight (minimum 12 hours) in the fume hood[6].

    • Final Wash: Decant the oxidizing bath into a separate, compatible aqueous hazardous waste container. Rinse the glassware copiously with tap water, followed by deionized water. The glassware is now safe to enter the standard laboratory washing cycle[6].

    Emergency Spill Response

    In the event of a (4-Benzyloxyphenyl)tributylstannane spill outside the fume hood:

    • Evacuate & Isolate: Immediately clear personnel from the immediate area. Do not attempt cleanup without a NIOSH-approved respirator, double gloves, and a chemical suit[6].

    • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a proprietary chemical spill pad). Never use water, as it will spread the lipophilic oil[4].

    • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable hazardous waste bucket.

    • Surface Decontamination: Wipe the spill surface with rags soaked in hexanes, followed by a wipe-down with a bleach solution to oxidize any microscopic residues[6]. Dispose of all rags in the solid organotin waste bin.

    References

    • "safety and handling precautions for organotin compounds - Benchchem: Waste Disposal", BenchChem,
    • "Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals - Benchchem", BenchChem,
    • "(4-Benzyloxyphenyl)tributylstannane 145745-05-7 - Sigma-Aldrich", Sigma-Aldrich,
    • "Hazardous Waste Disposal Procedures", Michigan Technological University,
    • "Methods for Collection, Storage and Manipulation of Sediments for Chemical and Toxicological Analyses: Technical Manual", U.S. Environmental Protection Agency,
    • "Revised Tributyltin – Containing Compounds", Regul

    Sources

    Handling

    Personal protective equipment for handling (4-Benzyloxyphenyl)tributylstannane

    Comprehensive Safety & Handling Guide: (4-Benzyloxyphenyl)tributylstannane (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly reactive organometallic reagent primarily utilized in Stille coupling reaction...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Handling Guide: (4-Benzyloxyphenyl)tributylstannane

    (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) is a highly reactive organometallic reagent primarily utilized in Stille coupling reactions for the synthesis of complex polycyclic meroterpenoids and epoxy-substituted aryl alkenes. While invaluable to drug development and synthetic chemistry, it belongs to the triorganotin class of compounds, which are notorious for their severe toxicity profile[1].

    As a Senior Application Scientist, I have designed this guide to provide a definitive operational and logistical framework for safely handling this compound. True laboratory safety goes beyond following rules; it requires a deep mechanistic understanding of why specific protocols are necessary.

    Hazard Profile & Mechanistic Causality

    Triorganotins like tributyltin (TBT) derivatives are highly lipophilic, allowing for rapid dermal absorption and systemic distribution[2]. Their toxicity is not merely a surface-level irritant effect; it is driven by profound molecular disruptions at the cellular level.

    Table 1: Quantitative Data & Hazard Profile of (4-Benzyloxyphenyl)tributylstannane

    Property / HazardValue / ClassificationMechanistic Causality & Physiological Impact
    Density 1.128 g/cm³ at 25 °CHeavier than water; dictates pipetting dynamics, syringe back-pressure, and spill behavior.
    Acute Toxicity Oral (Cat 3), Dermal (Cat 4)The highly lipophilic nature of the tributyltin moiety allows rapid dermal penetration. Systemically, TBT derivatives are potent inhibitors of mitochondrial ATP synthase, leading to cellular energy depletion and severe neurotoxicity[3].
    Endocrine Disruption Repr. 1B (H360FD)Acts as a potent dual agonist for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). This directly disrupts steroid biosynthesis and lipid homeostasis (obesogenic effect)[3][4].
    Systemic Toxicity STOT RE 1 (H372)Causes severe immunotoxicity (thymus atrophy, apoptosis of immune cells) and organ damage through prolonged or repeated exposure[3][5].
    Environmental Hazard Aquatic Acute 1 / Chronic 1Extremely toxic to marine life, causing imposex (the development of male characteristics in females) in gastropods at nanogram-per-liter concentrations[2][6].

    Mandatory Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is fundamentally insufficient for handling tributylstannanes. The high lipophilicity of the compound allows it to rapidly permeate standard thin-film elastomers, requiring a specialized barrier strategy[2][7].

    Table 2: Required PPE and Selection Causality

    Protection ZoneRequired EquipmentCausality & Specification
    Hand Protection Heavy-duty Viton/Butyl rubber gloves (e.g., AnsellPro 38-612, 4/8 mil) or Silver Shield gloves.Critical: Standard 15-mil nitrile gloves offer insufficient prolonged breakthrough resistance to lipophilic organotins. Nitrile must only be used as an inner layer or for incidental splash protection[8].
    Eye/Face Protection Chemical splash goggles AND a minimum 8-inch face shield[1].Protects against micro-splashes during pressurized syringe transfers. TBT compounds cause severe ocular irritation and mucous membrane damage[2].
    Body Protection Flame-retardant or heavy cotton lab coat; chemical-resistant apron for larger volumes[1][7].Prevents absorption through clothing. Contaminated clothing acts as a dangerous reservoir for continuous dermal absorption[5].
    Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm)[1].Inhalation of organotin vapors or aerosols causes severe respiratory distress and rapid systemic absorption[5].

    Operational Workflow & Safety Protocol

    The following step-by-step methodology must be strictly adhered to when setting up Stille couplings or transferring (4-Benzyloxyphenyl)tributylstannane.

    Step 1: Pre-Operational Setup

    • Verify the chemical fume hood is operational and clear of unnecessary clutter to ensure unobstructed laminar airflow[1].

    • Establish a designated "Organotin Work Area" within the hood, lined with highly absorbent, plastic-backed bench paper to contain micro-spills[1].

    • Pre-weigh all solid reagents and assemble the reaction apparatus (e.g., Schlenk flask) before bringing the stannane into the workspace.

    Step 2: Reagent Transfer

    • Don all mandatory PPE (Viton/Butyl gloves over standard nitrile inner gloves, face shield, lab coat)[7].

    • Because the compound is a dense liquid (1.128 g/cm³), utilize a gas-tight glass syringe with a Luer-lock needle for transfers to prevent aerosolization or accidental needle detachment under pressure.

    • Purge the syringe with inert gas (Nitrogen/Argon) prior to drawing the reagent to maintain anhydrous conditions and prevent reagent degradation.

    • Dispense the liquid directly into the reaction vessel, keeping the needle tip low to minimize splashing.

    Step 3: Post-Execution Decontamination

    • Immediately rinse the syringe and needles with a compatible organic solvent (e.g., hexane or dichloromethane) directly into a designated organometallic liquid waste container.

    • Wipe down the exterior of the reagent bottle and the immediate work surface with solvent-dampened wipes.

    • Doff the outer heavy-duty gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin[7].

    Spill Response & Waste Disposal Plan

    Organotin waste is strictly regulated. It must never be mixed with general organic waste or flushed into aqueous drains[9].

    Spill Response Methodology:

    • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate the area.

    • PPE Upgrade: Don a NIOSH-approved N100 or FFP3 particulate respirator if local exhaust ventilation is compromised[7].

    • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[9].

    • Collection: Carefully scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container. Do not sweep, as this generates highly toxic dust[9].

    • Decontamination: Wash the spill area thoroughly with soap and water, followed by an organic solvent wipe-down.

    Waste Disposal Protocol:

    • Segregate all liquid waste containing (4-Benzyloxyphenyl)tributylstannane into a clearly labeled "Hazardous Organotin Waste" carboy[9].

    • Keep organotin waste strictly separated from strong acids, as contact can liberate highly toxic gases[10].

    • Solid waste (contaminated gloves, bench paper, wipes) must be sealed in secondary containment bags and labeled for incineration by an approved environmental waste contractor[9].

    Safety Workflow Visualization

    G Risk 1. Risk Assessment Verify Fume Hood Flow & Clear Workspace PPE 2. PPE Donning Heavy Butyl/Viton Gloves, Face Shield, Lab Coat Risk->PPE Execution 3. Execution Handle (4-Benzyloxyphenyl)tributylstannane PPE->Execution Decon 4. Decontamination Wipe Down Surfaces & Doff PPE Safely Execution->Decon Waste 5. Waste Disposal Segregate as Hazardous Organotin Waste Decon->Waste

    Sequential safety workflow for handling highly toxic tributylstannane reagents.

    References

    • Title: (4-Benzyloxyphenyl)tributylstannane 145745-05-7 | Source: sigmaaldrich.com | Link

    • [1] Title: An In-depth Technical Guide to the Safety and Handling of Organotin Compounds | Source: benchchem.com | 1

    • [10] Title: Tributyltin cyanide - Santa Cruz Biotechnology | Source: scbt.com | 10

    • [8] Title: Acutely Toxic Chemicals (ATCs) - The Sarpong Group | Source: sarponggroup.com | 8

    • Title: Safety Data Sheet - Version 5.0 - LGC Standards | Source: lgcstandards.com | Link

    • [9] Title: TRIBUTYLTIN CHLORIDE CAS No 1461-22-9 - Safety Data Sheet | Source: cdhfinechemical.com | 9

    • [4] Title: Effects of tributyltin on placental and reproductive abnormalities in offspring | Source: scielo.br | 4

    • [6] Title: Transcriptomic analysis reveals the endocrine toxicity of tributyltin and triphenyltin | Source: nih.gov | 6

    • [3] Title: Molecular Mechanisms of Environmental Organotin Toxicity in Mammals | Source: jst.go.jp | 3

    • [2] Title: Tributyltin | Source: healthandenvironment.org | 2

    • [5] Title: Tributyltin cyanide - Santa Cruz Biotechnology | Source: scbt.com | 5

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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